PH11
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H22N6O5 |
|---|---|
分子量 |
450.4 g/mol |
IUPAC 名称 |
methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate |
InChI |
InChI=1S/C22H22N6O5/c1-30-16-11-13(12-17(31-2)18(16)32-3)24-22-27-20(26-21-23-9-10-28(21)22)25-15-8-6-5-7-14(15)19(29)33-4/h5-12H,1-4H3,(H2,23,24,25,26,27) |
InChI 键 |
HOGIPROMEUJZIJ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unveiling PH11: A Novel FAK Inhibitor for Overcoming TRAIL Resistance in Pancreatic Cancer
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental validation of PH11, a novel small molecule inhibitor of Focal Adhesion Kinase (FAK). This compound has demonstrated significant potential in sensitizing resistant pancreatic cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis, a promising therapeutic avenue in oncology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's preclinical profile.
Discovery and Origin of this compound
This compound was identified as a novel Focal Adhesion Kinase (FAK) inhibitor in a study aimed at overcoming resistance to TRAIL-induced apoptosis in pancreatic cancer. The discovery was first reported by Dao et al. in a 2015 publication in Cancer Letters.[1][2][3][4][5][6] While the complete synthesis pathway is not publicly detailed, this compound (CAS No. 1627843-95-1) is a small molecule designed to interfere with the kinase activity of FAK.[7] Its development was driven by the need for therapeutic agents that can restore the apoptotic signaling pathway in cancer cells that have become refractory to treatments like TRAIL.
Mechanism of Action: Restoring Apoptotic Signaling
This compound's primary mechanism of action is the inhibition of FAK. In TRAIL-resistant pancreatic cancer cells, particularly the PANC-1 cell line, this compound's inhibition of FAK initiates a signaling cascade that ultimately leads to the downregulation of the anti-apoptotic protein c-FLIP (cellular FLICE-like inhibitory protein). This downregulation is achieved through the inhibition of the Phosphatidylinositol-3-Kinase (PI3K)/AKT signaling pathway, which lies downstream of FAK. The reduction of c-FLIP levels restores the cancer cells' sensitivity to TRAIL, allowing for the effective induction of apoptosis.[5][7]
A key finding is that this compound, when used in combination with TRAIL, rapidly induces apoptosis in these resistant cancer cells, but not in normal human fibroblast cells, suggesting a favorable therapeutic window.[7]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which this compound restores TRAIL-induced apoptosis.
Quantitative Data
The following table summarizes the key quantitative findings from the initial characterization of this compound. Data is extracted from the primary publication by Dao et al. (2015).
| Parameter | Cell Line | Condition | Value/Result | Reference |
| Apoptosis Induction | PANC-1 | This compound (10 µM) + TRAIL (100 ng/mL) | Significant increase in apoptosis | Dao et al., 2015 |
| c-FLIP Expression | PANC-1 | This compound (10 µM) | Downregulation of c-FLIP | Dao et al., 2015 |
| AKT Phosphorylation | PANC-1 | This compound (10 µM) | Inhibition of AKT phosphorylation | Dao et al., 2015 |
| FAK Phosphorylation | PANC-1 | This compound (10 µM) | Inhibition of FAK phosphorylation | Dao et al., 2015 |
| Cell Viability | Normal Human Fibroblasts | This compound + TRAIL | No significant effect on viability | Dao et al., 2015 |
Experimental Protocols
The following are summaries of the key experimental protocols used in the characterization of this compound, based on the methodologies described by Dao et al. (2015).
Cell Culture
-
Cell Lines: PANC-1 (human pancreatic cancer) and normal human dermal fibroblasts (NHDF).
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Seed PANC-1 cells in 6-well plates and allow to adhere overnight.
-
Treat cells with this compound (10 µM), TRAIL (100 ng/mL), or a combination of both for the indicated time.
-
Harvest cells by trypsinization and wash with cold Phosphate Buffered Saline (PBS).
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blotting
-
Treat cells as described for the apoptosis assay.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-FAK, anti-p-FAK, anti-AKT, anti-p-AKT, anti-c-FLIP, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the effect of this compound on TRAIL-resistant pancreatic cancer cells.
Conclusion and Future Directions
This compound is a novel FAK inhibitor that effectively restores TRAIL-induced apoptosis in resistant pancreatic cancer cells by inhibiting the FAK/PI3K/AKT signaling pathway and subsequently downregulating the anti-apoptotic protein c-FLIP. The preclinical data suggests that this compound, particularly in combination with TRAIL-based therapies, represents a promising strategy for the treatment of pancreatic cancer.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound in vivo, as well as to explore its efficacy in other TRAIL-resistant cancer models. The development of more potent and selective FAK inhibitors based on the this compound scaffold could also be a valuable direction for future drug discovery efforts.
References
- 1. Publications Archive - Page 674 of 1619 - Research - Institut Pasteur [research.pasteur.fr]
- 2. merckmillipore.com [merckmillipore.com]
- 3. ORCID [orcid.org]
- 4. Publications | UMR8601 [lcbpt.u-paris-sciences.fr]
- 5. FAK and paxillin, two potential targets in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
PH11 biological function and mechanism of action
It appears there is ambiguity in the term "PH11" as it can refer to several distinct biological and chemical entities. To provide you with an accurate and in-depth technical guide, please clarify which of the following you are interested in:
-
PHF11 (PHD Finger Protein 11): A human gene associated with the immune system and conditions like asthma.
-
A pH level of 11: Referring to the effects of a specific alkaline condition on biological processes.
-
The this compound Locus: A specific genomic location in the pig genome used for genetic engineering.
-
p11 (S100A10): A protein involved in various regulatory functions within cells.
-
PHO11: A gene in yeast that codes for an acid phosphatase.
-
CDH11 (Cadherin-11): A cell adhesion molecule implicated in various diseases.
Once you specify the topic of interest, I can proceed with generating a comprehensive technical guide that meets your detailed requirements for data presentation, experimental protocols, and visualizations.
An In-depth Technical Guide on Polycatechin-Capped Copper Nanoparticles (Cu@polycat)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of polycatechin-capped copper nanoparticles (Cu@polycat), a promising green-synthesized nanomaterial with potent antimicrobial and anti-biofilm properties. The synthesis of these nanoparticles is notably conducted under alkaline conditions, specifically at a pH of 11. This document details the synthesis, physicochemical characteristics, antimicrobial efficacy, and the proposed mechanism of action of Cu@polycat. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel antimicrobial agents and drug delivery systems.
Physicochemical Properties
Polycatechin-capped copper nanoparticles exhibit distinct physicochemical properties that contribute to their stability and biological activity. These core-shell nanostructures consist of a metallic copper core encapsulated by a polycatechin shell.[1]
| Property | Value | Analytical Method(s) |
| Metallic Core Diameter | ~21.5 nm | Transmission Electron Microscopy (TEM) |
| Hydrodynamic Diameter | ~45 nm | Dynamic Light Scattering (DLS) |
| Polycatechin Shell Thickness | ~12 nm | Estimated from TEM and DLS |
| Zeta Potential | ~ -34 mV | Electrophoretic Light Scattering |
| Crystalline Structure | Face-Centered Cubic (FCC) | X-ray Diffraction (XRD) |
Antimicrobial and Anti-Biofilm Efficacy
Cu@polycat nanoparticles have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as potent anti-biofilm capabilities.
Minimum Inhibitory Concentration (MIC)
| Microorganism | MIC of Cu@polycat (µg/mL) | Fold-Improvement over Uncoated CuNPs |
| Escherichia coli (ATCC 25922) | 50-100 | 8-fold lower |
| Staphylococcus aureus (ATCC 6538) | 50-100 | 8-fold lower |
Bactericidal Kinetics and Biofilm Disruption
| Activity | Results |
| Bactericidal Kinetics | >5-log10 reduction in 6-8 hours |
| Biofilm Inhibition | >80% inhibition of biofilm formation |
| Mature Biofilm Disruption | ≥3-log10 reduction in viable counts in 24h mature biofilms |
Experimental Protocols
Synthesis of Polycatechin-Capped Copper Nanoparticles (Cu@polycat)
This protocol describes a one-pot green synthesis method.[1]
-
Preparation of Reagents:
-
Aqueous solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (10 mM).
-
Aqueous solution of polycatechin. The concentration is expressed in terms of its phenolic hydroxyl group content (20 mM), yielding a final Cu²⁺:phenolic molar ratio of 1:2.
-
-
Reaction Setup:
-
Mix the CuSO₄·5H₂O and polycatechin solutions under vigorous stirring (800 rpm).
-
Adjust the pH of the reaction mixture to 11.0 by the dropwise addition of 1 M sodium hydroxide (B78521) (NaOH).
-
-
Reaction and Purification:
-
Allow the reaction to proceed for 2 hours at 60 °C in air. The solution will change color from pale yellow to a deep reddish-brown, indicating nanoparticle formation.
-
Cool the colloidal suspension to room temperature.
-
Neutralize the pH to ~7.0 using a dilute HCl solution.
-
Purify the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
-
Wash the pellet three times with deionized water.
-
Resuspend the final pellet in deionized water and store at 4 °C, protected from light.
-
Physicochemical Characterization
-
Transmission Electron Microscopy (TEM):
-
Disperse the nanoparticle powder in alcohol via ultrasonic treatment.
-
Drop the suspension onto a holey carbon film supported on a copper grid and allow it to air dry.
-
Image the nanoparticles to determine the core size and morphology.[2]
-
-
Dynamic Light Scattering (DLS) and Zeta Potential:
-
Dilute the nanoparticle suspension with deionized water.
-
Measure the hydrodynamic diameter and zeta potential using a Zetasizer Nano ZS instrument at 25 °C with backscatter detection at 173°.[1]
-
-
X-ray Diffraction (XRD):
-
Analyze the nanoparticle powder using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Collect data in the 2θ range of 20° to 80° with a step size of 0.02° and a scanning speed of 2° per minute.[1]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Place the nanoparticle powder or pure polycatechin directly onto the diamond crystal of an FTIR spectrometer.
-
Record spectra in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and 32 scans per sample to identify functional groups and interactions.[1]
-
Antimicrobial Activity Assessment
-
Agar Well Diffusion Assay:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculate the plates with a standardized bacterial suspension adjusted to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).
-
Aseptically punch 6 mm diameter wells into the solidified agar.
-
Fill each well with 100 µL of the nanoparticle solution at the desired concentration.
-
Incubate the plates at 37 °C for 24 hours.
-
Mechanism of Action and Signaling Pathways
The enhanced antibacterial activity of Cu@polycat is attributed to a synergistic "Trojan Horse" mechanism.[1]
"Trojan Horse" Mechanism
-
Adhesion and Membrane Perturbation: The amphipathic polycatechin shell of the nanoparticle interacts with the bacterial cell envelope through hydrophobic interactions and multivalent hydrogen bonding. This initial contact perturbs the integrity of the cell membrane.[1]
-
Enhanced Uptake: The disruption of the cell envelope facilitates the entry of the nanoparticle into the bacterium.[1]
-
Intracellular Copper Ion Release and ROS Generation: Once inside the cell, the copper core releases Cu²⁺ ions. These ions can participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS), such as hydroxyl radicals.[1][4]
Cellular Damage Pathways
The released copper ions and generated ROS induce a cascade of cellular damage:
-
Membrane Damage: Lipid peroxidation caused by ROS further damages the cell membrane, leading to increased permeability and leakage of cellular contents.[5]
-
Protein Inactivation: Copper ions can interact with sulfhydryl groups of proteins and enzymes, leading to their denaturation and inactivation, thereby disrupting essential metabolic processes.[5][6]
-
DNA Damage: ROS can cause oxidative damage to DNA, leading to strand breaks and mutations, which ultimately inhibit cell replication and lead to cell death.[4][5]
Visualizations
Caption: Synthesis workflow for polycatechin-capped copper nanoparticles.
References
Part 1: The p11 (S100A10) Protein
An in-depth analysis of the scientific literature reveals that the term "PH11 protein family" is not a standardized nomenclature for a single, recognized protein family. The query likely refers to one of several possibilities: the p11 protein (also known as S100A10), proteins from the bacteriophage Phi11, the yeast protein PHO11, or proteins containing the Pleckstrin Homology (PH) domain, which is the 11th most common domain in the human proteome.
This technical guide will focus on the p11 (S100A10) protein due to its significant involvement in human health and disease, making it highly relevant to researchers and drug development professionals. Additionally, a comprehensive overview of the Pleckstrin Homology (PH) domain-containing protein family will be provided to address the potential ambiguity of the initial query.
Introduction
p11, also known as S100A10, is a member of the S100 family of calcium-binding proteins. It plays a crucial role in a variety of cellular processes, including membrane trafficking, ion channel regulation, and signal transduction. Unlike other S100 proteins, p11 does not bind calcium itself but forms a heterotetrameric complex with annexin (B1180172) A2, which is essential for many of its functions. Dysregulation of p11 has been implicated in several human diseases, most notably major depressive disorder and Parkinson's disease.[1]
Function and Signaling Pathways
The primary function of p11 is linked to its interaction with various membrane proteins. One of its most well-characterized roles is in the regulation of serotonin (B10506) receptors, specifically the 5-HT1B and 5-HT4 receptors. By forming a complex with these receptors, p11 facilitates their trafficking to and localization at the cell surface, thereby enhancing serotonergic neurotransmission. This mechanism is believed to be a key factor in the therapeutic effects of certain antidepressant medications.
In the context of Parkinson's disease, p11 levels have been found to be altered in both brain tissue and peripheral blood leukocytes.[1] Studies have shown decreased p11 protein and mRNA levels in the substantia nigra of Parkinson's disease patients.[1] Furthermore, p11 levels in peripheral immune cells, such as monocytes and natural killer cells, have been positively associated with the severity of the disease and comorbid depression.[1] This suggests a potential role for p11 as a biomarker for Parkinson's disease progression and severity.[1]
p11 Signaling Pathway Diagram
Caption: Simplified signaling pathway of p11 in enhancing serotonergic neurotransmission.
Quantitative Data
| Parameter | Organism/System | Value/Observation | Reference |
| p11 Protein Levels | Postmortem PD brains (Substantia nigra, putamen, cortical) | Decreased in PD patients compared to controls | [1] |
| p11 mRNA Expression | Dopaminergic cells from substantia nigra of PD patients | Decreased in PD patients | [1] |
| p11 Protein Levels in Leukocytes | PD patients | Positively associated with disease severity in monocytes, NK cells, and cytotoxic T-cells | [1] |
Experimental Protocols
1. Western Blot for p11 Protein Quantification
-
Objective: To measure the relative amount of p11 protein in tissue or cell lysates.
-
Methodology:
-
Homogenize brain tissue or lyse peripheral blood leukocytes in RIPA buffer supplemented with protease inhibitors.
-
Determine total protein concentration using a BCA assay.
-
Separate equal amounts of total protein (e.g., 20-30 µg) by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p11 (S100A10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
2. Quantitative Real-Time PCR (qRT-PCR) for p11 mRNA Expression
-
Objective: To measure the relative expression level of p11 mRNA.
-
Methodology:
-
Isolate total RNA from tissue or cells using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the p11 gene.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative expression levels using the ΔΔCt method.
-
Part 2: The Pleckstrin Homology (PH) Domain-Containing Protein Family
Introduction
The Pleckstrin Homology (PH) domain is a structural motif of approximately 120 amino acids found in over 250 human proteins, making it the 11th most common domain in the human proteome.[2] PH domains are crucial for targeting proteins to cellular membranes and for their involvement in a wide array of signaling pathways.[2][3] They primarily function by binding to phosphoinositides, which are lipid molecules in the cell membrane.[2]
Function and Signaling Pathways
Proteins containing PH domains are involved in diverse cellular functions, including:
-
Signal Transduction: Many key signaling proteins, such as Akt/PKB, PDK1, and Bruton's tyrosine kinase (Btk), contain PH domains that are essential for their recruitment to the membrane and subsequent activation.
-
Cytoskeletal Rearrangement: Proteins like Rho GTPase-activating proteins (RhoGAPs) and guanine (B1146940) nucleotide exchange factors (GEFs) utilize PH domains to localize to the plasma membrane and regulate the activity of small GTPases, thereby controlling cell shape and motility.
-
Membrane Trafficking: PH domains are found in proteins involved in vesicle transport and fusion, such as dynamin and ARF GAPs.
Mutations or dysregulation of PH domain-containing proteins are associated with numerous human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2] The development of small molecule inhibitors that target PH domains is an active area of research for therapeutic intervention.[2]
General PH Domain-Mediated Signaling Workflow
Caption: General workflow of PH domain-mediated protein recruitment and signaling.
Experimental Protocols
1. Protein-Lipid Overlay Assay
-
Objective: To determine the phosphoinositide binding specificity of a PH domain-containing protein.
-
Methodology:
-
Spot serial dilutions of various phosphoinositides onto a nitrocellulose or PVDF membrane and allow it to dry.
-
Block the membrane with a blocking buffer (e.g., 3% fatty acid-free BSA in TBST).
-
Incubate the membrane with a purified recombinant protein containing the PH domain of interest (often fused to a tag like GST or His) in the blocking buffer.
-
Wash the membrane extensively with TBST.
-
Incubate with a primary antibody against the tag (e.g., anti-GST or anti-His).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using ECL to identify which phosphoinositides the protein binds to.
-
2. Liposome Co-sedimentation Assay
-
Objective: To quantitatively assess the binding of a PH domain-containing protein to lipid vesicles.
-
Methodology:
-
Prepare liposomes (small unilamellar vesicles) containing a defined composition of phospholipids, including the phosphoinositide of interest.
-
Incubate the purified PH domain-containing protein with the liposomes.
-
Centrifuge the mixture at high speed to pellet the liposomes.
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).
-
Analyze both the supernatant and the pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting.
-
Quantify the amount of protein in each fraction to determine the percentage of bound protein. This can be done at various lipid and protein concentrations to determine binding affinity (Kd).
-
This guide provides a foundational understanding of the p11 (S100A10) protein and the broader family of PH domain-containing proteins, offering insights into their function, associated signaling pathways, and the experimental methodologies used to study them. This information is intended to be a valuable resource for researchers and professionals in the fields of molecular biology, neuroscience, and drug development.
References
- 1. Alterations of p11 in brain tissue and peripheral blood leukocytes in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pleckstrin Homology [PH] domain, structure, mechanism, and contribution to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PH Protein Domain | Cell Signaling Technology [cellsignal.com]
The Role of PHD Finger Protein 11 (PHF11) in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHD Finger Protein 11 (PHF11) is a multifaceted protein implicated in critical cell signaling pathways that govern immune responses and maintain genomic integrity. Initially identified through genetic association studies with asthma and atopic diseases, PHF11 has been characterized as a key regulator in both T-cell activation and the DNA damage response (DDR). This technical guide provides an in-depth overview of the known functions of PHF11, presenting quantitative data, detailed experimental protocols for its study, and visual representations of its signaling networks. This document is intended to serve as a comprehensive resource for researchers investigating PHF11's role in health and disease and for professionals in drug development targeting these pathways.
PHF11 in T-Cell Activation and Immune Regulation
PHF11 plays a significant role in the adaptive immune system, particularly in the regulation of T-helper (Th) cell differentiation and activation. It functions as a transcriptional co-activator, modulating the expression of key cytokines that determine the nature of the immune response.
Interaction with NF-κB and Regulation of Cytokine Expression
Evidence points to a direct physical and functional interaction between PHF11 and the p65 (RelA) subunit of the Nuclear Factor-kappa B (NF-κB) transcription factor.[1] This interaction is crucial for the transcriptional activation of Th1-type cytokines. Upon T-cell activation, PHF11 translocates from the cytoplasm to the nucleus, where it is recruited to the promoter of genes like Interferon-gamma (IFNγ).[2] Overexpression of PHF11 has been shown to increase the binding of NF-κB to the IFNγ promoter, thereby enhancing its transcription.[2] Conversely, knockdown of PHF11 leads to a reduction in both IFNγ and Interleukin-2 (IL-2) expression.[1]
This role places PHF11 as a critical checkpoint in the balance between Th1 and Th2 immune responses. Reduced PHF11 expression, as seen with certain genetic polymorphisms associated with atopic dermatitis, may contribute to the strong Th2 responses characteristic of allergic diseases.[1]
PHF11 in the DNA Damage Response (DDR)
More recently, PHF11 has been identified as a crucial factor in the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Its involvement is centered on the process of DSB resection, a critical step that determines the pathway of DSB repair.
Regulation of DSB Resection and ATR Signaling
PHF11 is recruited to sites of DNA damage during the S phase of the cell cycle.[3] It is involved in the 5' end resection of DSBs, a process that generates 3' single-stranded DNA (ssDNA) overhangs. These ssDNA tails are essential for initiating the Ataxia Telangiectasia and Rad3-related (ATR) kinase-dependent signaling cascade and for repair via Homologous Recombination (HR).[3]
PHF11 interacts with the ssDNA-binding protein RPA and the 5' dsDNA exonuclease EXO1.[3] Biochemical studies have demonstrated that PHF11 stimulates the exonuclease activity of EXO1 by overcoming the inhibitory effect of RPA, which coats the ssDNA.[3] This function of PHF11 is critical for efficient long-range resection, subsequent ATR signaling, and successful HR-mediated repair.[3][4] Depletion of PHF11 results in diminished ATR signaling, compromised HR, and increased sensitivity to DNA-damaging agents.[3]
Quantitative Data
The following tables summarize the available quantitative data regarding the function of PHF11 in cell signaling.
| Table 1: Effect of PHF11 on EXO1 Nuclease Activity | |
| Condition | Fold Stimulation of EXO1 Activity |
| In the presence of RPA | Up to 10-fold[3][4] |
| This table summarizes the reported stimulatory effect of PHF11 on the resection activity of EXO1 when RPA is bound to the DNA substrate. |
| Table 2: Impact of PHF11 Knockdown on Cytokine Gene Expression | |
| Target Gene | Effect of PHF11 siRNA Knockdown |
| IFNγ | Reduced expression[1] |
| IL-2 | Reduced expression[1] |
| This table outlines the qualitative impact of reduced PHF11 expression on the transcription of key Th1 cytokines in T-cells. |
Signaling Pathway and Workflow Diagrams
To visually represent the molecular interactions and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PHF11 in T-Cell Activation Pathway.
References
- 1. Functional characterization of the atopy-associated gene PHF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A role for the atopy-associated gene PHF11 in T-cell activation and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHF11 promotes DSB resection, ATR signaling, and HR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Putting PHDs to work: PHF11 clears the way for EXO1 in double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
early studies on PH11 gene expression
An In-depth Technical Guide to Early Studies on PHF11 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHD Finger Protein 11 (PHF11) is a gene that has garnered significant interest in early studies due to its association with atopic diseases and its role in the immune system. Polymorphisms in the PHF11 gene have been linked to conditions such as asthma, severe atopic dermatitis, and elevated total serum IgE levels.[1][2][3] Functionally, PHF11 contains a plant homeodomain (PHD) zinc finger, a motif commonly found in transcriptional regulators.[1][4] Early research focused on elucidating its expression patterns, its function in immune cells, and the molecular pathways it influences. This guide provides a technical overview of these foundational studies, presenting quantitative data, detailed experimental protocols, and visualizations of key biological processes. In some literature, particularly in the context of major depressive disorder, the protein S100A10 is referred to as p11; however, the official gene symbol PHF11 is the primary focus of this guide.[4][5]
Quantitative Data on PHF11 Gene Expression
Early functional characterization of PHF11 involved quantifying its expression in different cell types and in response to various stimuli. The following tables summarize key quantitative findings from these studies.
Table 1: Relative Expression of PHF11 in T-Helper Cell Subsets
| Cell Type | Relative PHF11 mRNA Expression (Normalized) | Method | Source |
| TH1 Cells | Higher | Microarray Analysis | [1] |
| TH2 Cells | Lower | Microarray Analysis | [1] |
Note: The original study qualitatively described expression as "higher" in TH1 cells compared to TH2 cells without providing specific fold-change values in the abstract.
Table 2: Effect of PHF11 Knockdown on Cytokine Gene Expression
| Target Gene | Effect of PHF11 siRNA Knockdown | Method | Cell Type | Source |
| IFN-γ | Reduced Expression | siRNA, qPCR | Primary CD4+ T cells | [1] |
| IL-2 | Reduced Expression | siRNA, qPCR | Primary CD4+ T cells | [1] |
Table 3: Genotype-Dependent PHF11 RNA Abundance
| PHF11 Polymorphism | Allele | Effect on PHF11 RNA Abundance in TH1 Cells | Method | Source |
| 3' UTR Polymorphism | G-allele (Associated with Atopic Dermatitis) | Reduced Abundance | Allele-Specific Gene Expression | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used in the early characterization of PHF11.
Small Interfering RNA (siRNA)-Induced Knockdown of PHF11
This protocol was employed to investigate the function of PHF11 by observing the effects of its reduced expression in T cells.[1]
Objective: To specifically reduce the expression of the PHF11 gene in primary CD4+ T cells or Jurkat T cells to assess its impact on cytokine production.
Methodology:
-
siRNA Design and Synthesis: Design and synthesize siRNA molecules targeting a specific sequence of the PHF11 mRNA. A non-targeting control siRNA should also be used.
-
Cell Culture: Culture primary CD4+ T cells or Jurkat T cells in appropriate media and conditions.
-
Transfection: Introduce the PHF11-specific siRNA or control siRNA into the T cells using a suitable transfection method, such as electroporation or lipid-based transfection reagents.
-
Incubation: Incubate the cells for a period sufficient to allow for the degradation of the target mRNA (typically 24-72 hours).
-
Verification of Knockdown: Harvest a portion of the cells to quantify PHF11 mRNA levels using quantitative real-time PCR (qPCR) to confirm the efficiency of the knockdown compared to the control.
-
Functional Assay: Stimulate the remaining cells (e.g., with anti-CD3 and anti-CD28 antibodies) to induce cytokine production.
-
Analysis: Measure the expression of target cytokine genes (e.g., IFN-γ, IL-2) using qPCR or assess protein levels using ELISA.
Luciferase Hybrid Gene Reporter Assay
This assay was used to determine the transcriptional activity of PHF11 and its interaction with other factors.[1]
Objective: To test whether PHF11 can regulate the transcriptional activity of specific gene promoters, such as those for TH1-type cytokines.
Methodology:
-
Vector Construction:
-
Clone the promoter region of a target gene (e.g., IFN-γ) into a luciferase reporter vector (e.g., pGL3). This vector contains the firefly luciferase gene downstream of the promoter.
-
Clone the coding sequence of PHF11 into an expression vector (e.g., pcDNA3.1).
-
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T or Jurkat T cells) in multi-well plates.
-
Co-transfection: Co-transfect the cells with:
-
The luciferase reporter vector containing the target promoter.
-
The PHF11 expression vector (or an empty vector control).
-
A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Cell Lysis and Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in cells overexpressing PHF11 to the empty vector control to determine the effect of PHF11 on promoter activity.
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts from early PHF11 research, rendered using the DOT language for Graphviz.
PHF11 Signaling Pathway in TH1 Cells```dot
Caption: Workflow for assessing PHF11 function via siRNA-mediated knockdown in T-cells.
Logical Relationship of PHF11 Genotype to Phenotype
Caption: Postulated link between a PHF11 polymorphism and atopic phenotype.
References
- 1. Functional characterization of the atopy-associated gene PHF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of a novel ENU-induced PHD finger 11 (Phf11) mouse mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHF11 PHD finger protein 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Association study of p11 gene with major depressive disorder, suicidal behaviors and treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Ambiguity of "PH11" in Disease Models: A Technical Guide
Introduction
The term "PH11" presents a degree of ambiguity within scientific literature, potentially referring to several distinct biological entities. This technical guide aims to provide clarity by exploring the most prominent interpretations of "this compound" in the context of specific disease models, based on current research. After a careful review of scientific databases, two principal candidates for "this compound" emerge as relevant to researchers, scientists, and drug development professionals: the H11 genomic "safe harbor" locus (often stylized as this compound in porcine studies) and palm11-PrRP31 , a lipidated neuropeptide analog. This document will provide an in-depth technical overview of both, complete with quantitative data, experimental protocols, and visualizations of relevant pathways and workflows. A third, less common but still plausible interpretation, PHF11 (PHD Finger Protein 11) , will also be briefly discussed in the context of atopic disease.
Part 1: The H11 Locus as a "Safe Harbor" for Transgenic Disease Models
The Hipp11 (H11) locus represents a significant tool in the field of genetic engineering for the creation of transgenic animal models of human disease.[1][2] It is considered a "genomic safe harbor," a region of the genome where a transgene can be inserted with minimal risk of disrupting endogenous gene expression or being silenced over time.[1][3]
The H11 locus is an intergenic region located on mouse chromosome 11, flanked by the Eif4enif1 and Drg1 genes.[3][4] Its utility as a safe harbor has been validated in various species, including mice, pigs, and goats, making it a versatile platform for disease modeling.[3][5] Unlike the more commonly known Rosa26 locus, the H11 locus does not possess an endogenous promoter, offering greater flexibility for the use of tissue-specific or inducible promoters to drive transgene expression.[2][4]
Quantitative Data: Comparison of H11 and Rosa26 Loci for Transgene Expression
The choice of genomic locus can significantly impact the level and stability of transgene expression. The following table summarizes a comparative study on the expression of transgenes inserted into the H11 and Rosa26 loci in mice.
| Feature | H11 Locus | Rosa26 Locus | Reference |
| Location | Chromosome 11 (intergenic) | Chromosome 6 (within a non-coding gene) | [1] |
| Endogenous Promoter | None | Yes (ubiquitous) | [2][4] |
| Relative Transgene Expression | Generally high and stable | Variable, can be lower than H11 | [1] |
| Vulnerability to Silencing | Low | Low | [1][3] |
| Use in Disease Models | Broad applicability for various diseases | Widely used for ubiquitous or conditional expression | [3][4] |
Experimental Protocols: Site-Specific Knock-in at the H11 Locus via CRISPR/Cas9
The generation of transgenic animals with precise gene insertion at the H11 locus is most commonly achieved using CRISPR/Cas9 technology.
Objective: To insert a gene of interest (GOI) into the H11 locus of a mouse zygote.
Materials:
-
Cas9 mRNA
-
sgRNA targeting the H11 locus
-
Donor plasmid containing the GOI flanked by homology arms (~1.3 kb) specific to the H11 locus[4]
-
Fertilized mouse zygotes
-
Microinjection apparatus
Methodology:
-
Design and Synthesis:
-
Design a single guide RNA (sgRNA) to target a specific site within the H11 locus.
-
Synthesize high-purity Cas9 mRNA and the designed sgRNA.
-
Construct a donor plasmid containing the GOI cassette flanked by left and right homology arms corresponding to the sequences upstream and downstream of the sgRNA target site in the H11 locus.
-
-
Microinjection:
-
Prepare a microinjection mix containing Cas9 mRNA, sgRNA, and the linearized donor plasmid.
-
Co-microinject the mix into the pronucleus of fertilized mouse zygotes.[4]
-
-
Embryo Transfer:
-
Transfer the microinjected zygotes into pseudopregnant female mice.[4]
-
-
Genotyping and Validation:
-
Genotype the resulting pups by PCR using primers that can distinguish between the wild-type H11 allele and the knock-in allele.
-
Confirm the correct integration and sequence of the transgene by Sanger sequencing.
-
Assess the expression of the GOI in relevant tissues by RT-qPCR, Western blot, or immunohistochemistry.
-
Visualization: Experimental Workflow for H11 Knock-in
Part 2: palm11-PrRP31 in Metabolic, Inflammatory, and Neurodegenerative Disease Models
palm11-PrRP31 is a synthetically modified analog of the endogenous prolactin-releasing peptide (PrRP31). The addition of a palmitoyl (B13399708) group at the 11th amino acid position enhances its stability and allows it to cross the blood-brain barrier, enabling peripheral administration to elicit central effects.[6] This peptide has shown therapeutic potential in various disease models, primarily those related to metabolic disorders, inflammation, and neurodegeneration.
Quantitative Data: Effects of palm11-PrRP31 in Rodent Models
The following table summarizes key quantitative findings from preclinical studies investigating the effects of palm11-PrRP31 in different rodent disease models.
| Disease Model | Species | Treatment | Key Quantitative Outcomes | Reference |
| Diet-Induced Obesity | Wistar Kyoto Rats | 5 mg/kg/day palm11-PrRP31 (IP) for 6 weeks | - Significant reduction in body weight gain- Improved glucose tolerance (reduced AUC in OGTT) | [7] |
| Leptin Deficiency (ob/ob) | Mice | 5 mg/kg palm11-PrRP31 + 5 µg/kg leptin (SC, twice daily) for 2 weeks | - Synergistic reduction in body weight- Significant decrease in liver weight and blood glucose | [8] |
| LPS-Induced Acute Inflammation | Wistar Kyoto Rats | 5 mg/kg palm11-PrRP31 (IP) pretreatment | - Reduced plasma levels of TNF-α- Attenuated expression of TLR4 signaling components in the liver | [6] |
| Leptin Signaling Disruption (fa/fa) | Rats | 5 mg/kg/day palm11-PrRP31 (osmotic pump) for 2 months | - Ameliorated leptin and insulin (B600854) signaling in the hippocampus- No significant effect on body weight or glucose tolerance | [9] |
| Neurodegeneration (SH-SY5Y cells) | Human Neuroblastoma Cells | palm11-PrRP31 treatment | - Increased phosphorylation of ERK and CREB- Increased cell viability and reduced apoptosis in the presence of methylglyoxal | [10] |
Experimental Protocols: Assessing the Anti-inflammatory Effects of palm11-PrRP31
This protocol outlines a typical experiment to evaluate the anti-inflammatory properties of palm11-PrRP31 in a lipopolysaccharide (LPS)-induced inflammation model in rats.
Objective: To determine if palm11-PrRP31 can mitigate the inflammatory response induced by LPS.
Animals: Male Wistar Kyoto (WKY) rats, 8 weeks old.[6]
Materials:
-
palm11-PrRP31
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
ELISA kits for cytokine measurement (e.g., TNF-α)
-
Reagents for Western blotting (antibodies against TLR4, NF-κB, etc.)
Methodology:
-
Acclimatization and Grouping:
-
Acclimatize rats for at least one week.
-
Divide animals into four groups: (1) Saline + Saline, (2) Saline + LPS, (3) palm11-PrRP31 + LPS, (4) PrRP31 (unmodified) + LPS.
-
-
Dosing:
-
Sample Collection:
-
At a specified time point post-LPS injection (e.g., 2-4 hours), euthanize the animals.
-
Collect blood via cardiac puncture for plasma separation.
-
Harvest tissues such as the liver and hypothalamus and snap-freeze for later analysis.
-
-
Analysis:
-
Measure plasma cytokine levels (e.g., TNF-α) using ELISA.
-
Prepare liver lysates and perform Western blotting to quantify the expression of key proteins in inflammatory signaling pathways (e.g., TLR4, IKKβ, p38).[6]
-
Analyze gene expression of inflammatory markers in the liver and hypothalamus using RT-qPCR.
-
Visualization: Signaling Pathways Modulated by palm11-PrRP31
Part 3: PHF11 in Atopic Disease
PHF11 (PHD Finger Protein 11) is a gene located on chromosome 13q14 that has been investigated as a candidate gene for atopic diseases.[11] Polymorphisms within the PHF11 gene have been associated with atopic dermatitis in some populations.[11] The protein contains a PHD-type zinc finger, suggesting a role in transcriptional regulation.[11] While some studies have linked PHF11 to asthma and elevated serum IgE levels, these associations have not always been replicated in other populations, indicating that its role may be population-specific or part of a more complex genetic landscape.[12][13]
Due to the conflicting findings and the more limited scope of research compared to the H11 locus and palm11-PrRP31, a detailed technical guide on PHF11 in a broad range of disease models is not feasible at this time. Further research is needed to elucidate its precise function in the immune system and its relevance to atopic and other diseases.
While the term "this compound" can be ambiguous, this guide has provided a comprehensive overview of the most scientifically pertinent interpretations in the context of disease modeling. The H11 locus stands out as a critical tool for the creation of transgenic disease models, offering a reliable platform for robust and stable transgene expression. In parallel, palm11-PrRP31 has emerged as a promising therapeutic candidate, with demonstrated efficacy in preclinical models of metabolic, inflammatory, and neurodegenerative diseases through the modulation of key signaling pathways. Researchers and drug development professionals are encouraged to consider these distinctions when encountering "this compound" in the literature and to leverage the methodologies and data presented herein for their research endeavors.
References
- 1. Comparative study on the expression characteristics of transgenes inserted into the Gt(ROSA)26Sor and H11 loci in mice : Transgene expression at the ROSA26 and H11 loci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted transgenic mice | No random insertion effects - Ozgene [ozgene.com]
- 3. researchgate.net [researchgate.net]
- 4. Generation of H11-albumin-rtTA Transgenic Mice: A Tool for Inducible Gene Expression in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of caprine H11 and the Rosa26 platform for transgene integration via CRISPR-based system: investigations on stable transgene expression and genetic biosafety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of palm11-PrRP31 in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymorphisms within the PHF11 gene at chromosome 13q14 are associated with childhood atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PHF11 gene is not associated with asthma or asthma phenotypes in two independent populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Theoretical Models of PHD Finger Protein 11 (PHF11) Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHD Finger Protein 11 (PHF11) is a multifaceted protein implicated in critical cellular processes, including the regulation of immune responses and the maintenance of genomic integrity. Initially identified as a candidate gene for atopic diseases such as asthma and eczema, subsequent research has unveiled its dual role as a transcriptional co-regulator in T-helper cell differentiation and as a key factor in the DNA Damage Response (DDR) pathway.[1][2] This technical guide provides an in-depth overview of the theoretical models governing PHF11 interactions, summarizing key quantitative data, detailing experimental protocols for studying these interactions, and visualizing the associated signaling pathways.
Core Interaction Models of PHF11
PHF11 functions primarily through protein-protein interactions mediated by its distinct domains, most notably its extended plant homeodomain (PHD) type zinc finger.[3] Its interactions can be categorized into two principal functional pathways:
-
T-Cell Activation and Cytokine Regulation: In the immune system, PHF11 acts as a positive regulator of T-helper 1 (Th1) cell differentiation and cytokine expression.[4] It translocates from the cytoplasm to the nucleus upon T-cell activation, where it interacts with the RELA (p65) subunit of the NF-κB complex.[5][6] This interaction is crucial for the transcriptional activation of Th1-type cytokine genes, such as IFNG and IL2.[4][5] Polymorphisms in PHF11 that reduce its expression are associated with a diminished Th1 response, which may contribute to the strong Th2-biased responses seen in allergic diseases.[4][7]
-
DNA Damage Response (DDR) and Homologous Recombination: PHF11 is a critical component of the cellular response to DNA double-strand breaks (DSBs).[8] It is recruited to sites of DNA damage and plays a key role in the 5' end resection process, a crucial step for repair via homologous recombination (HR).[3][9] PHF11 interacts with the single-stranded DNA-binding protein RPA and the exonuclease EXO1.[8] A key theoretical model for this function posits that PHF11 alleviates the inhibitory effect of RPA on EXO1, thereby stimulating EXO1's nuclease activity and promoting efficient DNA resection.[8][9] This function is vital for activating the ATR signaling pathway, a central regulator of the DDR.[8]
Quantitative Data on PHF11 Interactions
The following tables summarize the available quantitative data from studies on PHF11 interactions. These data provide insights into the functional consequences of PHF11's molecular interactions.
Table 1: Regulation of Gene Expression by Phf11 in a Mouse Model
This table presents data from a study using a mouse model with an ENU-induced mutation in the PHD domain of Phf11. The data shows the fold-change in mRNA expression of key immune regulators in the lungs of homozygous mutant mice compared to wild-type controls after stimulation with lipopolysaccharide (LPS).[2]
| Gene Target | Mean Fold Change (Mutant vs. Wild-Type) | Standard Error of Mean (SEM) | P-value | Implication |
| Il2 | 1.77 | 0.27 | < 0.05 | PHF11 mutation leads to increased Th1 cytokine expression upon immune challenge.[2] |
| NFκB | 1.37 | 0.12 | < 0.05 | PHF11 influences the NF-κB signaling pathway.[2] |
| Setdb2 | 1.37 | 0.10 | < 0.05 | Potential co-regulation with the adjacent Setdb2 gene.[2] |
| Phf11 | 0.785 | 0.09 | Not Significant | The mutation may slightly reduce Phf11 transcript levels, though not statistically significant.[2] |
Table 2: In Vitro Stimulation of EXO1 Nuclease Activity by PHF11
This table summarizes the results of an in vitro DNA end resection assay. The data demonstrates that PHF11 can overcome the inhibition of EXO1 by RPA, stimulating its nuclease activity on a DNA substrate. The stimulation is quantified as a fold-increase in resection.[4][10]
| Condition | Fold Stimulation of EXO1 Activity | Key Finding |
| EXO1 + RPA + PHF11 | Up to 10-fold | PHF11 acts as a critical co-factor for EXO1 in the presence of the inhibitory RPA protein, facilitating DNA end resection.[10] |
| EXO1 + PHF11 (No RPA) | No significant change | PHF11's stimulatory effect is dependent on the presence of RPA, highlighting its role in mediating this specific interaction.[4] |
Signaling Pathway Visualizations
The following diagrams illustrate the two primary signaling pathways in which PHF11 is involved. The diagrams were generated using the Graphviz DOT language, adhering to the specified formatting requirements.
PHF11 in T-Cell Activation and Th1 Cytokine Expression
References
- 1. bowdish.ca [bowdish.ca]
- 2. bosterbio.com [bosterbio.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. PHF11 promotes DSB resection, ATR signaling, and HR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. Characterization of Light-Regulated Protein–Protein Interactions by In Vivo Coimmunoprecipitation (Co-IP) Assays in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional analysis of a novel ENU-induced PHD finger 11 (Phf11) mouse mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Putting PHDs to work: PHF11 clears the way for EXO1 in double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of PHD Finger Protein 11 (PHF11): A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review and summary of the current scientific literature on PHD Finger Protein 11 (PHF11). Initially misidentified in preliminary searches, PHF11 has emerged as a crucial regulator in immune responses and a potential therapeutic target for allergic diseases. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the known signaling pathways and experimental workflows involving PHF11.
Introduction to PHF11
PHD Finger Protein 11 (PHF11) is a protein that in humans is encoded by the PHF11 gene.[1][2] It is also known by several aliases, including BCAP (BRCA1 C-Terminus-Associated Protein) and NY-REN-34.[2][3] The protein contains a plant homeodomain (PHD) type zinc finger, a motif commonly found in proteins involved in transcriptional regulation.[4] PHF11 is highly expressed in immune cells, particularly T-cells, B-cells, natural killer cells, and mature dendritic cells.[3] Its expression is notably higher in T-helper 1 (Th1) cells compared to T-helper 2 (Th2) cells.[3][4]
PHF11 Function and Signaling Pathway
Current research firmly establishes PHF11 as a positive regulator of Th1-type cytokine gene expression.[4] Knockdown of PHF11 in T-cells leads to a significant reduction in the expression of key Th1 cytokines, namely interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2).[4] This function is critical for balancing the immune response, as a reduction in the Th1 response can lead to a dominance of the Th2 response, which is characteristic of allergic diseases.
The primary signaling pathway in which PHF11 is implicated involves the Nuclear Factor-kappa B (NF-κB) pathway. Evidence points to a physical and functional interaction between PHF11 and the p65 subunit of NF-κB, a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[4] This interaction suggests that PHF11 may act as a co-factor or a direct regulator of NF-κB-mediated transcription of Th1 cytokine genes.
Role in Disease: Asthma and Atopic Dermatitis
Polymorphisms in the PHF11 gene have been significantly associated with atopic diseases. Specifically, genetic variations in PHF11 are linked to increased total serum IgE levels, asthma, and severe atopic dermatitis in children.[4] One notable single nucleotide polymorphism (SNP), rs1046295, located in the 3' untranslated region (UTR) of the PHF11 gene, has been shown to modulate allele-specific binding of the transcription factor OCT-1.[5] The 'G' allele of a 3' UTR polymorphism, which is associated with atopic dermatitis, correlates with reduced levels of PHF11 RNA in Th1 cells.[4] This reduction in PHF11 expression is thought to contribute to the strong Th2-biased immune responses that characterize many allergic individuals.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the literature regarding PHF11.
| Cell Type | Condition | Change in PHF11 Expression | Reference |
| Th1 Cells | - | Higher expression compared to Th2 cells | [4] |
| Th1 Cells | G-allele of 3' UTR polymorphism | Reduced abundance of PHF11 RNA | [4] |
Table 1: PHF11 Expression in Immune Cells
| Cytokine | Effect of PHF11 Knockdown | Cell Type | Reference |
| IFN-γ | Reduced expression | Primary CD4+ T cells | [4] |
| IL-2 | Reduced expression | Primary CD4+ T cells | [4] |
Table 2: Effect of PHF11 Knockdown on Th1 Cytokine Expression
Key Experimental Protocols
Detailed methodologies for studying PHF11 function have been described in the literature.[4] Below are summaries of the core experimental protocols.
Small Interfering RNA (siRNA)-Induced Knockdown of PHF11
This protocol is used to specifically reduce the expression of PHF11 in T-cells to study its functional consequences.
-
Cell Culture: Primary CD4+ T-cells or Jurkat T-cells are cultured under standard conditions.
-
siRNA Transfection: Cells are transfected with siRNA duplexes targeting PHF11 mRNA or a non-targeting control siRNA using electroporation or a suitable lipid-based transfection reagent.
-
Incubation: Transfected cells are incubated for 48-72 hours to allow for the degradation of PHF11 mRNA and subsequent reduction in protein levels.
-
Verification of Knockdown: The efficiency of PHF11 knockdown is confirmed by quantitative real-time PCR (qRT-PCR) to measure mRNA levels and/or Western blotting to measure protein levels.
-
Functional Assays: Following confirmation of knockdown, cells are used in downstream functional assays, such as cytokine expression analysis by ELISA or intracellular cytokine staining followed by flow cytometry.
Luciferase Reporter Assay for Transcriptional Activity
This assay is employed to determine the effect of PHF11 on the transcriptional activity of specific gene promoters, often in conjunction with other transcription factors like NF-κB.
-
Plasmid Constructs: A reporter plasmid is constructed containing the promoter of a target gene (e.g., IFN-γ) upstream of a luciferase reporter gene. An expression plasmid for PHF11 is also prepared.
-
Co-transfection: A suitable cell line (e.g., HEK293T or Jurkat T-cells) is co-transfected with the luciferase reporter plasmid, the PHF11 expression plasmid (or an empty vector control), and a plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) for normalization.
-
Cell Lysis and Luciferase Measurement: After 24-48 hours, cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold change in luciferase activity in the presence of PHF11 compared to the empty vector control indicates the effect of PHF11 on the promoter's activity.
Conclusion and Future Directions
PHD Finger Protein 11 is a critical regulator of the Th1 immune response through its interaction with the NF-κB pathway and its influence on the expression of IFN-γ and IL-2. Its genetic association with atopic diseases highlights its potential as a therapeutic target for allergic conditions. Future research should focus on elucidating the precise molecular mechanisms of the PHF11-p65 interaction, identifying other potential binding partners of PHF11, and exploring the development of small molecules or biologics that can modulate PHF11 activity for the treatment of asthma and atopic dermatitis. A deeper understanding of the regulatory networks governed by PHF11 will be instrumental in advancing novel therapeutic strategies for these prevalent immune-mediated diseases.
References
Methodological & Application
Application Note: PH11 Western Blot Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the detection and quantification of the hypothetical protein PH11 using the Western Blot technique. This compound is a newly identified protein believed to play a crucial role in the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. This document outlines the necessary steps for sample preparation, protein separation, antibody incubation, and data analysis to accurately measure this compound expression levels in cell lysates. Adherence to this protocol will ensure reproducible and reliable results for researchers investigating the role of this compound in cellular processes and its potential as a therapeutic target.
This compound Signaling Pathway
The hypothetical protein this compound is postulated to be a downstream effector of Akt in the PI3K signaling cascade. Upon activation by upstream signals, such as growth factors, PI3K phosphorylates PIP2 to PIP3. This leads to the recruitment and activation of Akt. Activated Akt, in turn, is thought to phosphorylate and activate this compound, which then translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression.
Caption: Hypothetical this compound signaling pathway.
Experimental Protocol: Western Blot for this compound
This protocol details the steps for performing a Western Blot to detect this compound.
Materials and Reagents
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels (recommend 10% for this compound, assuming a molecular weight of ~50 kDa)
-
Running Buffer (10X): Tris-Glycine-SDS
-
Transfer Buffer (10X): Tris-Glycine with 20% Methanol
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibody: Anti-PH11 antibody (use at manufacturer's recommended dilution)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (use at manufacturer's recommended dilution)
-
Loading Control Antibody: Anti-GAPDH or Anti-β-actin
-
Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent Substrate (ECL)
-
Imaging System: CCD camera-based imager or X-ray film
Procedure
-
Sample Preparation (Cell Lysate) [1]
-
Culture cells to the desired confluency and treat as required by the experimental design.
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a BCA protein assay.
-
-
Sample Denaturation
-
Normalize protein concentrations for all samples.
-
Add 1/4 volume of 4X Laemmli sample buffer to the lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
-
Assemble the electrophoresis apparatus.
-
Load 20-30 µg of protein per well of the SDS-PAGE gel. Include a molecular weight marker in one lane.
-
Run the gel in 1X running buffer at 100-120 V until the dye front reaches the bottom of the gel.
-
-
-
Equilibrate the gel, membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer using a wet or semi-dry transfer system. For wet transfer, run at 100 V for 60-90 minutes at 4°C. For semi-dry transfer, follow the manufacturer's instructions.
-
(Optional) After transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[4]
-
-
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.
-
-
-
Dilute the primary anti-PH11 antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a CCD imager or by exposing it to X-ray film.
-
-
Stripping and Re-probing for Loading Control
-
If necessary, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.
-
After stripping, wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the loading control antibody (e.g., anti-GAPDH).
-
Western Blot Workflow
References
Application Notes and Protocols for Laboratory Synthesis of Polycatechin-Capped Copper Nanoparticles at pH 11
Audience: Researchers, scientists, and drug development professionals.
Introduction
The designation "PH11" does not correspond to a standard chemical compound. It is likely that this term refers to a reaction condition, specifically a pH of 11, which indicates an alkaline environment. A notable application of synthesis at pH 11 is in the "green" synthesis of metallic nanoparticles. This document provides detailed application notes and protocols for the laboratory synthesis of polycatechin-capped copper nanoparticles (Cu@polycat NPs), a process carried out under alkaline conditions (pH 11).
Polycatechin, a polymer derived from the natural flavonoid catechin (B1668976), serves as both a reducing and capping agent in this synthesis. This green chemistry approach avoids the use of harsh chemicals and results in nanoparticles with potential applications in areas such as antimicrobial agents and drug delivery. The polymeric shell of polycatechin offers enhanced stability and biocompatibility to the copper nanoparticle core.[1]
Data Presentation
The following table summarizes key quantitative data for the synthesis and characterization of polycatechin-capped copper nanoparticles.
| Parameter | Value | Method of Analysis | Reference |
| Synthesis Conditions | |||
| pH | 11 | pH meter | [1] |
| Temperature | 60 °C | Thermometer/Temperature Controller | [1] |
| Cu2+:phenolic molar ratio | 1:2 | - | [1] |
| Nanoparticle Characterization | |||
| Hydrodynamic Diameter (Dh) | Varies based on specific synthesis parameters | Dynamic Light Scattering (DLS) | [1] |
| ζ-potential | Varies based on specific synthesis parameters | Electrophoretic Light Scattering (ELS) | [1] |
| Instrumentation | |||
| FTIR Spectroscopy Range | 4000 to 400 cm⁻¹ | Fourier-Transform Infrared Spectroscopy | [1] |
| FTIR Resolution | 4 cm⁻¹ | Fourier-Transform Infrared Spectroscopy | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of polycatechin-capped copper nanoparticles.
Protocol 1: Synthesis of Polycatechin (Polycat)
This protocol is adapted from an acid-catalyzed polymerization method.
Materials:
-
(+)-Catechin hydrate (B1144303) (≥98%)
-
Hydrochloric acid (HCl)
-
Deionized (DI) water
Equipment:
-
Round bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Condenser
Procedure:
-
Dissolve (+)-Catechin hydrate in DI water in a round bottom flask.
-
Acidify the solution with HCl to catalyze the polymerization.
-
Heat the reaction mixture under reflux with continuous stirring for a specified duration to achieve the desired degree of polymerization.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., chromatography).
-
Upon completion, cool the solution and purify the polycatechin. This can be achieved through methods such as dialysis to remove unreacted monomers and acid, followed by lyophilization to obtain a dry powder.
Protocol 2: Synthesis of Cu@polycat Nanoparticles
This protocol describes a one-pot green reduction method.[1]
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, ≥98%)
-
In-house synthesized polycatechin (from Protocol 1)
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
Deionized (DI) water
Equipment:
-
Beaker
-
Vigorous magnetic stirrer (800 rpm)
-
pH meter
-
Heating plate
Procedure:
-
Prepare an aqueous solution of copper(II) sulfate pentahydrate (10 mM).
-
Prepare an aqueous solution of polycatechin. The concentration should be expressed in terms of its phenolic hydroxyl group content (20 mM, assuming one phenolic group per catechin unit).[1]
-
In a beaker under vigorous stirring (800 rpm), mix the copper(II) sulfate solution with the polycatechin solution to achieve a final Cu²⁺:phenolic molar ratio of 1:2.[1]
-
Adjust the pH of the mixture to 11.0 by dropwise addition of 1 M NaOH solution.[1]
-
Heat the reaction mixture to 60 °C and maintain this temperature for 2 hours with continuous stirring.[1]
-
The formation of nanoparticles is indicated by a color change in the solution.
-
Purify the resulting nanoparticles by centrifugation (e.g., 10,000 rpm, 20 min), followed by washing with DI water three times to remove unreacted precursors.
-
Redisperse the purified Cu@polycat nanoparticles in DI water for storage and further characterization.
Protocol 3: Characterization of Cu@polycat Nanoparticles
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Place a sample of the nanoparticle powder or pure polycatechin directly onto the diamond crystal of the FTIR spectrometer.
-
Record spectra in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]
-
Average 32 scans per sample to improve the signal-to-noise ratio.[1]
2. Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS):
-
Disperse the nanoparticles in an appropriate solvent (e.g., DI water).
-
Measure the hydrodynamic diameter (Dₕ) using DLS at 25 °C with backscatter detection at 173°.[1]
-
Measure the ζ-potential using ELS to assess the surface charge and stability of the nanoparticles.[1]
Mandatory Visualization
Caption: Workflow for the synthesis and characterization of Cu@polycat nanoparticles.
References
Measuring the Inhibitory Activity of PH11: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PH11 is a novel small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2][3] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers.[2][4][5] this compound exerts its anti-cancer effects by inhibiting FAK and the downstream phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway. This inhibition leads to the downregulation of anti-apoptotic proteins, such as c-FLIP, ultimately sensitizing cancer cells to apoptosis.[1]
These application notes provide a comprehensive guide to measuring the inhibitory effects of this compound, from direct enzyme inhibition to downstream cellular consequences. The protocols outlined below are essential for characterizing the potency, mechanism of action, and therapeutic potential of this compound and similar FAK inhibitors.
I. Biochemical Assay: Direct FAK Inhibition
To determine the direct inhibitory effect of this compound on FAK enzymatic activity, an in vitro kinase assay is the method of choice. The ADP-Glo™ Kinase Assay is a widely used platform that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6][7]
Protocol 1: In Vitro FAK Kinase Activity Assay (ADP-Glo™)
Principle: This luminescent assay measures the amount of ADP formed from a kinase reaction. The ADP is converted into ATP, which is then used by luciferase to generate a light signal that is directly proportional to the kinase activity.[7] The inhibitory effect of this compound is determined by the reduction in the luminescent signal.
Materials:
-
Purified recombinant FAK enzyme
-
ATP
-
FAK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6][7]
-
This compound compound (and other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in FAK Kinase Buffer to the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of this compound solution or vehicle control.
-
2 µL of FAK enzyme solution.
-
2 µL of the substrate/ATP mixture.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.[6][7]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6][7]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase. Incubate at room temperature for 30-60 minutes.[6][7]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: FAK Inhibition
| Compound | FAK IC50 (nM) |
| This compound | 15.2 ± 2.1 |
| PF-573228 (Control) | 4.5 ± 0.8 |
| Staurosporine (Control) | 2.8 ± 0.5 |
Table 1: Hypothetical IC50 values for this compound and control FAK inhibitors as determined by the in vitro kinase assay.
Experimental Workflow: In Vitro FAK Kinase Assay
II. Cell-Based Assays: Cellular Effects of this compound
Cell-based assays are crucial for confirming that this compound can engage its target in a physiological context and elicit the desired downstream biological effects.
Protocol 2: Western Blot for FAK and AKT Phosphorylation
Principle: This assay measures the ability of this compound to inhibit FAK autophosphorylation (a marker of its activation) and the phosphorylation of its key downstream effector, AKT.[9][10] A reduction in the ratio of phosphorylated protein to total protein indicates successful target engagement and pathway inhibition.[10]
Materials:
-
Cancer cell line (e.g., PANC-1)
-
Cell culture medium and supplements
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pFAK (Tyr397), anti-total FAK, anti-pAKT (Ser473), anti-total AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-pFAK) overnight at 4°C.[6]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, then apply the ECL substrate and capture the chemiluminescent signal with an imaging system.[6]
-
Stripping and Re-probing: To measure total protein and loading controls, the membrane can be stripped of the first set of antibodies and re-probed with antibodies for total FAK, total AKT, and GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. For each sample, calculate the ratio of pFAK to total FAK and pAKT to total AKT. Normalize these ratios to the loading control (GAPDH) and express the results as a fold change relative to the vehicle-treated control.
Data Presentation: Pathway Inhibition
| This compound Conc. (µM) | pFAK/Total FAK (Fold Change) | pAKT/Total AKT (Fold Change) |
| 0 (Control) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| 0.1 | 0.65 ± 0.08 | 0.72 ± 0.09 |
| 1.0 | 0.21 ± 0.04 | 0.33 ± 0.05 |
| 10.0 | 0.05 ± 0.02 | 0.11 ± 0.03 |
Table 2: Hypothetical quantitative Western blot data showing dose-dependent inhibition of FAK and AKT phosphorylation by this compound. Data are mean ± SD from three independent experiments.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11][12]
Materials:
-
Cells treated with this compound (as in Protocol 2)
-
FITC-Annexin V Apoptosis Detection Kit with PI
-
1X Annexin-binding buffer[13]
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.[12]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[13]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant for each treatment condition.
Data Presentation: Apoptosis Induction
| This compound Conc. (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Control) | 95.1 ± 2.5 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 1.0 | 70.3 ± 4.1 | 18.9 ± 3.2 | 10.8 ± 2.1 |
| 5.0 | 45.8 ± 5.5 | 35.2 ± 4.8 | 19.0 ± 3.3 |
| 10.0 | 20.7 ± 3.9 | 48.6 ± 6.1 | 30.7 ± 5.4 |
Table 3: Hypothetical results from an Annexin V/PI apoptosis assay showing a dose-dependent increase in apoptotic cells following this compound treatment.
Experimental Workflow: Annexin V/PI Apoptosis Assay
Protocol 4: Cell Viability Assay (MTT)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan (B1609692) product.[15] The amount of formazan is quantified by measuring the absorbance after solubilization, which is proportional to the number of viable cells.
Materials:
-
Cells and culture medium
-
This compound compound
-
96-well clear, flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[16][17]
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[15][18]
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15]
-
Data Analysis: Subtract the background absorbance from a media-only control. Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the vehicle-treated control cells. Plot the percent viability against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation: Cell Viability
| This compound Conc. (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100.0 ± 5.2 |
| 0.1 | 92.4 ± 4.8 |
| 1.0 | 65.1 ± 6.1 |
| 10.0 | 31.5 ± 4.3 |
| 50.0 | 8.9 ± 2.1 |
Table 4: Hypothetical cell viability data from an MTT assay after 72-hour treatment with this compound.
III. Target Gene Expression Analysis
Protocol 5: Quantitative Real-Time PCR (qPCR) for c-FLIP Expression
Principle: Since this compound is known to downregulate the anti-apoptotic protein c-FLIP, measuring its mRNA levels via qPCR can provide insight into the transcriptional effects of FAK inhibition.[1] Relative quantification (using the ΔΔCt method) is used to determine the change in target gene expression in treated samples relative to untreated controls, normalized to a stable housekeeping gene.[19]
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (reverse transcriptase)
-
qPCR primers for c-FLIP (target gene) and GAPDH (housekeeping gene)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound as described previously (e.g., for 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions in a 96-well qPCR plate. Each reaction should contain cDNA template, forward and reverse primers for either c-FLIP or GAPDH, and SYBR Green Master Mix.
-
Thermal Cycling: Run the plate in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis (ΔΔCt Method):
-
Determine the quantification cycle (Cq) for c-FLIP and GAPDH in both control and this compound-treated samples.[20]
-
Normalize to Housekeeping Gene (ΔCq): For each sample, calculate ΔCq = Cq(c-FLIP) - Cq(GAPDH).
-
Normalize to Control (ΔΔCq): Calculate ΔΔCq = ΔCq(this compound-treated) - ΔCq(Control).
-
Calculate Fold Change: The fold change in gene expression is calculated as 2^(-ΔΔCq).
-
Data Presentation: Gene Expression
| This compound Conc. (µM) | c-FLIP mRNA (Fold Change vs Control) |
| 0 (Control) | 1.00 ± 0.00 |
| 1.0 | 0.58 ± 0.07 |
| 5.0 | 0.25 ± 0.04 |
| 10.0 | 0.12 ± 0.03 |
Table 5: Hypothetical qPCR results showing dose-dependent downregulation of c-FLIP mRNA in response to this compound.
IV. Signaling Pathway Diagram
The following diagram illustrates the signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. bosterbio.com [bosterbio.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. bio-rad.com [bio-rad.com]
Application Notes and Protocols: PH11 (PHF11) Antibody for Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHD Finger Protein 11 (PHF11), which appears to be referenced by the shorthand PH11, is a crucial protein involved in multiple cellular processes. It has been identified as a DNA damage response (DDR) factor that plays a significant role in the 5' end resection of double-strand breaks (DSBs), ATR signaling, and homologous recombination (HR) for DNA repair.[1][2][3] Furthermore, PHF11 is recognized as a transcriptional co-activator in the immune system, particularly in regulating T-cell activation and the expression of Th1-type cytokines.[4][5] Given its involvement in such critical pathways, the PHF11 antibody is an invaluable tool for researchers in oncology, immunology, and drug development to investigate cellular responses to DNA damage and immune regulation.
These application notes provide detailed protocols and data for the use of the this compound (PHF11) antibody in immunohistochemistry (IHC), enabling the visualization and analysis of PHF11 protein expression within the cellular and tissue context.
Data Presentation
Recommended Antibody Specifications and Dilutions
| Parameter | Specification | Source |
| Target | PHD Finger Protein 11 (PHF11) | [6] |
| Host Species | Rabbit | [6] |
| Clonality | Polyclonal | [6] |
| Validated Applications | Immunohistochemistry (IHC), Western Blot (WB), Immunofluorescence (IF) | [5][6] |
| Species Reactivity | Human, Mouse, Rat | [5] |
| Recommended Dilution for IHC-Paraffin | 1:50 - 1:200 | [6] |
| Positive Control Tissue | Human Kidney (strong positivity in tubules and glomeruli) | [6] |
Antigen Retrieval
| Method | Buffer | pH | Time and Temperature | Source |
| Heat-Induced Epitope Retrieval (HIER) | 10 mM Sodium Citrate Buffer | 6.0 | High pressure, refer to specific equipment guidelines | [5] |
Signaling Pathways and Experimental Workflows
PHF11 in DNA Damage Response (DSB Repair)
PHF11 is a key player in the homologous recombination pathway of DNA double-strand break repair. It facilitates the resection of DNA ends, a critical step for initiating the repair process. PHF11 interacts with Replication Protein A (RPA) and the exonuclease EXO1. It functions by stimulating EXO1's activity, which is otherwise inhibited by RPA, thereby promoting the formation of 3' single-stranded DNA overhangs necessary for ATR signaling and subsequent repair.[1][2][3]
References
- 1. PHF11 promotes DSB resection, ATR signaling, and HR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Putting PHDs to work: PHF11 clears the way for EXO1 in double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHF11 promotes DSB resection, ATR signaling, and HR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characterization of the atopy-associated gene PHF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A role for the atopy-associated gene PHF11 in T-cell activation and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PHF11 PHD finger protein 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes & Protocols: PHLPP1 as a Cancer Biomarker
Audience: Researchers, scientists, and drug development professionals.
Introduction
PH domain and Leucine-rich repeat Protein Phosphatase 1 (PHLPP1) is a member of the serine/threonine phosphatase family that acts as a critical tumor suppressor.[1][2] It functions by directly dephosphorylating and inactivating key pro-survival kinases, most notably Akt.[2][3] By terminating growth factor-induced signaling, PHLPP1 plays a crucial role in regulating cell proliferation, apoptosis, and survival.[1][3][4] Growing evidence indicates that the loss or downregulation of PHLPP1 is a common event in various human cancers, making it a promising biomarker for diagnosis, prognosis, and a potential target for therapeutic intervention.[2][5][6]
Role of PHLPP1 in Cancer Signaling
PHLPP1's tumor-suppressive function is primarily mediated through its role as a negative regulator of oncogenic signaling pathways.
-
PI3K/Akt Pathway: The most well-characterized function of PHLPP1 is the direct dephosphorylation of the hydrophobic motif of Akt (specifically Serine-473), which is a requisite step for Akt inactivation.[3][4] Activated Akt promotes cell survival and proliferation by phosphorylating a host of downstream targets.[7] PHLPP1 terminates this signaling cascade, thereby promoting apoptosis and inhibiting tumor growth.[3][5] Notably, PHLPP1 exhibits isoform specificity, preferentially dephosphorylating Akt2 and Akt3.[7][8][9] The loss of PHLPP1 leads to sustained Akt activation, a common feature in many cancers.[3][5]
-
MAPK/ERK Pathway: PHLPP1 also negatively regulates the MAPK/ERK pathway. It can directly interact with and dephosphorylate RAF1 at Serine-338, inhibiting its kinase activity and consequently dampening downstream ERK signaling.[1][10] This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[11]
-
Other Key Substrates: Beyond Akt and Raf, PHLPP1 modulates other signaling molecules. It can activate the pro-apoptotic kinase Mst1 by dephosphorylating an inhibitory site, further contributing to its tumor suppressor function.[5][12] PHLPP1 also dephosphorylates Protein Kinase C (PKC), leading to its destabilization and degradation.[11][13]
Data Presentation
Table 1: PHLPP1 Expression Status in Various Cancers
| Cancer Type | PHLPP1 Expression Status | Key Findings | Citations |
| Pancreatic Cancer (PDAC) | Significantly reduced | Levels are much lower in human PDAC and mouse models compared to normal pancreas. | [7] |
| Colon Cancer | Decreased | The chromosomal region for PHLPP1 (18q21.33) frequently undergoes loss of heterozygosity. | [4][5] |
| Glioblastoma | Decreased | mRNA levels are approximately 40% lower in glioblastoma cell lines compared to normal astrocytes. | [5] |
| Melanoma | Reduced | PHLPP1 mRNA and protein levels are reduced, often due to hypermethylation of the gene. | [1][5] |
| Lung Adenocarcinoma | Decreased | Low expression is associated with disease progression. | [1][11] |
| Breast Cancer | Reduced | The chromosomal region for PHLPP2 (16q22.3), a related phosphatase, shows LOH. PHLPP1 is also implicated. | [4] |
| Prostate Cancer | Decreased | PHLPP1 is frequently deleted in prostate cancers. | [1][2] |
| Gastric Cancer | Decreased | Low or absent expression is common. | [6] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Significantly decreased | mRNA and protein levels are lower in tumor tissues compared to noncancerous tissues. | [1] |
Table 2: Prognostic Significance of PHLPP1 Expression
| Cancer Type | Correlation of High PHLPP1 Expression | Clinical Outcome | Citations |
| Pancreatic Cancer (PDAC) | Positive | Correlates with longer survival times. | [7] |
| Gastric Cancer | Positive | Associated with lower recurrence and better prognosis. | [6] |
| Lung Adenocarcinoma | Positive | Associated with better prognosis and longer duration of resistance to EGFR-TKIs. | [11][14] |
Table 3: PHLPP1 and Akt Isoform Specificity
| PHLPP Isoform | Primary Akt Isoform Target | Downstream Effect | Citations |
| PHLPP1 | Akt2, Akt3 | Dephosphorylates Akt2, preventing p53 degradation; dephosphorylates Akt3 to suppress cell survival. | [7][8][9] |
| PHLPP2 | Akt1, Akt3 | Dephosphorylates Akt1, blocking cell cycle progression; dephosphorylates Akt3 to suppress cell survival. | [7][8][9] |
Signaling Pathways and Experimental Workflows
Caption: PHLPP1 negatively regulates the PI3K/Akt signaling pathway.
References
- 1. PHLPP1 | Cancer Genetics Web [cancerindex.org]
- 2. Turning Off AKT: PHLPP as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PHLPP - Wikipedia [en.wikipedia.org]
- 5. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PHLPP1 Overexpression was Associated With a Good Prognosis With Decreased AKT Activity in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Phosphatase PHLPP1 Regulates Akt2, Promotes Pancreatic Cancer Cell Death, and Inhibits Tumor Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 9. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 10. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 11. Emerging roles of PHLPP phosphatases in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of Survival Signalling Pathways by the Phosphatase PHLPP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging roles of PHLPP phosphatases in metabolism [bmbreports.org]
- 14. Frontiers | Emerging roles of PHLPP phosphatases in lung cancer [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening Assays at pH 11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays under alkaline conditions, specifically at pH 11. This document covers the rationale, key considerations, and methodologies for both biochemical and cell-based assays, with a focus on enzymatic screening utilizing alkaline phosphatase.
Introduction to HTS at Alkaline pH
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries.[1] While most biological assays are performed at physiological pH (around 7.4), certain enzymes and biological processes exhibit optimal activity in alkaline environments.[2][3] Operating at a high pH, such as 11, can be advantageous for studying specific enzyme classes, like alkaline phosphatases, and can help in identifying pH-dependent inhibitors or activators. However, working at such a high pH also presents unique challenges, particularly for cell-based assays, due to potential cytotoxicity.[4][5]
Key Considerations for HTS at pH 11
Buffer Selection: Maintaining a stable pH of 11 is critical. Buffers with a pKa value close to 11 are ideal. 3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS) is an excellent choice, with a buffering range of 9.7 to 11.1.[6][7][8] It is a zwitterionic buffer that shows minimal interaction with metal ions, making it suitable for studying metalloenzymes.[7]
Enzyme/Protein Stability: Many proteins and enzymes can denature at extreme pH values.[2] It is crucial to assess the stability and activity of the target enzyme at pH 11 prior to initiating a large-scale screen. Alkaline phosphatases (ALPs) are a class of enzymes that are well-suited for high pH assays as they exhibit optimal activity in this range.[3]
Substrate and Reagent Stability: The stability of substrates, reagents, and detection molecules (e.g., fluorophores, chromophores) must be confirmed at pH 11. Hydrolysis or degradation of these components can lead to high background signals or false positives.
Cell Viability (for cell-based assays): A pH of 11 is generally outside the viable range for most mammalian cell lines.[4] Exposure to such a high pH can lead to rapid cell death. Therefore, cell-based assays at pH 11 are challenging and may require specialized, alkali-tolerant cell lines or very short exposure times.
Biochemical HTS Assay at pH 11: Alkaline Phosphatase Activity
Alkaline phosphatase (ALP) is a widely used enzyme in HTS assays due to its robust activity at high pH.[9] Both colorimetric and chemiluminescent detection methods are available and are readily adaptable to HTS formats.[2][10]
Data Presentation: Quantitative Assay Performance
| Parameter | Colorimetric Assay (pNPP) | Chemiluminescent Assay (CDP-Star®) |
| pH | 10.5 | 9.8 - 10.5 |
| Substrate | p-Nitrophenyl phosphate (B84403) (pNPP) | Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate |
| Detection Wavelength | 405 nm | 475 nm |
| Reported Z'-Factor | > 0.5 (assay dependent) | ~0.82[11] |
| Signal-to-Background | Moderate | High |
| Sensitivity | Micromolar range | Picomolar to Femtomolar range |
Experimental Workflow: Alkaline Phosphatase HTS Assay
Caption: Workflow for a typical biochemical HTS assay at pH 11.
Detailed Protocol: Chemiluminescent Alkaline Phosphatase HTS Assay (384-well format)
This protocol is adapted from established methods for high-throughput screening of alkaline phosphatase inhibitors.[11]
1. Materials and Reagents:
- Assay Buffer: 50 mM CAPS, 1 mM MgCl₂, 0.1 mM ZnCl₂, pH 11.0.
- Enzyme: Recombinant Human Tissue-Nonspecific Alkaline Phosphatase (TNAP).
- Substrate: CDP-Star® Ready-to-Use with Sapphire-II™ Enhancer.
- Positive Control: Known inhibitor of ALP (e.g., Levamisole).
- Negative Control: DMSO.
- Plates: 384-well white, solid-bottom microplates.
- Compound Library: Test compounds dissolved in 100% DMSO.
2. Reagent Preparation:
- Enzyme Working Solution: Dilute the TNAP stock in Assay Buffer to the desired final concentration (to be optimized, typically in the low ng/mL range).
- Positive Control Solution: Prepare a stock solution of Levamisole in DMSO and dilute in Assay Buffer to a final concentration that gives >80% inhibition.
- Compound Plates: Serially dilute the compound library in DMSO and then transfer to the assay plates. The final concentration of DMSO in the assay should be kept below 1%.
3. Assay Procedure:
- Using a liquid handler, dispense 50 nL of compounds from the compound library plates into the 384-well assay plates.
- Dispense 5 µL of Assay Buffer to all wells.
- Add 5 µL of the Enzyme Working Solution to all wells except the background control wells (which should contain only Assay Buffer).
- Centrifuge the plates briefly (1 minute at 1000 rpm) to ensure proper mixing.
- Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
- Add 10 µL of the CDP-Star® substrate solution to all wells.
- Centrifuge the plates again briefly.
- Incubate at room temperature for 30 minutes, protected from light.
- Read the luminescence signal using a plate reader.
4. Data Analysis:
- Calculate the percentage of inhibition for each compound.
- Determine the Z'-factor to assess the quality of the assay using the positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.[9]
Cell-Based HTS Assays at pH 11: Challenges and a Hypothetical Approach
Conducting cell-based assays at a pH of 11 is highly challenging due to the extreme alkalinity, which is generally cytotoxic to mammalian cells.[4] Most cell culture media are buffered to a physiological pH of 7.2-7.4, and deviations from this range can induce stress, alter cellular processes, and ultimately lead to cell death.[12]
Challenges:
-
Cytotoxicity: High pH can disrupt cell membrane integrity, denature proteins, and interfere with essential cellular functions, leading to rapid cell death.[5]
-
Assay Window: The short time frame before cell death occurs may not be sufficient for many biological readouts.
-
Compound Stability and Activity: The high pH can alter the chemical properties and biological activity of the compounds being screened.
Hypothetical Protocol for a Cell-Based Assay (Short Exposure):
This protocol is a theoretical framework and would require significant optimization and validation.
1. Cell Line Selection:
- A robust, adherent cell line with a high tolerance to stress is recommended. However, it is unlikely that standard mammalian cell lines will be viable. Screening of various cell lines for tolerance to a brief exposure to pH 11 would be a necessary first step.
2. Assay Principle:
- A viability/cytotoxicity assay with a rapid readout, such as a fluorescent dye that measures membrane integrity (e.g., Propidium Iodide or a similar viability dye).
3. Assay Procedure (384-well format):
- Seed cells in a 384-well plate and allow them to adhere overnight in standard culture medium (pH 7.4).
- Prepare compound plates as described in the biochemical assay protocol.
- Just prior to the assay, replace the culture medium with the Assay Buffer (50 mM CAPS, pH 11.0) containing the test compounds. This step should be performed rapidly using an automated liquid handler.
- Incubate for a very short duration (e.g., 5-15 minutes). This incubation time would need to be carefully optimized to balance the desired biological effect with maintaining cell viability.
- Add a viability dye that can be read immediately by a fluorescence plate reader or high-content imager.
- Read the fluorescence signal to determine the extent of cell death.
Signaling Pathway Modulated by Alkaline pH: The Fungal Rim/Pal Pathway
In fungi, the Rim (or Pal in filamentous fungi) pathway is a conserved signaling cascade that is activated by ambient alkaline pH.[13] This pathway is crucial for adaptation to alkaline environments and plays a role in virulence in pathogenic fungi. The core of the pathway involves a series of protein-protein interactions leading to the proteolytic activation of the transcription factor Rim101 (PacC in some species), which then regulates the expression of pH-responsive genes.[7]
Caption: Fungal Rim/Pal signaling pathway activated by alkaline pH.
Conclusion
High-throughput screening at pH 11 is a specialized application that can provide valuable insights for specific target classes, particularly enzymes with alkaline pH optima like alkaline phosphatase. While biochemical assays at this pH are feasible with careful selection of buffers and reagents, cell-based assays present significant challenges due to cytotoxicity. The protocols and considerations outlined in these application notes provide a foundation for researchers to design and implement robust HTS campaigns under highly alkaline conditions. Further optimization and validation will be necessary for specific targets and assay formats.
References
- 1. Investigation of cell line specific responses to pH inhomogeneity and consequences for process design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemiluminescent assay of alkaline phosphatase applied in an ultrasensitive enzyme immunoassay of thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. exceldiag.com [exceldiag.com]
- 4. The effect of alkaline pH on the cell growth of six different mammalian cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disruption of pH Dynamics Suppresses Proliferation and Potentiates Doxorubicin Cytotoxicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. goldbio.com [goldbio.com]
- 8. [0.5 M] CAPS Buffer Solution (pH 9.5, pH 10, pH 10.5, or pH 11) Sterile Filtered, DNase/RNase and Protease Free – Med Biosciences [medbiosc.com]
- 9. gentelbio.com [gentelbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. CAPS Buffer (0.5 M, pH 11.0). Life Science Products [e-lspi.com]
Application Note: Purification of Recombinant p11 (S100A10) from E. coli Lysates
An important initial clarification is that "PH11" is not a standard designation for a protein in major biological databases. It is possible that this is a typographical error for the well-studied protein p11 (also known as S100A10) , or it could refer to a protocol conducted at pH 11 . This document will proceed under the assumption that the target protein is p11 (S100A10) and will provide a comprehensive purification protocol for it. Additionally, a discussion on the general considerations for protein purification at a high pH of 11 is included.
Audience: Researchers, scientists, and drug development professionals.
Introduction: p11 (S100A10) is a member of the S100 family of calcium-binding proteins.[1] Unlike many other S100 proteins, p11 does not bind calcium but is constitutively in an active conformation.[2][3] It plays a crucial role in various cellular processes by forming a complex with Annexin A2, which is involved in membrane trafficking and exocytosis.[2][4] p11 is also known to interact with and modulate the function of ion channels and G-protein coupled receptors, such as serotonin (B10506) receptors, making it a protein of significant interest in neuroscience and cancer research.[1][4][5] This protocol details the purification of recombinant human p11 with a polyhistidine tag (His-tag) from Escherichia coli.
Experimental Protocols
This protocol is designed for the expression and subsequent purification of His-tagged p11 using Immobilized Metal Affinity Chromatography (IMAC).
1. Recombinant Expression of His-tagged p11 in E. coli
-
Vector and Host Strain: The full-length human p11 gene is cloned into a pQE30 expression vector (or a similar vector with an N-terminal 6xHis tag) and transformed into an E. coli expression strain like BL21(DE3).[6]
-
Culture Growth and Induction:
-
Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., ampicillin).
-
Incubate overnight at 37°C with shaking (220 rpm).
-
The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Continue to incubate the culture for 4-6 hours at 37°C.
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
-
2. Cell Lysis
-
Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (see Table 1).
-
Add lysozyme (B549824) to a final concentration of 1 mg/mL and a protease inhibitor cocktail to prevent protein degradation.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis. Use short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating and protein denaturation.
-
The viscosity of the lysate should decrease. If it remains viscous due to genomic DNA, add DNase I to a final concentration of 10 µg/mL and incubate on ice for another 15-20 minutes.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble His-tagged p11 protein.
3. Immobilized Metal Affinity Chromatography (IMAC)
This step utilizes a resin with chelated nickel (Ni-NTA) or cobalt ions that have a high affinity for the polyhistidine tag.[6][7][8]
-
Column Preparation:
-
Equilibrate a Ni-NTA agarose (B213101) column with 5-10 column volumes (CV) of Lysis Buffer.
-
-
Protein Binding:
-
Load the clarified cell lysate onto the equilibrated column. A slow flow rate is recommended to ensure efficient binding of the His-tagged p11 to the resin.
-
Collect the flow-through fraction for analysis by SDS-PAGE to check for unbound protein.
-
-
Washing:
-
Wash the column with 10-15 CV of Wash Buffer (see Table 1) to remove non-specifically bound proteins. The imidazole (B134444) concentration in the wash buffer is crucial for removing contaminants while the target protein remains bound.[9]
-
-
Elution:
-
Elute the His-tagged p11 protein from the column using 5-10 CV of Elution Buffer (see Table 1). The high concentration of imidazole in this buffer competes with the His-tag for binding to the Ni-NTA resin, thus releasing the target protein.
-
Collect the eluate in fractions (e.g., 1 mL each).
-
4. (Optional) Tag Cleavage and Further Purification
For applications requiring tag-free p11, the His-tag can be cleaved if a protease recognition site (e.g., for enterokinase or TEV protease) was engineered between the tag and the protein sequence.
-
Buffer Exchange: Dialyze the eluted p11 fractions against a suitable protease buffer.
-
Protease Digestion: Add the specific protease (e.g., enterokinase) and incubate according to the manufacturer's instructions to cleave the His-tag.[10]
-
Reverse IMAC: Pass the digestion mixture through the Ni-NTA column again. The tag-free p11 will be in the flow-through, while the cleaved His-tag and any uncleaved protein will bind to the resin.
-
Gel Filtration: For higher purity, the tag-free p11 can be further purified by size exclusion (gel filtration) chromatography to remove the protease and any remaining contaminants or aggregates.[10]
Data Presentation
Table 1: Buffer Compositions for His-tagged p11 Purification
| Buffer Name | Component | Concentration | pH | Notes |
| Lysis Buffer | Sodium Phosphate | 50 mM | 8.0 | Also known as Binding Buffer. Contains a low concentration of imidazole to reduce non-specific binding. |
| NaCl | 300 - 500 mM | High salt concentration minimizes non-specific ionic interactions.[9] | ||
| Imidazole | 10 - 20 mM | |||
| Wash Buffer | Sodium Phosphate | 50 mM | 8.0 | Increased imidazole concentration to remove weakly bound contaminant proteins.[9] |
| NaCl | 300 - 500 mM | |||
| Imidazole | 25 - 50 mM | |||
| Elution Buffer | Sodium Phosphate | 50 mM | 8.0 | High imidazole concentration for competitive elution of the His-tagged protein. |
| NaCl | 300 - 500 mM | |||
| Imidazole | 250 - 500 mM |
Table 2: Example Purification Summary Table
This table should be used to record quantitative data throughout the purification process to assess the efficiency of each step.
| Purification Step | Total Volume (mL) | Total Protein (mg) | p11 Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Clarified Lysate | 100 | |||||
| IMAC Eluate | ||||||
| After Tag Cleavage | ||||||
| Gel Filtration Pool |
Visualization of Workflow and Signaling Pathway
References
- 1. S100A10 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. S100A10 and its binding partners in depression and antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Expression and purification of p11 fusion protein in E. coli and preparation of antiserum against GST-p11] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. His-Tag Purification | Bio-Rad [bio-rad.com]
- 8. genscript.com [genscript.com]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Plasmid Transfection in Mammalian Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The PH11 Plasmid
Initial research indicates that the this compound plasmid is an IncHI2 plasmid isolated from a clinical Klebsiella pneumoniae strain.[1] This plasmid is notable for carrying multiple genes conferring resistance to both antibiotics and heavy metals.[1] Its large size (284,628 bp) and its role in bacterial resistance mechanisms make it a subject of interest in microbiology and infectious disease research.[1] However, the this compound plasmid is not designed or utilized as a vector for transfecting mammalian cells. Its characteristics are not suited for efficient gene delivery and expression in eukaryotic systems.
Therefore, these application notes and protocols will focus on the principles and practices of transfecting mammalian cells using plasmids specifically designed for this purpose. The information provided is broadly applicable to a wide range of commercially available and custom-designed mammalian expression vectors.
I. Introduction to Mammalian Cell Transfection
Transfection is the process of introducing nucleic acids, such as plasmid DNA, into mammalian cells. This technique is a cornerstone of modern molecular biology, enabling the study of gene function, protein expression, and the development of novel therapeutics.[2] Plasmids used for mammalian transfection are engineered to contain specific elements that facilitate their replication, selection, and the expression of a gene of interest in a mammalian host cell.[3] Key applications of plasmid transfection in research and drug development include:
-
Gene Therapy Development: Plasmids can serve as vectors to deliver therapeutic genes to target cells to correct genetic defects or introduce new cellular functions.[4][5]
-
Vaccine Development: DNA vaccines utilize plasmids to express antigens from pathogens, stimulating an immune response.[4][5]
-
Recombinant Protein Production: Mammalian cells are frequently used to produce complex recombinant proteins for therapeutic use, and transfection is the initial step in this process.[6]
-
Functional Genomics and Drug Discovery: Transfection is used to study the effects of gene overexpression or knockdown on cellular pathways and to screen for potential drug candidates.
II. Key Components of a Mammalian Expression Plasmid
A typical plasmid vector designed for efficient gene expression in mammalian cells contains several key functional elements:
| Vector Element | Description |
| Origin of Replication (ori) | Allows for the replication of the plasmid in bacteria (for plasmid production) and sometimes in mammalian cells (e.g., SV40 origin).[3][7] |
| Promoter Region | Drives the transcription of the gene of interest in mammalian cells. Common promoters include CMV, SV40, and EF-1α.[3][7] |
| Gene of Interest | The specific gene that is to be expressed in the transfected cells.[3] |
| Multiple Cloning Site (MCS) | A region containing multiple restriction enzyme sites to facilitate the insertion of the gene of interest.[3][7] |
| Selectable Marker | Confers resistance to a specific antibiotic (e.g., neomycin, puromycin) allowing for the selection of stably transfected cells.[3][7] |
| Polyadenylation Signal | Facilitates the termination of transcription and the addition of a poly(A) tail to the mRNA, which is crucial for mRNA stability and translation. |
III. Experimental Protocols
The choice of transfection method significantly impacts the efficiency of DNA delivery and subsequent gene expression.[2] The optimal method is cell-type dependent.[8]
A. Cationic Lipid-Mediated Transfection
This is one of the most common methods for plasmid delivery. Positively charged lipid molecules form complexes with negatively charged DNA. These complexes then fuse with the cell membrane to deliver the DNA into the cell.
Protocol for Transfection of Adherent Cells (e.g., HEK293, HeLa) in a 6-well Plate:
-
Cell Seeding: The day before transfection, seed 1 x 10^5 to 2 x 10^5 cells per well in 2 mL of complete growth medium. Cells should be 70-90% confluent at the time of transfection.[8][9]
-
Preparation of DNA-Lipid Complexes:
-
In tube A, dilute 2 µg of high-quality, endotoxin-free plasmid DNA into 100 µL of serum-free medium (e.g., Opti-MEM).[9]
-
In tube B, dilute 5 µL of a commercial transfection reagent (e.g., Lipofectamine) into 100 µL of serum-free medium.[9]
-
Combine the contents of tubes A and B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.[9]
-
-
Transfection:
-
Add the 200 µL of the DNA-lipid complex mixture dropwise to each well.[9]
-
Gently rock the plate to ensure even distribution.
-
-
Post-Transfection Care:
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression.[2]
-
The medium can be changed after 4-6 hours if toxicity is a concern.
-
B. Electroporation
Electroporation uses an electrical pulse to create transient pores in the cell membrane, allowing the plasmid DNA to enter the cell. This method is often used for cells that are difficult to transfect with lipid-based reagents.
Protocol for Electroporation of Suspension Cells (e.g., Jurkat, K562):
-
Cell Preparation:
-
Culture cells to a density of approximately 1 x 10^6 cells/mL.
-
Harvest the cells by centrifugation and wash once with sterile, ice-cold PBS.
-
Resuspend the cell pellet in an appropriate electroporation buffer at a concentration of 1 x 10^7 cells/mL.
-
-
Electroporation:
-
Mix 100 µL of the cell suspension with 5-10 µg of plasmid DNA in an electroporation cuvette.
-
Pulse the cells using an electroporator with optimized settings for the specific cell line.
-
-
Post-Electroporation Care:
-
Immediately after the pulse, transfer the cells to a pre-warmed culture dish containing complete growth medium.
-
Incubate at 37°C in a CO2 incubator for 24-48 hours before analysis.
-
IV. Data Presentation: Optimizing Transfection Efficiency
Transfection efficiency is highly dependent on several factors, including the transfection reagent, the ratio of reagent to DNA, cell density, and the amount of plasmid DNA used.[10][11] The following tables provide example data for optimizing transfection conditions.
Table 1: Effect of Transfection Reagent and DNA:Reagent Ratio on Transfection Efficiency and Cell Viability in HeLa Cells
| Transfection Reagent | DNA:Reagent Ratio (µg:µL) | Transfection Efficiency (% GFP Positive) | Cell Viability (%) |
| Reagent A | 1:2 | 65 ± 5 | 85 ± 4 |
| Reagent A | 1:3 | 80 ± 6 | 75 ± 5 |
| Reagent A | 1:4 | 75 ± 4 | 60 ± 7 |
| Reagent B | 1:2 | 55 ± 7 | 90 ± 3 |
| Reagent B | 1:3 | 70 ± 5 | 82 ± 4 |
| Reagent B | 1:4 | 68 ± 6 | 70 ± 6 |
Data are representative and should be optimized for specific cell lines and plasmids.
Table 2: Effect of Plasmid DNA Amount on Protein Yield and Cell Viability in HEK293F Cells
| Plasmid DNA (µg/mL) | Relative Protein Yield (%) | Cell Viability at 5 days post-transfection (%) |
| 1.0 | 100 | 65 |
| 0.5 | 150 | 85 |
| 0.25 | 120 | 90 |
| 0.125 | 80 | 95 |
Adapted from studies showing that reducing the amount of plasmid DNA can decrease cytotoxicity and increase protein yield.[6]
V. Visualization of Workflows and Pathways
A. Experimental Workflow for Cationic Lipid-Mediated Transfection
Caption: Workflow for Cationic Lipid-Mediated Transfection.
B. Simplified Signaling Pathway Activated by a Transfected Gene
This diagram illustrates a generic signaling cascade that could be initiated by the expression of a transfected receptor tyrosine kinase (RTK).
References
- 1. Complete nucleotide sequence of this compound, an IncHI2 plasmid conferring multi-antibiotic resistance and multi-heavy metal resistance genes in a clinical Klebsiella pneumoniae isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. blog.invitek.com [blog.invitek.com]
- 5. Applications of pDNA in Biotechnology and Medicine [53biologics.com]
- 6. Tuning plasmid DNA amounts for cost-effective transfections of mammalian cells: when less is more - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Transfection of mammalian cell lines with plasmids and siRNAs [protocols.io]
- 10. Choosing the Right Transfection Reagent for Optimal Efficiency [france.promega.com]
- 11. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for PHF11 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to PHF11: A Multifaceted Regulator of Immune Response and DNA Repair
PHD Finger Protein 11 (PHF11) is a transcriptional co-activator with emerging roles in critical cellular processes, making it a person of interest in the field of drug discovery. Initially identified through its association with atopic diseases, including asthma and eczema, PHF11 has been characterized as a positive regulator of T-helper 1 (Th1) type cytokine gene expression. Furthermore, recent studies have unveiled its crucial function in the DNA damage response (DDR), specifically in promoting double-strand break (DSB) resection and signaling. These dual roles in immune modulation and genome maintenance position PHF11 as a potential therapeutic target for a range of disorders, from allergic diseases to cancer.
Polymorphisms in the PHF11 gene have been associated with increased total IgE levels and the severity of atopic dermatitis.[1] Functionally, PHF11 is expressed in immune cells and acts as a regulator of Th1-type cytokine gene expression.[1] Knockdown of PHF11 has been shown to reduce the expression of key Th1 cytokines such as IFN-γ and IL-2.[1] This suggests that modulating PHF11 activity could be a strategy for rebalancing the Th1/Th2 immune response in allergic conditions.
In the context of oncology, the role of PHF11 in the DNA damage response is of particular interest. PHF11 is involved in 5' end resection of DSBs, a critical step for DNA repair through homologous recombination.[2][3] It interacts with key DDR proteins, including RPA and EXO1, and stimulates the activity of EXO1.[2][4] By influencing the choice and efficiency of DNA repair pathways, PHF11 could impact cancer cell survival and sensitivity to DNA-damaging therapies.
These application notes provide an overview of the practical applications of targeting PHF11 in a drug discovery setting and offer detailed protocols for key experiments to investigate its function and screen for potential modulators.
Application Note 1: PHF11 as a Target for Immunomodulatory Drugs
Therapeutic Rationale: The dysregulation of T-cell responses is a hallmark of many autoimmune and allergic diseases. PHF11's role as a co-activator of Th1 cytokine expression suggests that inhibiting its function could be beneficial in conditions characterized by excessive Th1-mediated inflammation. Conversely, enhancing its activity might be a strategy for diseases with a dominant Th2 response.
Potential Indications:
-
Allergic Asthma: By downregulating Th1 responses, inhibitors of PHF11 could help to mitigate the inflammatory cascade in allergic asthma.
-
Atopic Dermatitis: Given the genetic linkage and its role in T-cell function, targeting PHF11 may offer a novel therapeutic approach for atopic dermatitis.[1]
-
Autoimmune Diseases: In diseases such as rheumatoid arthritis or multiple sclerosis, where Th1 cells play a pathogenic role, PHF11 inhibitors could represent a novel therapeutic strategy.
Drug Discovery Approach:
-
High-Throughput Screening (HTS): Develop cell-based reporter assays (e.g., luciferase reporter under the control of the IFN-γ promoter) to screen for small molecule inhibitors of PHF11-dependent transcription.
-
Fragment-Based Screening: Utilize biophysical methods like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) to identify small fragments that bind to purified PHF11.
-
Structure-Based Drug Design: Elucidate the crystal structure of PHF11, particularly its PHD finger domain, to guide the rational design of selective inhibitors.
Application Note 2: Targeting the PHF11-DNA Damage Response Axis in Oncology
Therapeutic Rationale: The integrity of the DNA damage response is critical for the survival of cancer cells, especially those with inherent genomic instability. Targeting key players in the DDR, such as PHF11, can sensitize cancer cells to chemotherapy and radiation.
Potential Indications:
-
Cancers with high reliance on homologous recombination: Tumors with deficiencies in other DNA repair pathways may be particularly vulnerable to PHF11 inhibition.
-
Combination Therapies: PHF11 inhibitors could be used in combination with DNA-damaging agents (e.g., PARP inhibitors, platinum-based chemotherapy) to enhance their efficacy.
Drug Discovery Approach:
-
Synthetic Lethality Screens: Perform genetic or chemical screens in cancer cell lines with specific DNA repair defects to identify dependencies on PHF11.
-
Phenotypic Screening: Screen for compounds that increase the sensitivity of cancer cells to DNA-damaging agents in a PHF11-dependent manner.
-
Targeted Protein Degradation: Develop Proteolysis-Targeting Chimeras (PROTACs) that specifically target PHF11 for degradation, offering a novel modality for pathway inhibition.
Data Presentation
While specific quantitative data for PHF11 binding affinities and inhibitor potencies are not yet widely available in the public domain, the following table outlines the types of data that are crucial for a drug discovery program targeting PHF11. Researchers are encouraged to generate this data using the protocols provided below.
| Parameter | Method | Target Interaction | Potential Significance in Drug Discovery |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | PHF11 - NF-κB (p65) | Quantifies the strength of the interaction; essential for understanding the mechanism of action of potential inhibitors that disrupt this complex. |
| Isothermal Titration Calorimetry (ITC) | PHF11 - RPA | Provides thermodynamic parameters of the interaction, which is critical for the role of PHF11 in the DNA damage response. | |
| Inhibitor Potency (IC50/EC50) | Luciferase Reporter Assay | Inhibition of IFN-γ promoter activity | Measures the concentration of a compound required to inhibit PHF11-mediated transcription by 50%. |
| Cell Viability Assay | Sensitization to DNA-damaging agents | Determines the concentration of a compound that enhances the cytotoxic effect of chemotherapy or radiation. | |
| Gene Expression Modulation | quantitative PCR (qPCR) / RNA-seq | Fold change in IL-2, IFN-γ expression | Quantifies the effect of PHF11 modulation on the expression of its target genes. |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of PHF11 in T-Cells
This protocol describes the transient knockdown of PHF11 expression in a human T-cell line (e.g., Jurkat) using small interfering RNA (siRNA).
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
PHF11-specific siRNA and non-targeting control siRNA
-
Transfection reagent suitable for suspension cells (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Reagents for RNA extraction and qPCR, or protein lysis and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed Jurkat cells at a density of 2 x 105 cells/well in a 6-well plate in 2 ml of antibiotic-free complete growth medium.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmols of siRNA (PHF11-specific or control) into 100 µl of Opti-MEM™ I.
-
In a separate tube, dilute 2-8 µl of transfection reagent into 100 µl of Opti-MEM™ I.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.[5]
-
-
Transfection: Add the siRNA-lipid complex to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level using qPCR or at the protein level using Western blotting.
Protocol 2: Luciferase Reporter Assay for PHF11 Transcriptional Activity
This protocol is designed to quantify the effect of PHF11 on the transcriptional activation of a target gene promoter (e.g., IFN-γ).
Materials:
-
HEK293T or Jurkat cells
-
Luciferase reporter plasmid containing the IFN-γ promoter upstream of the firefly luciferase gene
-
PHF11 expression plasmid or empty vector control
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the IFN-γ promoter-luciferase reporter plasmid, the PHF11 expression plasmid (or empty vector), and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
-
Luciferase Assay:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for PHF11-DNA Interaction
This protocol is used to detect the in vitro interaction of PHF11 with a specific DNA sequence, such as a regulatory element in the IFN-γ promoter.
Materials:
-
Purified recombinant PHF11 protein
-
DNA probe (e.g., a 20-30 bp oligonucleotide from the IFN-γ promoter) labeled with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye) or 32P
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) as a non-specific competitor DNA
-
Native polyacrylamide gel (4-6%)
-
TBE buffer
-
Detection system appropriate for the label (e.g., chemiluminescence for biotin, fluorescence imaging, or autoradiography for 32P)
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the labeled DNA probe, purified PHF11 protein, poly(dI-dC), and binding buffer. Incubate at room temperature for 20-30 minutes.[4]
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel and run the electrophoresis in TBE buffer at a constant voltage.
-
Detection:
-
Analysis: A "shift" in the migration of the labeled probe indicates the formation of a DNA-protein complex.
Protocol 4: Chromatin Immunoprecipitation (ChIP) for PHF11 Recruitment
This protocol is used to determine if PHF11 is recruited to specific genomic regions (e.g., gene promoters) in vivo.
Materials:
-
Cells of interest (e.g., activated T-cells)
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-PHF11 antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
Reagents for DNA purification and qPCR
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-PHF11 antibody or an IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, and purify the DNA.
-
Analysis: Use qPCR to quantify the enrichment of specific DNA sequences in the PHF11 immunoprecipitated sample compared to the IgG control.[10][11]
Mandatory Visualizations
Caption: PHF11 and NF-κB signaling in T-cell activation.
Caption: Role of PHF11 in the DNA Damage Response pathway.
References
- 1. string-db.org [string-db.org]
- 2. researchgate.net [researchgate.net]
- 3. PHF11 PHD finger protein 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. licorbio.com [licorbio.com]
- 5. scbt.com [scbt.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Luciferase Assay System Protocol [promega.com]
- 8. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 9. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during recombinant protein expression experiments.
Section 1: General Troubleshooting of Recombinant Protein Expression
This section addresses common challenges in expressing recombinant proteins and offers potential solutions.
FAQs & Troubleshooting Guides
Question: My protein of interest is not being expressed or the yield is very low. What are the possible causes and solutions?
Answer: Low or no protein expression is a frequent issue with several potential causes. Key factors to investigate include the expression vector, host strain, and growth conditions.[1]
-
Vector and Gene Sequence:
-
Codon Mismatch: The gene of interest may contain codons that are rare in the expression host, leading to translational stalling and reduced protein yield.[2] Codon optimization of the gene sequence to match the host's preferred codon usage can significantly improve expression.[2]
-
Promoter Strength: For high-level expression, the gene should be under the control of a strong, inducible promoter like the T7 promoter.[2][3] However, excessively strong expression can lead to inclusion body formation.[4]
-
Sequence Verification: It is crucial to sequence the cloned plasmid to ensure the protein of interest is in the correct reading frame and that no mutations were introduced during cloning.[1]
-
mRNA Stability: A high GC content at the 5' end of the gene can affect mRNA stability and hinder translation. Introducing silent mutations to break up GC-rich regions can be beneficial.[1]
-
-
Host Strain:
-
Appropriate Strain Selection: Different bacterial strains have specific characteristics suitable for expressing different types of proteins (e.g., toxic proteins, proteins with disulfide bonds).[5] For proteins prone to degradation, using a host strain lacking certain proteases, like OmpT and Lon, is recommended.[6]
-
Codon Bias: Some strains are engineered to carry plasmids encoding rare tRNAs to overcome codon bias.[7]
-
Leaky Expression: Uninduced, basal expression of a toxic protein can impair cell growth.[1][6] Using a host strain that provides tight control over expression, such as those containing the pLysS plasmid to suppress basal T7 polymerase activity, can mitigate this.[1][8]
-
-
Expression Conditions:
-
Inducer Concentration: The concentration of the inducer (e.g., IPTG) should be optimized. While higher concentrations can increase expression, they might also lead to protein misfolding and aggregation.[9] Lowering the inducer concentration can sometimes improve the yield of soluble protein.[7][10]
-
Induction Time and Cell Density: The timing of induction is critical. Inducing at mid-log phase (OD600 of ~0.6 to 0.9) is a common starting point.[8]
-
Temperature: Lowering the cultivation temperature (e.g., 15-25°C) after induction can slow down protein synthesis, which often promotes proper folding and increases the solubility of the recombinant protein.[2][5][7][8]
-
Media Composition: The growth medium's composition, including carbon and nitrogen sources, can influence protein expression levels.[9]
-
Question: My protein is expressed, but it forms insoluble aggregates (inclusion bodies). How can I improve its solubility?
Answer: Inclusion body formation is a common challenge, especially in bacterial expression systems, and occurs when the rate of protein synthesis exceeds the cell's capacity for proper folding.[10] Several factors contribute to this, including high expression levels, protein misfolding, and cellular stress.
-
Strategies to Minimize Inclusion Body Formation:
-
Reduce Expression Rate: Lowering the expression temperature (e.g., 18-20°C) and reducing the inducer concentration can slow down protein synthesis, giving the polypeptide more time to fold correctly.[10]
-
Optimize Culture Conditions: Factors like pH and media composition can affect protein folding and should be optimized.[11]
-
Co-expression of Chaperones: Molecular chaperones, such as GroEL/GroES or DnaK/DnaJ, can be co-expressed to assist in the proper folding of the target protein.[2]
-
Use of Fusion Tags: Fusing a highly soluble protein or peptide tag (e.g., GST, MBP) to the target protein can enhance its solubility.[8][10]
-
Choice of Expression Host: Some strains are specifically designed to facilitate the soluble expression of difficult proteins.[11] For proteins with disulfide bonds, expression in the E. coli periplasm or in strains with altered redox environments (e.g., trxB/gor mutants) can promote correct bond formation.[7]
-
-
Working with Inclusion Bodies: If optimizing expression conditions fails to yield soluble protein, it is possible to purify the protein from inclusion bodies. This involves isolating the inclusion bodies, solubilizing the aggregated protein using strong denaturants (e.g., urea (B33335) or guanidinium (B1211019) chloride), and then refolding the protein into its active conformation.[10][12][13]
Question: My expressed protein appears to be degraded. What can I do to prevent this?
Answer: Protein degradation by host cell proteases is another common issue.
-
Strategies to Prevent Protein Degradation:
-
Use Protease-Deficient Strains: Employing E. coli strains that lack key proteases (e.g., Lon, OmpT) can significantly reduce the degradation of the recombinant protein.[6]
-
Lower Expression Temperature: Reduced temperatures not only aid in proper folding but also decrease the activity of many proteases.[3][5]
-
Optimize Lysis Conditions: Perform cell lysis and subsequent purification steps at low temperatures (e.g., 4°C) and consider adding protease inhibitors to the lysis buffer.[14]
-
Target Protein to the Periplasm: Secretion of the protein to the periplasmic space can protect it from cytoplasmic proteases.[3]
-
Data Presentation: Optimizing Expression Conditions
The following table summarizes common adjustments to expression conditions and their potential impact on protein yield and solubility.
| Parameter | Typical Range | Rationale for Optimization | Potential Outcome |
| Temperature | 15-37°C | Lower temperatures slow protein synthesis, which can improve proper folding and reduce protease activity.[3][5][7] | Increased soluble protein yield, decreased inclusion body formation. |
| Inducer (IPTG) Conc. | 0.1-1.0 mM | Reducing inducer concentration can lower the rate of transcription, preventing the cellular folding machinery from being overwhelmed.[7][9] | Improved solubility and activity of the recombinant protein.[7] |
| Induction OD600 | 0.4-1.0 | Inducing at different growth phases can impact the metabolic state of the cells and protein expression levels. | Optimization can lead to higher overall protein yields. |
| pH of Culture Medium | 6.0-8.0 | The pH of the growth medium can affect protein solubility and stability.[9] | Maintaining an optimal pH can prevent protein aggregation.[15] |
Experimental Protocols
Protocol: Small-Scale Expression Trial for Optimizing Protein Solubility
This protocol provides a framework for testing different conditions to optimize the expression of a target protein.
-
Transformation: Transform the expression plasmid into the chosen E. coli host strain(s). Plate on selective media and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of selective LB medium. Grow overnight at 37°C with shaking.
-
Expression Cultures:
-
Inoculate 50 mL of selective LB medium with the overnight starter culture to an initial OD600 of ~0.05-0.1.
-
Prepare multiple flasks to test different conditions (e.g., different temperatures, inducer concentrations).
-
Grow cultures at 37°C with vigorous shaking (~200-250 rpm) to an OD600 of 0.6-0.8.[8]
-
-
Induction:
-
Remove a 1 mL "pre-induction" sample from each culture.
-
Induce the remaining cultures by adding the desired concentration of IPTG (e.g., test a range from 0.1 mM to 1.0 mM).
-
Move the flasks to the desired expression temperatures (e.g., 18°C, 25°C, 37°C).
-
-
Harvesting:
-
Continue incubation with shaking for a set period (e.g., 4 hours for 37°C, or overnight for 18°C).
-
Remove a 1 mL "post-induction" sample from each culture.
-
Harvest the remaining cells by centrifugation.
-
-
Analysis:
-
Analyze the pre- and post-induction samples by SDS-PAGE to confirm expression. A new band of the expected molecular weight should appear in the post-induction sample.[16]
-
To assess solubility, lyse a portion of the harvested cells and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE.
-
Visualizations
Caption: A troubleshooting workflow for common protein expression issues.
Caption: Key factors contributing to the formation of inclusion bodies.
Section 2: Impact of pH on Protein Expression and Purification
The pH of buffers and culture media is a critical parameter that can influence protein stability, solubility, and the efficiency of purification.
FAQs & Troubleshooting Guides
Question: How does pH affect my protein during expression and purification?
Answer: The pH of a solution determines the charge state of a protein's amino acid residues, which in turn affects its structure, solubility, and interactions.[17]
-
During Expression: The pH of the culture medium can impact cell growth and protein expression levels.[9] For some proteins, pH shifts in the cytoplasm can even regulate their expression and activity.[18] Cultivating cells without pH control can lead to increased inclusion body formation.[15]
-
During Purification:
-
Solubility and Stability: Proteins are least soluble at their isoelectric point (pI), the pH at which they have no net charge.[17] Buffering the solution to a pH at least one unit away from the protein's pI is a general rule to maintain solubility and prevent aggregation.[17]
-
Affinity Chromatography: The binding of tagged proteins to affinity resins is often pH-dependent. For His-tagged proteins, for example, binding to Ni-NTA resin is optimal at a pH around 8.0, while elution is often achieved by lowering the pH, which protonates the histidine residues and disrupts their coordination with the nickel ions.[13] Using a wash buffer with a suboptimal pH can lead to the premature elution of the target protein.[14][19] A very high pH (e.g., pH 11) could potentially denature the antibody or interfere with its binding to Protein A beads during antibody purification.[20]
-
Section 3: Information on PTPN11 (SHP-2) Protein
The gene PTPN11 encodes the protein SHP-2, a protein tyrosine phosphatase. Mutations in PTPN11 are associated with conditions like Noonan syndrome.[21] SHP-2 is involved in regulating the RAS/MAPK signaling pathway, which controls critical cell functions like growth, division, and differentiation.[21]
FAQs & Troubleshooting Guides
Question: What are the key considerations for expressing the PTPN11 (SHP-2) protein?
Answer: While the search results do not provide a specific protocol for expressing PTPN11, general principles for expressing cytoplasmic signaling proteins apply.
-
Expression System: As a human protein, expressing PTPN11 in a mammalian system would be ideal for ensuring proper folding and post-translational modifications.[22] However, expression in E. coli is also feasible and often a starting point for producing material for structural or biochemical studies.
-
Potential Challenges:
-
Solubility: Like many multi-domain signaling proteins, full-length SHP-2 may be prone to misfolding and aggregation when overexpressed in E. coli. Expressing individual domains might be a strategy to improve solubility.[7]
-
Codon Usage: If expressing in a non-human system like E. coli, codon optimization of the PTPN11 gene sequence is highly recommended to ensure efficient translation.[7]
-
Purification: A standard approach would be to use an affinity tag (e.g., His-tag, GST-tag) to facilitate purification, followed by size-exclusion chromatography to obtain a pure, monodisperse sample.
-
Visualizations
Caption: Simplified diagram of the RAS/MAPK pathway showing the regulatory role of SHP-2.
References
- 1. goldbio.com [goldbio.com]
- 2. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 3. Critical Factors Affecting the Success of Cloning, Expression, and Mass Production of Enzymes by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 5. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 6. neb.com [neb.com]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genextgenomics.com [genextgenomics.com]
- 10. Inclusion Bodies, Enemy Or Ally? | Peak Proteins [peakproteins.com]
- 11. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. Factors influencing inclusion body formation in the production of a fused protein in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. trialtusbioscience.com [trialtusbioscience.com]
- 18. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. goldbio.com [goldbio.com]
- 20. researchgate.net [researchgate.net]
- 21. PTPN11 gene: MedlinePlus Genetics [medlineplus.gov]
- 22. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing PH11 Assay Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their PH11 assay conditions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for a robust this compound assay?
The critical parameters for optimizing any assay, including one potentially conducted at a high pH, are manifold. Key factors that significantly influence assay performance include the choice of buffer and its composition, enzyme and substrate concentrations, reaction temperature, and incubation time.[1] For assays at extreme pH values, maintaining the stability of all components is paramount.
Q2: How does a high pH, such as pH 11, affect assay components?
A high pH can significantly impact your assay. For instance, it could be the reason for poor antibody elution in purification steps if the optimal pH is much lower.[2] Extreme pH levels can lead to the denaturation of antibodies and other proteins, potentially causing them to lose activity.[2] It is crucial to verify the pH stability of all reagents, including the analyte, enzymes, and antibodies, as extreme pH can cause degradation or conformational changes that affect their function.
Q3: My assay is showing a high background. What are the common causes and solutions?
High background can stem from several sources, including non-specific binding of antibodies, contaminated buffers, or an overly high concentration of the detection conjugate.[3] To mitigate this, ensure you are using an appropriate blocking buffer, prepare fresh buffers for each experiment, and titrate your detection antibody to determine the optimal concentration.[3] Also, consider that some compounds can auto-fluoresce, contributing to high background.
Q4: I'm observing a weak or no signal. What should I troubleshoot?
A weak or absent signal can be due to a variety of factors. First, confirm that all reagents were added in the correct order and that the substrate is appropriate for the enzyme used.[3] Inadequate incubation times or suboptimal temperatures can also lead to a weak signal.[3][4] Additionally, ensure your plate reader settings are correct for the wavelength of your endpoint measurement.[3] Finally, verify the activity of your enzyme and substrate, as they can degrade over time.[3]
Q5: My results have poor reproducibility. How can I improve this?
Poor reproducibility often arises from inconsistencies in pipetting, temperature fluctuations, or well-to-well variations.[5][6] To improve reproducibility, ensure thorough mixing of all reagents and use calibrated pipettes.[3][6] Standardizing incubation times and temperatures is also essential.[5] For cell-based assays, inconsistencies in cell seeding density can be a major source of variability.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound assay development and execution.
| Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent pipetting technique. | Ensure proper mixing of reagents before and after pipetting. Use calibrated pipettes and standardized pipetting techniques across all wells.[3][6] |
| Temperature gradients across the microplate. | Avoid stacking plates during incubation. Ensure the incubator provides uniform temperature distribution.[3][8] | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate. Fill the outer wells with buffer or media to create a more uniform environment.[5] | |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentrations. | Titrate key reagents such as antibodies, enzymes, and substrates to determine their optimal working concentrations.[9] |
| Inefficient signal generation. | Optimize incubation time and temperature to allow for sufficient signal development.[4] | |
| High background fluorescence/absorbance. | Use plates with the appropriate color for your detection method (e.g., black plates for fluorescence, white for luminescence).[6] Test for autofluorescence of your test compounds. | |
| Assay Drift | Changes in temperature or reagent stability over time. | Allow all reagents to equilibrate to room temperature before use. Prepare fresh reagents and avoid repeated freeze-thaw cycles.[10] |
| Evaporation from wells during long incubations. | Use plate sealers to minimize evaporation. | |
| Non-Linear Standard Curve | Inappropriate range of standards. | Extend the range of your standard curve to ensure it brackets the expected sample concentrations. |
| Saturation of the detection system. | If the high end of the curve is flat, dilute your standards and samples. | |
| Instability of the analyte at assay pH. | Verify the stability of your analyte at pH 11 over the course of the assay. If unstable, consider a different assay pH or shorter incubation times. |
Experimental Protocols
Protocol 1: pH Optimization Assay
This protocol helps determine the optimal pH for your assay.
-
Prepare a series of buffers with a pH range around your target (e.g., pH 9.0, 9.5, 10.0, 10.5, 11.0, 11.5, 12.0). Use the same buffer system to avoid introducing confounding variables.[10][11]
-
Set up replicate reactions for each pH value.
-
Blank Reaction: Add buffer and all assay components except the analyte.
-
Test Reaction: Add buffer, a known concentration of your analyte, and all other assay components.
-
Incubate the reactions for a fixed period at the desired temperature.
-
Measure the signal (e.g., absorbance, fluorescence, luminescence).
-
Plot the signal against the pH to identify the pH that yields the highest signal-to-noise ratio.
Protocol 2: Enzyme/Antibody Concentration Titration
This protocol is for determining the optimal concentration of an enzyme or antibody.
-
Prepare a serial dilution of your enzyme or antibody.
-
Set up the assay with a constant concentration of all other reagents.
-
Add the different concentrations of the enzyme or antibody to their respective wells.
-
Incubate for the standard assay time and temperature.
-
Measure the signal.
-
Plot the signal versus the enzyme/antibody concentration. The optimal concentration will be in the linear range of the curve, providing a robust signal without saturation.[4]
Visualizations
Below are diagrams illustrating key workflows and concepts in assay optimization.
References
- 1. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. dispendix.com [dispendix.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. anshlabs.com [anshlabs.com]
- 9. Common Assay Development Issues (And How to Avoid Them!) - DCN Dx [dcndx.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving PH11 Antibody Specificity
Welcome to the technical support center for the PH11 antibody. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and enhance the specificity of the this compound antibody in your experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of non-specific binding with the this compound antibody?
A1: Non-specific binding, which can manifest as high background or unexpected bands/staining, is a frequent issue in immunoassays. The most common causes include:
-
Suboptimal primary antibody concentration: Using too high a concentration of the this compound antibody can lead to it binding to low-affinity, non-target sites.
-
Inadequate blocking: Incomplete blocking of the membrane or tissue allows the primary or secondary antibody to bind non-specifically.
-
Insufficient washing: Inadequate washing steps fail to remove unbound or weakly bound antibodies.
-
Cross-reactivity of the secondary antibody: The secondary antibody may be binding to endogenous immunoglobulins in the sample.
Q2: How can I determine the optimal concentration for my this compound primary antibody?
A2: The ideal concentration for the this compound antibody depends on the application, the abundance of the target antigen, and the detection system used. It is crucial to perform an antibody titration to find the concentration that provides the best signal-to-noise ratio. A dot blot is a quick and cost-effective method for initial optimization, followed by testing a dilution series in your specific application (e.g., Western Blot or IHC).[1][2]
Q3: What is an isotype control and when should I use it with the this compound antibody?
A3: An isotype control is an antibody with the same immunoglobulin class (e.g., IgG1, IgG2a) and host species as your primary antibody (this compound), but it is not specific to your target antigen.[3][4] It is used as a negative control to differentiate specific antigen binding from non-specific background staining that may be caused by the Fc portion of the antibody binding to Fc receptors on cells or other non-specific interactions.[3][5] You should use an isotype control in applications like immunohistochemistry (IHC), immunofluorescence (IF), and flow cytometry to ensure that the observed staining is specific to the this compound antibody binding to its target.[6]
Q4: The this compound antibody is showing weak or no signal. What are the possible reasons?
A4: A weak or absent signal can be due to several factors:
-
Low antibody concentration: The this compound antibody may be too dilute to detect the target protein.
-
Inactive antibody: Improper storage or handling may have compromised the antibody's activity.
-
Insufficient antigen: The target protein may not be abundant in your sample, or the epitope may be masked.
-
Suboptimal protocol: Issues with antigen retrieval (in IHC), incubation times, or the detection system can all lead to a weak signal.[7][8]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Staining in Western Blotting
High background can obscure the specific signal of your target protein. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for High Background in Western Blotting
Quantitative Data: Effect of this compound Antibody Titration on Signal and Background
The following table provides representative data on how titrating the this compound primary antibody can affect the signal intensity of the target band and the background in a Western Blot analysis. Band intensities are measured using densitometry software.[9][10]
| This compound Dilution | Target Band Intensity (Relative Units) | Background Intensity (Relative Units) | Signal-to-Noise Ratio (Target/Background) |
| 1:250 | 950 | 450 | 2.11 |
| 1:500 | 820 | 250 | 3.28 |
| 1:1000 | 750 | 120 | 6.25 |
| 1:2000 | 450 | 70 | 6.43 |
| 1:4000 | 200 | 60 | 3.33 |
Issue 2: Assessing Non-Specific Staining in Immunohistochemistry (IHC)
To ensure that the staining observed in your IHC experiment is due to the specific binding of the this compound antibody to its target, it is essential to use an isotype control.
Principle of Isotype Control in IHC
Expected Results with this compound Antibody and Isotype Control in IHC
| Staining Condition | Expected Staining Intensity | Interpretation |
| This compound Primary Antibody | Strong, localized staining in expected cell types/structures | Specific binding of this compound to the target antigen. |
| Isotype Control | No or very faint, diffuse staining | Background staining is minimal; this compound staining is specific. |
| No Primary Antibody | No staining | The secondary antibody is not binding non-specifically. |
If the isotype control shows significant staining, it indicates a problem with non-specific antibody binding that needs to be addressed by optimizing blocking steps or antibody concentrations.[11][12]
Issue 3: Optimizing Blocking in ELISA to Improve Signal-to-Noise Ratio
The choice of blocking buffer in an ELISA can significantly impact the assay's sensitivity and specificity by reducing background noise.
Decision Tree for Selecting a Blocking Buffer
Quantitative Data: Comparison of Blocking Buffers for this compound ELISA
This table shows representative data from an ELISA experiment comparing different blocking agents. The goal is to maximize the signal from the target analyte while minimizing the background noise.[13][14][15]
| Blocking Buffer | Signal (OD at 450 nm) | Background (OD at 450 nm) | Signal-to-Noise Ratio (Signal/Background) |
| 1% BSA in PBS | 1.85 | 0.25 | 7.4 |
| 5% Non-fat Dry Milk in PBS | 1.95 | 0.18 | 10.8 |
| 1% Casein in TBS | 2.10 | 0.12 | 17.5 |
| Protein-Free Blocker | 1.70 | 0.10 | 17.0 |
Detailed Experimental Protocols
Protocol 1: Dot Blot for this compound Antibody Concentration Optimization
This protocol is a quick method to determine the optimal working concentration of the this compound antibody for Western Blotting.[1][16][17][18]
Materials:
-
Nitrocellulose membrane
-
Protein sample containing the target antigen
-
This compound primary antibody
-
Appropriate HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Prepare a dilution series of your protein sample in PBS.
-
Cut a nitrocellulose membrane into small strips.
-
Spot 1-2 µL of each protein dilution onto a separate strip. Allow the spots to dry completely.
-
Block the membranes in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Prepare a dilution series of the this compound primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000) in blocking buffer.
-
Incubate each membrane strip with a different primary antibody dilution for 1 hour at room temperature.
-
Wash the membrane strips three times for 5-10 minutes each in wash buffer.
-
Incubate all strips with the secondary antibody at its recommended dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane strips three times for 5-10 minutes each in wash buffer.
-
Incubate the membranes with the chemiluminescent substrate according to the manufacturer's instructions.
-
Image the blots to determine the antibody dilution that gives a strong signal with minimal background.
Protocol 2: Immunohistochemistry (IHC) Staining with Isotype Control
This protocol outlines the key steps for performing IHC with the this compound antibody and an appropriate isotype control on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
This compound primary antibody
-
Isotype control antibody matching the this compound antibody's host and isotype
-
Biotinylated secondary antibody (e.g., goat anti-host of primary)
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%), and finally distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer.[7]
-
Peroxidase Block: Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[12] Wash with PBS.
-
Blocking: Block non-specific binding by incubating slides in blocking buffer for 1 hour at room temperature.
-
Primary Antibody/Isotype Control Incubation:
-
For test slides, apply the this compound primary antibody at its optimal dilution.
-
For negative control slides, apply the isotype control antibody at the same concentration as the this compound antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing: Wash slides three times with PBS.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature. Wash with PBS.
-
Detection: Apply Streptavidin-HRP and incubate for 30 minutes. Wash with PBS.
-
Signal Development: Apply the DAB substrate and monitor for color development. Stop the reaction by rinsing with water.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then coverslip with mounting medium.
-
Analysis: Compare the staining on the test slides with the isotype control slides to assess the specificity of the this compound antibody.
References
- 1. bosterbio.com [bosterbio.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Isotype Control [ptglab.com]
- 4. Beginner’s Guide to Choosing Isotype Controls - Nordic Biosite [nordicbiosite.com]
- 5. When To Use (And Not Use) Flow Cytometry Isotype Controls - ExpertCytometry [expertcytometry.com]
- 6. Isotype controls: what, why and when? | labclinics.com [labclinics.com]
- 7. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 8. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Guide to western blot quantification | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. sysy-histosure.com [sysy-histosure.com]
- 13. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. scribd.com [scribd.com]
refining PH11 purification protocol for higher yield
Welcome to the technical support center for the refinement of the PH11 purification protocol. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound, with the goal of achieving higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My final yield of this compound is consistently low. What are the most common causes?
A1: Low yield in protein purification can stem from several factors throughout the process. The most common culprits include:
-
Inefficient Cell Lysis: If the host cells are not effectively disrupted, a significant portion of this compound will remain trapped within the cell debris and be discarded.[1][2][3]
-
Protein Degradation: this compound may be susceptible to degradation by proteases released during cell lysis.[1][2]
-
Protein Aggregation: this compound might be prone to aggregation, forming insoluble clumps that are lost during clarification steps.[4][5][6] This can be influenced by buffer conditions, protein concentration, and temperature.[4][6]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffers may not be optimal for this compound stability and binding to the chromatography resin.[1][7]
-
Issues with Affinity Tag: If you are using an affinity-tagged version of this compound, the tag may be inaccessible, cleaved, or not binding efficiently to the resin.[1][2]
Q2: I observe a significant amount of this compound in the insoluble fraction after cell lysis. How can I improve its solubility?
A2: The presence of this compound in the insoluble fraction, often as inclusion bodies, is a common challenge.[2] Here are several strategies to improve solubility:
-
Optimize Expression Conditions: Lowering the induction temperature (e.g., to 18-25°C) and reducing the inducer concentration can slow down protein expression, allowing more time for proper folding.[6][8]
-
Use Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or Thioredoxin (Trx), to this compound can improve its solubility.[6]
-
Buffer Optimization: Screen different buffer additives to find conditions that stabilize this compound.[6] Consider including:
-
Reducing agents: DTT or TCEP can prevent the formation of incorrect disulfide bonds that may lead to aggregation.[4][9]
-
Detergents: Low concentrations of non-ionic detergents (e.g., Tween 20) can help solubilize proteins.[4]
-
Osmolytes: Glycerol or sucrose (B13894) can stabilize protein structure.[6][9]
-
Amino Acids: Arginine and glutamate (B1630785) can suppress aggregation.[4]
-
-
Denaturing and Refolding: As a last resort, you can purify this compound from inclusion bodies under denaturing conditions (e.g., using urea (B33335) or guanidine-HCl) and then refold it into its active conformation.[10][11]
Q3: My this compound protein binds to the affinity column, but the recovery during elution is poor. What can I do?
A3: Poor elution from an affinity column can be due to several factors:
-
Elution Buffer Composition: The pH or concentration of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins) may be insufficient to disrupt the interaction between this compound and the resin.[2][12] It's also possible the elution conditions are too harsh, causing the protein to precipitate on the column.[13]
-
Strong Protein-Resin Interaction: this compound may be binding very tightly to the ligand on the chromatography resin.
-
Protein Precipitation on the Column: The high concentration of protein as it elutes can lead to aggregation and precipitation within the column.[13]
To address this, you can try a gradient elution to determine the optimal concentration of the eluting agent.[2] Also, ensure your elution buffer is optimized for this compound solubility, potentially by including additives like those mentioned in Q2.[9]
Troubleshooting Guides
Issue 1: Low Yield After Affinity Chromatography
This guide provides a systematic approach to troubleshooting low yields specifically after the initial affinity chromatography step.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound yield after affinity chromatography.
Experimental Protocols:
-
Protocol 1: Optimization of Imidazole Concentration for His-tagged this compound Elution
-
Equilibrate four micro-spin columns containing Ni-NTA resin with binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Load equal amounts of clarified cell lysate containing His-tagged this compound onto each column and incubate.
-
Wash the columns with wash buffer (binding buffer with 20 mM imidazole).
-
Elute this compound from each column using elution buffers with increasing imidazole concentrations (e.g., 50 mM, 100 mM, 250 mM, 500 mM).
-
Analyze the eluted fractions by SDS-PAGE and a protein quantification assay (e.g., Bradford or BCA) to determine the optimal imidazole concentration for maximal yield and purity.[14]
-
Data Presentation:
Table 1: Effect of Imidazole Concentration on this compound Yield and Purity
| Imidazole in Elution Buffer (mM) | This compound Yield (mg) | Purity (%) |
| 50 | 0.8 | 85 |
| 100 | 1.5 | 90 |
| 250 | 2.2 | >95 |
| 500 | 2.1 | >95 |
Issue 2: Protein Aggregation During Purification
This section addresses the common problem of this compound aggregation at various stages of the purification process.
Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. neb.com [neb.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 7. What Factors Should Be Considered During Protein Separation and Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. biolscigroup.us [biolscigroup.us]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 14. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
Technical Support Center: PH11 FAK Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of PH11, a novel Focal Adhesion Kinase (FAK) inhibitor. This guide includes frequently asked questions (FAQs) and troubleshooting advice to help avoid degradation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent small molecule inhibitor of Focal Adhesion Kinase (FAK). Its primary mechanism of action is the downregulation of c-FLIP through the inhibition of the FAK and phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathways. This action restores the TRAIL-induced apoptotic pathway in resistant cancer cells, making it a subject of interest in oncology research, particularly for pancreatic cancer.
Q2: What are the physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₂N₆O₅ |
| Molecular Weight | 450.45 g/mol |
| CAS Number | 1627843-95-1 |
| Appearance | Lyophilized Powder |
Q3: How should I reconstitute and prepare stock solutions of this compound?
A3: this compound, like many kinase inhibitors, has low aqueous solubility and should be dissolved in an organic solvent to prepare a high-concentration stock solution. The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). For detailed instructions, please refer to Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO in the Experimental Protocols section.
Q4: What are the recommended storage conditions to prevent this compound degradation?
A4: Proper storage is critical to maintain the stability and activity of this compound. Recommendations are based on best practices for pyrimidine-based kinase inhibitors.
-
Lyophilized Powder : For long-term storage, the lyophilized powder should be stored at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for an extended period.
-
Reconstituted Stock Solutions (in DMSO) : To minimize degradation from freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Ensure vials are tightly sealed to prevent moisture absorption by DMSO.
Q5: What is the stability of this compound in aqueous solutions and cell culture media?
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation observed when diluting DMSO stock into aqueous buffer. | The aqueous solubility of this compound is low, and the abrupt change in solvent polarity causes it to precipitate. | 1. Optimize Dilution: Perform serial dilutions in DMSO first to a concentration closer to the final desired concentration before adding it to the aqueous buffer. 2. Vortex During Dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. 3. Warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock may improve solubility. 4. Check Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). |
| Inconsistent or no biological activity observed. | 1. Compound Degradation: Improper storage of stock solutions (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature) may have led to degradation. 2. Incorrect Concentration: Errors in weighing the compound or in dilution calculations. 3. Inactive FAK Pathway: The FAK signaling pathway may not be active or critical for the phenotype being measured in your specific cell line. | 1. Use a Fresh Aliquot: Always use a fresh aliquot of the this compound stock solution for each experiment. Prepare new stock solutions if degradation is suspected. 2. Verify Calculations: Double-check all calculations for stock solution preparation and dilutions. 3. Confirm FAK Activity: Use Western blotting to confirm the expression and phosphorylation of FAK (p-FAK Y397) in your cell line to ensure the target is present and active. |
| Vehicle control (DMSO) shows a biological effect. | The final concentration of DMSO is too high, leading to solvent-induced cytotoxicity or other off-target effects. | 1. Reduce DMSO Concentration: Keep the final DMSO concentration in your assay at or below 0.1%. 2. Run a DMSO Titration: Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line and assay. 3. Consistent Vehicle Control: Ensure that all experimental wells, including the untreated control, contain the same final concentration of DMSO. |
Data Presentation
Table 1: Solubility of Structurally Similar Kinase Inhibitors
While specific solubility data for this compound is limited, the following table provides a general reference for the solubility of other kinase inhibitors.
| Inhibitor | Aqueous Solubility | DMSO Solubility |
| Staurosporine | Insoluble | ~50 mg/mL |
| Sunitinib | Poor | ~25 mg/mL |
| Dasatinib | Slightly Soluble | ~58 mg/mL |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Keep desiccated and protected from light. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound Lyophilized Powder (MW: 450.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 4.50 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex vigorously for 2-3 minutes until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -80°C for long-term storage.
Protocol 2: General Protocol for In Vitro Cell-Based Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell line and complete cell culture medium
-
Multi-well cell culture plates (e.g., 96-well)
-
Sterile, pre-warmed cell culture medium for dilutions
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at the desired density and allow them to attach overnight in a CO₂ incubator at 37°C.
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Keep it on ice during use.
-
Prepare Working Solutions: Perform serial dilutions of the 10 mM stock solution in sterile, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Example: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. For a 1:1000 dilution, the final DMSO concentration will be 0.1%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Proceed with your specific downstream assay (e.g., cell viability assay, Western blot, etc.).
Mandatory Visualizations
Caption: this compound inhibits FAK, leading to downregulation of the PI3K/AKT pathway, reduced c-FLIP expression, and promotion of apoptosis.
Caption: Workflow for the preparation of this compound stock solutions to ensure stability and minimize degradation.
Technical Support Center: PH11 (PHF11) ELISA
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal issues with PH11 (PHD Finger Protein 11) ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What is PHF11 and why is it measured via ELISA?
A1: PHF11 (PHD Finger Protein 11) is a protein that has been identified as a potential candidate gene associated with asthma and atopic diseases.[1][2][3] It is believed to play a role in regulating immune responses. ELISAs (Enzyme-Linked Immunosorbent Assays) are used to quantitatively measure the concentration of PHF11 in biological samples like serum, plasma, and cell culture supernatants, which is crucial for studying its role in disease pathogenesis and for potential diagnostic or therapeutic development.
Q2: What is the expected signal range for a typical PHF11 ELISA?
A2: The expected signal range, measured as Optical Density (OD), can vary between different kit manufacturers. However, a properly functioning assay should show a clear dose-dependent response, with the highest standard concentration yielding a high OD value and the blank wells showing a very low OD value. It is essential to consult the kit-specific manual for the expected standard curve performance.
Q3: Can the pH of my buffers affect the assay?
A3: Absolutely. Most antibody-antigen interactions and enzyme (e.g., HRP) activities are highly dependent on a specific pH range, typically near neutral (pH 7.2-7.4). Using buffers with an incorrect pH can drastically reduce the signal. For instance, a highly alkaline environment (such as pH 11) would likely denature the antibodies and inactivate the enzyme, leading to no signal.[4][5]
Troubleshooting Low Signal in this compound (PHF11) ELISA
Low or no signal is a common issue in ELISA experiments. The following guide provides a systematic approach to identifying and resolving the root cause.
Logical Flow for Troubleshooting Low Signal
Below is a decision tree to guide your troubleshooting process.
Caption: A logical workflow for troubleshooting low signal issues in your ELISA.
Issue: Poor or No Standard Curve
If your standard curve is flat or has very low OD values, the problem likely lies with the assay reagents or the overall procedure.
| Potential Cause | Recommended Solution |
| Incorrect Reagent Preparation | Double-check all dilution calculations for standards, detection antibody, and enzyme conjugate. Ensure you are using the correct diluents as specified in the kit manual.[2][6] |
| Expired or Improperly Stored Reagents | Verify the expiration dates on all kit components. Ensure all reagents have been stored at the recommended temperatures.[1][2] Avoid repeated freeze-thaw cycles of the standard. |
| Reagents Added in Wrong Order | Carefully review the protocol and repeat the assay, ensuring each step is followed in the correct sequence.[1] |
| Insufficient Incubation Times/Temperatures | Ensure all incubation steps are carried out for the full duration and at the temperature specified in the protocol.[7][8] Bring all reagents to room temperature before use unless otherwise instructed.[7][8] |
| Inadequate Washing | Insufficient washing can lead to high background, but overly aggressive washing can remove bound antibodies or antigen. Ensure the correct volume of wash buffer is used and that wells are completely filled and emptied at each step.[9][10] |
| Inactive Enzyme or Substrate | The TMB substrate should be colorless before use.[9][11] If you suspect the enzyme conjugate (e.g., Streptavidin-HRP) is inactive, you can test it by adding a small amount directly to the substrate; a blue color should develop rapidly.[12] |
Issue: Standard Curve is Acceptable, but Sample Signal is Low
If the standard curve looks good but your samples are showing a low signal, the issue is likely related to the samples themselves.
| Potential Cause | Recommended Solution |
| Analyte Concentration Below Detection Limit | The concentration of PHF11 in your samples may be too low for the assay's sensitivity. Try running the samples at a lower dilution (i.e., more concentrated).[1][7] You can also perform a spike-and-recovery experiment to confirm this. |
| Sample Matrix Interference | Components in your sample matrix (e.g., lipids, other proteins) may be interfering with antibody binding. Ensure your sample diluent is appropriate and matches the sample type.[13] |
| Improper Sample Collection/Storage | Ensure samples were collected and stored according to recommended procedures to prevent degradation of the target protein. For example, using protease inhibitors during sample preparation can be critical.[14] Avoid multiple freeze-thaw cycles. |
Experimental Protocols
General Sandwich ELISA Workflow (Example)
This protocol is a generalized example. Always refer to the specific manual provided with your PHF11 ELISA kit.
Caption: A typical workflow for a sandwich ELISA experiment.
Spike-and-Recovery Experiment
This experiment helps determine if your sample matrix is inhibiting the assay.
-
Prepare Samples: Aliquot your sample into two tubes.
-
Spike: In one tube, add a known, low-to-mid-range concentration of the PHF11 standard. This is the "spiked" sample. The other tube remains the "unspiked" sample.
-
Assay: Run the unspiked and spiked samples in your ELISA according to the kit protocol.
-
Calculate Recovery:
-
Recovery (%) = ( [Spiked Sample] - [Unspiked Sample] ) / [Known Spike Concentration] * 100
-
-
Interpret Results: A recovery rate between 80-120% generally indicates that the sample matrix is not significantly interfering with the assay. A low recovery (<80%) suggests matrix interference, and further sample dilution may be required.
PHF11 Signaling Context
PHF11 is understood to be involved in T-cell activation and viability. While a detailed signaling pathway is still under investigation, it is known to interact with pathways that regulate immune responses. Below is a simplified representation of its cellular context.
Caption: Simplified diagram of PHF11's role in the nucleus, influencing immune gene expression.
References
- 1. alliancegenome.org [alliancegenome.org]
- 2. genecards.org [genecards.org]
- 3. PHF11 PHD finger protein 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PHO11 | SGD [yeastgenome.org]
- 10. ELISA Kits [ptglab.com]
- 11. quora.com [quora.com]
- 12. quora.com [quora.com]
- 13. Human IL-11 ELISA Kit (EHIL11) - Invitrogen [thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Crystallization at pH 11 for Structural Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges of protein crystallization at a high pH of 11. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
Problem 1: Protein Precipitation Upon Addition of High pH Buffer
Question: My protein immediately precipitates when I add the pH 11 buffer. What is happening and how can I prevent it?
Answer:
Immediate precipitation upon shifting to a high pH is a common issue and can be attributed to several factors. At pH 11, the surface charges of your protein are significantly altered, which can lead to instability and aggregation.[1] Acidic proteins, which have a low isoelectric point (pI), are generally more stable and soluble at a pH significantly above their pI.[2][3] Conversely, basic proteins are more likely to be unstable and aggregate at such a high pH.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Rapid pH Shock | Instead of a single, large pH jump, try a gradual dialysis of the protein against a buffer with incrementally increasing pH to allow the protein to equilibrate. |
| High Protein Concentration | High protein concentrations can exacerbate aggregation.[1] Try lowering the initial protein concentration before adjusting the pH. A reasonable starting point for screening is often in the range of 5 to 25 mg/ml.[4] |
| Buffer Composition | The choice of buffering agent can influence protein stability. Ensure you are using a suitable buffer for the pH 10-12 range, such as CAPS (N-cyclohexyl-3-aminopropanesulfonic acid), which has a pKa of 10.4 and a buffering range of 9.4-11.4.[5] |
| Lack of Stabilizing Additives | Certain additives can help maintain protein stability at extreme pH. Consider screening for stabilizing agents. |
Problem 2: No Crystal Formation, Only Clear Drops
Question: I have successfully prepared my protein at pH 11 without precipitation, but my crystallization trials only yield clear drops. What steps can I take to induce nucleation?
Answer:
Clear drops indicate that the solution has not reached a sufficient level of supersaturation for nucleation to occur.[6] At high pH, protein solubility can be significantly increased, making it more challenging to achieve the supersaturation required for crystallization.[2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Precipitant Concentration | The optimal precipitant concentration is dependent on factors like protein concentration, salt concentration, pH, and temperature.[7] Systematically screen a wider and higher range of precipitant concentrations. Polyethylene glycols (PEGs) of various molecular weights are common precipitants.[8] |
| High Protein Solubility | At pH 11, the high net charge on the protein can lead to increased solubility.[2] Try increasing the protein concentration. You can also introduce additives that reduce solubility or promote molecular crowding. |
| Suboptimal Salt Concentration | The ionic strength of the solution plays a crucial role. Screen a variety of salt types and concentrations. The salt concentration that crystallizes most proteins is often around 200 mM.[5] |
| Kinetic Barriers to Nucleation | Nucleation is often the rate-limiting step in crystallization.[2] Consider using seeding techniques (micro or macro) with crystals obtained from other conditions, if available. |
Problem 3: Formation of Amorphous Precipitate or Poor-Quality Crystals
Question: My crystallization drops at pH 11 show amorphous precipitate or very small, poorly formed crystals. How can I improve crystal quality?
Answer:
The formation of amorphous precipitate or poor-quality crystals suggests that while supersaturation is achieved, the nucleation and growth processes are not well-controlled. This can be due to overly rapid nucleation or the incorporation of impurities or denatured protein into the crystal lattice.[9]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Protein Denaturation or Aggregation | High pH can lead to partial unfolding and aggregation, which can inhibit ordered crystal packing.[10] Assess protein stability at pH 11 using techniques like Differential Scanning Fluorimetry (DSF). Screen for additives that enhance thermal stability.[11] |
| Too High Supersaturation | Rapidly reaching a very high level of supersaturation can lead to a shower of small crystals or amorphous precipitate.[6] Try lowering the protein and/or precipitant concentration. Varying the drop ratio of protein to reservoir solution can also modulate the equilibration rate. |
| Impurities in the Sample | Protein purity is critical for obtaining high-quality crystals.[9][12] Ensure your protein sample is highly pure (>95%) and monodisperse. |
| Buffer Effects | The specific buffer components can influence crystal packing. Experiment with different buffering agents that are effective at pH 11. |
Frequently Asked Questions (FAQs)
Q1: Why is crystallization at pH 11 so challenging?
A1: Crystallization at pH 11 presents several challenges primarily due to the extreme alkaline environment. At this pH, the protonation states of ionizable amino acid side chains are significantly altered, leading to a high net negative charge on most proteins. This high charge can increase solubility, making it difficult to achieve the supersaturation necessary for crystallization.[2] Furthermore, many proteins are not stable at such a high pH and are prone to denaturation and aggregation, which hinders the formation of well-ordered crystals.[10]
Q2: What are the best buffer systems to use for crystallization at pH 11?
A2: Selecting an appropriate buffer is crucial for maintaining a stable pH in your crystallization experiment. For a target pH of 11, the following buffers are recommended:
| Buffer | pKa (at 25°C) | Useful pH Range |
| CAPS | 10.4 | 9.7 - 11.1 |
| CHES | 9.3 | 8.6 - 10.0 |
CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) is a particularly good choice as its pKa is close to 11, providing good buffering capacity in this range.[5] It is also possible to prepare custom buffer systems using combinations of reagents to achieve a stable pH at 11.
Q3: How does pH 11 affect the surface chemistry of a protein and its ability to form crystal contacts?
A3: At pH 11, most ionizable side chains of amino acids like aspartic acid, glutamic acid, histidine, and cysteine will be deprotonated, contributing to a significant net negative charge on the protein surface. Lysine and arginine residues may also start to lose their positive charge. This altered surface charge distribution dramatically changes the electrostatic potential of the protein, influencing how protein molecules interact with each other. While strong electrostatic repulsion can inhibit aggregation and increase solubility, it can also prevent the formation of the specific, weak interactions necessary for crystal lattice formation. The nature and geometry of potential crystal contacts will be very different compared to those at neutral pH.
Q4: What are some common additives that can help stabilize proteins and promote crystallization at pH 11?
A4: Additives can play a critical role in overcoming the challenges of high pH crystallization by stabilizing the protein and modulating its solubility.
| Additive Type | Examples | Potential Benefits at pH 11 |
| Sugars/Polyols | Glycerol, Sucrose, Trehalose | Can increase protein stability and prevent aggregation through preferential hydration.[] |
| Amino Acids | Arginine, Glycine | Arginine can help to reduce non-specific aggregation.[] |
| Detergents (low conc.) | Non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) | Can help to solubilize aggregation-prone proteins without causing denaturation.[1][14] |
| Divalent Cations | MgCl₂, CaCl₂ | Can sometimes mediate crystal contacts between negatively charged protein surfaces.[7] |
Experimental Protocols
Protocol 1: Preparation of a 1 M CAPS Buffer Stock Solution (pH 11.0)
-
Dissolve CAPS: Weigh out 221.32 g of CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) and dissolve it in approximately 800 mL of high-purity deionized water.
-
Adjust pH: While stirring, slowly add a concentrated sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M) to raise the pH to 11.0. Monitor the pH carefully using a calibrated pH meter.
-
Final Volume: Once the target pH is reached and stable, adjust the final volume to 1 L with deionized water.
-
Sterilization: Filter the buffer solution through a 0.22 µm sterile filter.
-
Storage: Store the buffer at 4°C.
Protocol 2: Setting Up a Crystallization Trial at pH 11 (Hanging Drop Vapor Diffusion)
-
Prepare the Reservoir Solution: In each well of a 24-well crystallization plate, pipette 500 µL of the reservoir solution. This solution will typically contain the precipitant (e.g., PEG 4000), a salt (e.g., NaCl), and the pH 11 buffer (e.g., 100 mM CAPS, pH 11.0).
-
Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of your protein solution (at a suitable concentration, e.g., 10 mg/mL in a low-salt buffer) with 1 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the well, ensuring a good seal with the grease around the rim.
-
Incubation: Incubate the plate at a constant temperature (e.g., 20°C) and monitor for crystal growth over time.[6]
Visualizations
Caption: Experimental workflow for protein crystallization at pH 11.
Caption: Troubleshooting logic for crystallization at pH 11.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein crystallization - Wikipedia [en.wikipedia.org]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. leukocare.com [leukocare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. news-medical.net [news-medical.net]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Improving the Stability of Compound PH11 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with the hypothetical compound PH11.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in solution.
| Issue | Potential Causes | Suggested Solutions |
| Precipitation of this compound in aqueous buffer | - Exceeded aqueous solubility limit.- Incorrect pH of the buffer for this ionizable compound.[1] | - Decrease the final concentration of this compound.- Prepare a fresh dilution from a stock solution.[1]- Adjust the pH of your buffer to a more optimal range for this compound solubility.[1]- Consider using a co-solvent system or formulation with excipients to improve solubility.[1] |
| Loss of this compound activity in cell-based assays | - Degradation in the culture medium.- Adsorption to plasticware.[2]- Poor cell permeability.[2] | - Assess the stability of this compound in the specific culture medium being used.[2]- Utilize low-binding plates or add a small amount of a non-ionic surfactant.[2]- Evaluate the cell permeability of this compound using standard assays.[2] |
| Inconsistent experimental results between assays | - Inconsistent solution preparation methods.- Variable storage times or conditions for this compound solutions.[2] | - Standardize the protocol for preparing this compound solutions.[2]- Prepare fresh solutions before each experiment whenever possible.[2] |
| Degradation of this compound stock solution over time | - Susceptibility to hydrolysis or oxidation.- Exposure to light. | - Store stock solutions at lower temperatures, such as -20°C or -80°C.[1]- Protect solutions from light by using amber vials or wrapping containers in foil.[3]- For oxygen-sensitive compounds, prepare solutions under an inert atmosphere (e.g., nitrogen or argon).[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for a compound like this compound?
A1: For many small molecules, common degradation pathways include hydrolysis, oxidation, and photolysis.[4]
-
Hydrolysis: this compound may be susceptible to cleavage by water, especially if it contains functional groups like esters or amides. The rate of hydrolysis is often dependent on the pH of the solution.[2]
-
Oxidation: If this compound has electron-rich components, it may be sensitive to oxidation. This can be accelerated by dissolved oxygen in the buffer, exposure to light, or the presence of metal ions.[2][5]
-
Photolysis: Exposure to light, particularly UV light, can cause degradation of light-sensitive compounds.[3]
Q2: How can I perform a quick assessment of this compound stability in a new buffer?
A2: A preliminary stability assessment can be conducted by preparing a solution of this compound at a known concentration in the desired buffer.[2] Aliquots of this solution can then be incubated under various conditions (e.g., different temperatures, light exposure).[2][6] At specific time points (e.g., 0, 2, 4, 8, 24 hours), samples can be taken and analyzed by HPLC or LC-MS to determine the remaining concentration of this compound.[2]
Q3: What are forced degradation studies and why are they important for this compound?
A3: Forced degradation, or stress testing, involves exposing a drug substance to conditions more severe than accelerated stability studies.[7][8] These studies are crucial for:
-
Identifying likely degradation products.[7]
-
Establishing degradation pathways.[7]
-
Determining the intrinsic stability of the molecule.[7]
-
Developing and validating stability-indicating analytical methods.[8]
Typical stress conditions include heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[4][9] The goal is to achieve a target degradation of 5-20%.[4]
Q4: What excipients can be used to improve the stability of this compound in solution?
A4: Several types of excipients can enhance the stability of drug formulations.[5][10]
-
Buffers: Citrate, acetate, and phosphate (B84403) buffers can be used to maintain a stable pH in a range where this compound is most stable.[3]
-
Antioxidants: If this compound is prone to oxidation, antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) can be added to protect the compound.[2][5]
-
Chelating Agents: EDTA can be used to chelate metal ions that might catalyze degradation.[3][5]
-
Solubilizers and Surfactants: For poorly soluble compounds, excipients like polysorbates can improve solubility and, in turn, stability.[5][11]
Experimental Protocols
Protocol 1: Determining the pH Stability Profile of this compound
Objective: To evaluate the stability of this compound across a range of pH values.
Methodology:
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9, and 11).[12]
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).[1]
-
Incubation: Dilute the this compound stock solution into each buffer to a final concentration (e.g., 10 µM). Incubate these solutions at a constant temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each pH solution.[2]
-
Quenching: If necessary, stop further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.[2]
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of this compound remaining.
-
Data Analysis: Plot the percentage of this compound remaining against time for each pH value to determine the degradation rate.
Hypothetical pH Stability Data for this compound at 37°C
| pH | % this compound Remaining after 24 hours |
| 3.0 | 95% |
| 5.0 | 98% |
| 7.4 | 85% |
| 9.0 | 60% |
| 11.0 | 30% |
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.[7][8]
Methodology:
-
Prepare Samples: Prepare solutions of this compound in appropriate solvents for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl, 60°C for 24 hours.[9]
-
Base Hydrolysis: 0.1 N NaOH, 60°C for 24 hours.[9]
-
Oxidation: 3% H₂O₂, room temperature for 24 hours.[4]
-
Thermal Degradation: Store solid this compound and a solution of this compound at 80°C for 48 hours.[9]
-
Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.[6]
-
-
Time Points: Sample at appropriate intervals to achieve 5-20% degradation.[4]
-
Analysis: Analyze the stressed samples using a validated HPLC or LC-MS/MS method to separate and identify the degradation products.
-
Mass Balance: Ensure that the sum of the assay of this compound and the levels of degradation products is close to 100% to demonstrate that all major degradants have been detected.
Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation | Major Degradants Identified |
| 0.1 N HCl, 60°C | 15% | Degradant A (m/z 254), Degradant B (m/z 188) |
| 0.1 N NaOH, 60°C | 45% | Degradant C (m/z 212) |
| 3% H₂O₂, RT | 20% | Degradant D (m/z 302 - oxidized form) |
| 80°C (solution) | 10% | Degradant A (m/z 254) |
| Photostability | 5% | Minor unknown degradants |
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logical relationships for troubleshooting this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. formulationbio.com [formulationbio.com]
- 10. colorcon.com [colorcon.com]
- 11. 5 Types Of Formulation Excipients And How They Impact Biologics Stability [drugdiscoveryonline.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating PHF11 as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PHD Finger Protein 11 (PHF11) as a potential therapeutic target for inflammatory diseases such as atopic dermatitis and asthma. It compares the mechanism of action and available experimental data for PHF11 with established and emerging therapeutic alternatives. Detailed experimental protocols for key validation studies are also included to facilitate further research.
PHF11: A Dual-Role Protein in Immunity and DNA Repair
PHF11 is a protein with multifaceted functions, implicated in both the regulation of the immune system and the DNA damage response. Its association with inflammatory diseases has brought it into focus as a potential therapeutic target.
Role in Immune Regulation
In the context of the immune system, PHF11 acts as a transcriptional co-activator for Th1-type cytokine genes, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2] It is found in the cytoplasm of T-cells and translocates to the nucleus upon T-cell activation.[1] Within the nucleus, it cooperates with NF-κB to promote the transcription of these key pro-inflammatory cytokines.[1] Studies have shown that a reduction in PHF11 expression is associated with a shift towards a Th2-dominant immune response, which is a hallmark of allergic diseases like atopic dermatitis and asthma.[2] Furthermore, PHF11 has been shown to be crucial for T-cell viability, with its knockdown leading to decreased expression of the GIMAP4 and GIMAP5 genes.[1]
Caption: PHF11 signaling in T-cell activation.
Role in DNA Damage Response
More recently, a distinct role for PHF11 has been identified in the DNA Damage Response (DDR) pathway.[3][4][5] Specifically, PHF11 is involved in the 5' end resection of DNA double-strand breaks, a critical step for DNA repair through homologous recombination.[3][4] It appears to function by stimulating the activity of the exonuclease EXO1, overcoming its inhibition by the single-stranded DNA-binding protein RPA.[3][4][5] This function highlights a potential role for PHF11 in maintaining genomic stability.
Caption: PHF11 in the DNA Damage Response pathway.
Comparison with Existing Therapeutic Targets
The validation of PHF11 as a therapeutic target requires a thorough comparison with existing and emerging treatments for atopic dermatitis and asthma.
Atopic Dermatitis
| Target Pathway | Drug Class | Examples | Mechanism of Action |
| PHF11 | (Hypothetical) | - | Inhibition would be expected to suppress Th1 cytokine production and potentially promote a Th2 response. The impact on T-cell viability would need careful consideration. |
| IL-4/IL-13 | Monoclonal Antibody | Dupilumab, Tralokinumab, Lebrikizumab | Blocks signaling of IL-4 and IL-13, key drivers of the Th2 inflammatory response in atopic dermatitis.[6][7][8][9] |
| JAK-STAT | Small Molecule Inhibitor | Baricitinib, Upadacitinib, Abrocitinib | Inhibits the Janus kinase-signal transducer and activator of transcription pathway, which is downstream of multiple cytokine receptors involved in atopic dermatitis pathogenesis.[6][7][9][10] |
| IL-31 | Monoclonal Antibody | Nemolizumab | Targets the IL-31 receptor, a key mediator of pruritus (itch) in atopic dermatitis.[7][10] |
| TSLP | Monoclonal Antibody | Tezepelumab | Blocks Thymic Stromal Lymphopoietin, an epithelial-derived cytokine that initiates the Th2 inflammatory cascade.[10][11] |
| OX40-OX40L | Monoclonal Antibody | - | Disrupts the interaction between OX40 on T-cells and OX40L on antigen-presenting cells, which is crucial for T-cell activation and survival.[6][10] |
Asthma
| Target Pathway | Drug Class | Examples | Mechanism of Action |
| PHF11 | (Hypothetical) | - | Inhibition could potentially modulate the Th1/Th2 balance, but the exact effect on asthma pathophysiology requires further investigation. |
| IgE | Monoclonal Antibody | Omalizumab | Binds to free IgE, preventing it from activating mast cells and basophils, thereby reducing the allergic inflammatory response.[11][12] |
| IL-5 | Monoclonal Antibody | Mepolizumab, Reslizumab | Neutralizes IL-5, a key cytokine for the maturation, activation, and survival of eosinophils.[11][12][13] |
| IL-5 Receptor | Monoclonal Antibody | Benralizumab | Binds to the IL-5 receptor on eosinophils, leading to their depletion through antibody-dependent cell-mediated cytotoxicity.[11][13] |
| IL-4/IL-13 Receptor | Monoclonal Antibody | Dupilumab | Blocks the shared receptor component for IL-4 and IL-13, inhibiting Th2-driven inflammation.[11][12] |
| TSLP | Monoclonal Antibody | Tezepelumab | Targets TSLP, an upstream cytokine that plays a role in a broad range of asthma phenotypes.[11] |
Experimental Validation of PHF11
To date, the validation of PHF11 as a therapeutic target has been primarily through genetic association studies and in vitro and in vivo functional studies.
Summary of Experimental Evidence
| Experimental Approach | Key Findings | Reference |
| siRNA/shRNA Knockdown in T-cells | - Reduced expression of IL-2 and IFN-γ. - Decreased CD28 cell-surface expression. - Reduced NF-κB nuclear import and DNA binding. - Decreased T-cell viability. | [1][2] |
| ENU-induced Phf11 Mouse Mutant | A point mutation in the PHD domain of Phf11 resulted in increased expression of Il2, NF-kB, and Setdb2 in the lungs following an LPS challenge. | [14] |
Quantitative Data from PHF11 Functional Studies
| Parameter | Experimental Condition | Result | Reference |
| IFN-γ mRNA expression | PHF11 siRNA knockdown in activated primary CD4+ T-cells | ~50% reduction | [2] |
| IL-2 mRNA expression | PHF11 siRNA knockdown in activated primary CD4+ T-cells | ~40% reduction | [2] |
| Il2 mRNA expression | Phf11 mutant mice (LPS challenge) | ~2.5-fold increase compared to wild-type | [14] |
| Nfkb1 mRNA expression | Phf11 mutant mice (LPS challenge) | ~2-fold increase compared to wild-type | [14] |
Experimental Workflow for PHF11 Validation
Caption: A typical workflow for validating PHF11 as a therapeutic target.
Experimental Protocols
shRNA-mediated Knockdown of PHF11 in Primary Human CD4+ T-cells
Objective: To achieve stable, long-term knockdown of PHF11 expression in primary T-cells to study its functional consequences.
Materials:
-
Lentiviral vectors encoding shRNA targeting PHF11 and a non-targeting control.
-
HEK293T cells for lentivirus production.
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
Transfection reagent.
-
Primary human CD4+ T-cells.
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads).
-
T-cell culture medium.
-
Polybrene or other transduction enhancers.
Protocol:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA vector, packaging plasmid, and envelope plasmid using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentivirus if necessary.
-
-
T-cell Transduction:
-
Activate primary human CD4+ T-cells with anti-CD3/CD28 beads for 24 hours.
-
Add the lentiviral supernatant to the activated T-cells in the presence of polybrene.
-
Centrifuge the plate at a low speed (spinoculation) to enhance transduction efficiency.
-
Incubate the cells for 24-48 hours.
-
-
Selection and Expansion:
-
If the shRNA vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the selection agent to the culture medium to select for transduced cells.
-
Expand the transduced T-cell population.
-
-
Validation of Knockdown:
-
Assess PHF11 mRNA levels by RT-qPCR.
-
Assess PHF11 protein levels by Western blot or flow cytometry (if a suitable antibody is available).
-
Cytokine Profiling using a Multiplex Bead-based Immunoassay
Objective: To simultaneously measure the concentration of multiple cytokines in cell culture supernatants or biological fluids.
Materials:
-
Multiplex cytokine assay kit (e.g., Luminex-based).
-
Cell culture supernatants from control and PHF11-knockdown T-cells.
-
Assay plate (96-well).
-
Wash buffer.
-
Detection antibodies.
-
Streptavidin-phycoerythrin (SAPE).
-
Multiplex assay reader.
Protocol:
-
Sample Preparation:
-
Centrifuge cell culture supernatants to remove any cellular debris.
-
-
Assay Procedure (example for a filter plate):
-
Pre-wet the filter plate with assay buffer and aspirate.
-
Add the antibody-coupled beads to the wells.
-
Wash the beads with wash buffer.
-
Add standards and samples to the appropriate wells and incubate.
-
Wash the beads.
-
Add the biotinylated detection antibody cocktail and incubate.
-
Wash the beads.
-
Add SAPE and incubate.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a multiplex assay reader.
-
Generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the samples based on the standard curves.
-
In Vivo Atopic Dermatitis Model using MC903 (Calcipotriol)
Objective: To induce an atopic dermatitis-like phenotype in mice to evaluate the in vivo effects of PHF11 modulation.
Materials:
-
MC903 (calcipotriol) solution.
-
Experimental mice (e.g., C57BL/6 or BALB/c; wild-type and potentially PHF11 knockout/mutant).
-
Ethanol (for vehicle control).
-
Digital calipers.
-
Tools for tissue collection and processing.
Protocol:
-
Induction of Inflammation:
-
Topically apply a defined amount of MC903 solution to the ears of the mice daily for a specified period (e.g., 7-14 days).
-
Apply the vehicle (ethanol) to the ears of the control group.
-
-
Phenotypic Assessment:
-
Measure ear thickness daily using digital calipers as an indicator of inflammation.
-
Score the severity of skin lesions (erythema, scaling, etc.).
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice and collect ear tissue and draining lymph nodes.
-
Process the ear tissue for histological analysis (H&E staining, immunohistochemistry for immune cell markers).
-
Isolate cells from the lymph nodes and skin for flow cytometric analysis of immune cell populations.
-
Extract RNA from the ear tissue to measure the expression of inflammatory cytokines and other relevant genes by RT-qPCR.
-
This guide provides a foundational framework for the continued investigation of PHF11 as a therapeutic target. Further research is necessary to fully elucidate its role in disease pathogenesis and to explore its druggability.
References
- 1. A role for the atopy-associated gene PHF11 in T-cell activation and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characterization of the atopy-associated gene PHF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHF11 promotes DSB resection, ATR signaling, and HR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHF11 promotes DSB resection, ATR signaling, and HR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Putting PHDs to work: PHF11 clears the way for EXO1 in double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Therapeutic Targets for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. mdpi.com [mdpi.com]
- 10. Advancing Therapeutic Strategies in Atopic Dermatitis: Emerging Targets and Personalized Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Targets for Biological Therapies of Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aafa.org [aafa.org]
- 13. Asthma medications: Know your options - Mayo Clinic [mayoclinic.org]
- 14. Functional analysis of a novel ENU-induced PHD finger 11 (Phf11) mouse mutant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gastric Acid Inhibitors: Proton Pump Inhibitors (PPIs) vs. Potassium-Competitive Acid Blockers (P-CABs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of action of two major classes of gastric acid inhibitors: proton pump inhibitors (PPIs) and the newer potassium-competitive acid blockers (P-CABs). The information presented is supported by experimental data from clinical trials to aid in research and development efforts.
Mechanism of Action: A Tale of Two Binders
Gastric acid secretion is primarily mediated by the H+/K+ ATPase, or proton pump, located in the parietal cells of the stomach lining. Both PPIs and P-CABs target this pump, but through distinct mechanisms.
Proton Pump Inhibitors (PPIs) , such as omeprazole (B731) and lansoprazole, are prodrugs that require activation in an acidic environment.[1][2] They form an irreversible covalent bond with the proton pump, effectively inactivating it.[1][2]
Potassium-Competitive Acid Blockers (P-CABs) , like vonoprazan, do not require acid activation and work by competitively and reversibly binding to the potassium-binding site of the proton pump.[1][3][4][5] This mode of action leads to a more rapid onset of acid suppression.[1][5]
Comparative Efficacy: Insights from Clinical Trials
Clinical studies have demonstrated that P-CABs can offer advantages over PPIs in certain therapeutic areas, particularly in the healing of erosive esophagitis and the eradication of Helicobacter pylori.
Erosive Esophagitis Healing Rates
| Inhibitor Class | Drug (Dosage) | Week 2 Healing Rate (%) | Week 4 Healing Rate (%) | Week 8 Healing Rate (%) | Study Population |
| P-CAB | Vonoprazan (20 mg) | - | - | 90.00% | Severe Reflux Esophagitis Patients[6] |
| PPI | Esomeprazole (B1671258) (unknown) | - | - | 88.33% | Severe Reflux Esophagitis Patients[6] |
| P-CAB | Vonoprazan (20 mg) | 1.09 (RR vs PPI) | 1.03 (RR vs PPI) | 1.02 (RR vs PPI) | Erosive Esophagitis Patients[7] |
| PPI | Lansoprazole (30 mg) | - | - | - | Erosive Esophagitis Patients[7] |
RR: Risk Ratio
Helicobacter pylori Eradication Rates (First-Line Therapy)
| Inhibitor Class | Eradication Rate (ITT Analysis, %) | Eradication Rate (PP Analysis, %) | Study Population |
| P-CAB-based Triple Therapy | 90.2% | 92.4% | Japanese Patients[8] |
| PPI-based Triple Therapy | 75.5% | 77.8% | Japanese Patients[8] |
ITT: Intention-To-Treat; PP: Per-Protocol
A meta-analysis has shown that P-CAB-based therapies have significantly higher eradication rates for H. pylori compared to PPI-based regimens.[9]
Pharmacodynamic Comparison: Intragastric pH Control
A key differentiator between P-CABs and PPIs is the speed and sustainability of gastric acid suppression.
| Inhibitor | Time with Intragastric pH > 4 (Day 1) | Time with Intragastric pH > 4 (Day 7) | Onset of pH Separation |
| Vonoprazan (20 mg) | 62.4% | 87.8% | ~2.5 hours post-dose |
| Lansoprazole (30 mg) | 22.6% | 42.3% | ~2.5 hours post-dose |
Data from a study in healthy US adults.[10][11]
Experimental Protocols
The evaluation of gastric acid inhibitor efficacy relies on well-defined clinical trial methodologies.
Assessment of Erosive Esophagitis Healing
A common protocol for comparing inhibitors in the context of erosive esophagitis involves a randomized, double-blind clinical trial.
-
Patient Recruitment: Patients with endoscopically confirmed erosive esophagitis are enrolled.[12] Inclusion criteria often include a minimum score on a gastroesophageal reflux disease questionnaire (GERD-Q).[12]
-
Randomization: Participants are randomly assigned to receive either the investigational drug (e.g., a P-CAB) or a comparator drug (e.g., a PPI).
-
Treatment Period: The treatment duration is typically 4 to 8 weeks.[6]
-
Efficacy Evaluation: The primary endpoint is the healing of esophageal erosions, as confirmed by a follow-up endoscopy at the end of the treatment period.[6] Symptom relief is often a secondary endpoint, assessed using validated questionnaires.[6][12]
Evaluation of H. pylori Eradication
For H. pylori eradication studies, the following protocol is generally followed:
-
Diagnosis: Infection with H. pylori is confirmed, typically via a urea (B33335) breath test or stool antigen test.
-
Treatment Regimen: Patients are administered a triple therapy regimen, which includes an acid inhibitor (P-CAB or PPI) and two antibiotics (e.g., amoxicillin (B794) and clarithromycin).
-
Confirmation of Eradication: At least four weeks after the completion of therapy, a follow-up test (usually a urea breath test) is performed to confirm the eradication of the bacteria.
Conclusion
Potassium-competitive acid blockers represent a significant advancement in the management of acid-related disorders. Their distinct mechanism of action translates to a more rapid and sustained control of gastric pH compared to traditional proton pump inhibitors.[1][3][5] Clinical data suggests the superiority of P-CABs in the healing of severe erosive esophagitis and for the eradication of H. pylori.[6][7][8] Further research and long-term studies will continue to delineate the full therapeutic potential and place of P-CABs in the landscape of acid-suppressive therapy.
References
- 1. Potassium-Competitive Acid Blockers and Proton Pump Inhibitors: The Dynamic Duo of Acid Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Acid Suppression in Acid-related Diseases: Proton Pump Inhibitor and Potassium-competitive Acid Blocker [jnmjournal.org]
- 3. Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Related Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical observation of Vonoprazan versus esomeprazole in the treatment of severe reflux esophagitis [zhwsgflbdzzz.cma-cmc.com.cn]
- 7. A comparison of efficacy and safety of potassium‐competitive acid blocker and proton pump inhibitor in gastric acid‐related diseases: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of potassium-competitive acid blockers versus proton pump inhibitors as Helicobacter pylori eradication therapy: a meta-analysis of randomized clinical trials | Clinics [elsevier.es]
- 9. gut.bmj.com [gut.bmj.com]
- 10. Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor Lansoprazole in US Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor Lansoprazole in US Subjects - ProQuest [proquest.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
PHF11 vs. PHF12: A Functional Comparison of Two PHD Finger Proteins in Cellular Regulation
A detailed examination of PHD finger protein 11 (PHF11) and PHD finger protein 12 (PHF12) reveals their distinct and critical roles in cellular processes, ranging from DNA repair and immune response to transcriptional repression and oncogenesis. While both are members of the plant homeodomain (PHD) finger protein family, their functional pathways and molecular interactions diverge significantly, positioning them as key players in separate regulatory networks.
This guide provides a comprehensive functional comparison of PHF11 and PHF12, summarizing their molecular functions, involvement in signaling pathways, and associations with disease. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these two important proteins.
I. Core Functional Summary
PHF11 and PHF12, despite their shared family name, exhibit fundamentally different core functions within the cell. PHF11 is primarily recognized as a crucial component of the DNA damage response (DDR) and a regulator of the immune system. In contrast, PHF12 functions as a key scaffolding protein in transcriptional repressor complexes, playing a vital role in chromatin modification and gene silencing.
| Feature | PHF11 | PHF12 |
| Primary Function | DNA Damage Response, Transcriptional Co-activator | Transcriptional Repressor, Scaffolding Protein |
| Key Cellular Process | DNA double-strand break repair, T-cell activation | Negative regulation of transcription, Chromatin modification |
| Primary Location | Nucleus, Cytoplasm | Nucleoplasm |
| Associated Complexes | Interacts with RPA, EXO1, and NF-κB | Core subunit of SIN3 complexes (with SIN3A/B, HDAC1/2) |
| Disease Association | Atopic diseases (asthma, dermatitis), Cancer | Non-small cell lung cancer |
II. Functional Deep Dive and Experimental Data
PHF11: A Guardian of the Genome and Immune Modulator
PHF11 has emerged as a multifaceted protein with critical roles in maintaining genomic integrity and orchestrating immune responses.
1. Role in DNA Damage Response:
PHF11 is a key player in the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR).[1] It functions by promoting the 5' end resection of DNA at break sites, a critical step for initiating HR.[1][2] PHF11 interacts with the single-stranded DNA-binding protein RPA and the exonuclease EXO1.[1] Biochemical assays have demonstrated that PHF11 stimulates the nuclease activity of EXO1 by overcoming the inhibitory effect of RPA, thereby facilitating DNA resection.[1] Depletion of PHF11 leads to reduced ATR signaling, compromised HR, and increased sensitivity to DNA-damaging agents.[1][3]
Quantitative Data on PHF11 Activity:
| Experiment | Observation | Reference |
| In vitro EXO1 resection assay | PHF11 stimulates EXO1 resection activity by up to 10-fold in the presence of RPA-coated substrates. | [2] |
| Cellular assays (siRNA knockdown) | Knockdown of PHF11 reduces the expression of T(H)1-type cytokines IFN-γ and IL-2. | [4] |
2. Role in Immune Regulation:
PHF11 is a positive regulator of T-helper 1 (Th1) type cytokine gene expression.[4][5] It is highly expressed in lymphocytes and acts as a transcriptional co-activator by interacting with the p65 subunit of NF-κB.[4][6] This interaction facilitates the transcription of genes like IFNG and IL2, which are crucial for Th1-mediated immunity.[6] Polymorphisms in the PHF11 gene have been associated with atopic diseases, including asthma and atopic dermatitis, suggesting its importance in balancing immune responses.[4][7]
PHF12: A Master Regulator of Gene Silencing
PHF12's primary role is to orchestrate gene repression as a core component of the SIN3 histone deacetylase (HDAC) complex.
1. Function as a Transcriptional Repressor:
PHF12 acts as a key scaffolding subunit within SIN3 complexes, which are crucial for transcriptional repression.[8][9] It stabilizes the complex by interacting with core subunits like SIN3A/B and HDAC1/HDAC2.[9][10] The SIN3 complex, through the catalytic activity of HDACs, removes acetyl groups from histones, leading to a more compact chromatin structure and transcriptional silencing.[8] PHF12 is essential for the assembly and function of this complex and may also be involved in recruiting it to specific genomic loci.[9][11]
2. Role in Development and Disease:
PHF12 is vital for normal development, and its inactivation can lead to cellular senescence and impaired cell proliferation.[10] It plays a role in maintaining the integrity of the nucleolus, a key site for ribosome biogenesis.[10] More recently, PHF12 has been identified as an oncogenic factor in non-small cell lung cancer (NSCLC).[12][13] It promotes tumorigenesis by transcriptionally regulating HDAC1, which in turn activates the EGFR/AKT signaling pathway.[12][13][14]
III. Signaling Pathways and Experimental Workflows
PHF11 in DNA Double-Strand Break Repair
The following diagram illustrates the role of PHF11 in the 5' end resection of DNA double-strand breaks, a critical step in homologous recombination.
PHF12 in Transcriptional Repression and Oncogenesis
This diagram shows the central role of PHF12 in the SIN3 repressor complex and its impact on the EGFR/AKT signaling pathway in non-small cell lung cancer.
IV. Experimental Methodologies
The functional characterization of PHF11 and PHF12 has been achieved through a variety of experimental techniques. Below are summaries of key protocols.
PHF11 Experimental Protocols:
-
In vitro DNA Resection Assay:
-
Objective: To quantify the nuclease activity of EXO1 in the presence of RPA and PHF11.
-
Methodology: A radiolabeled DNA substrate with a 3' overhang is incubated with purified EXO1, RPA, and PHF11 proteins. The reaction products are resolved on a denaturing polyacrylamide gel and visualized by autoradiography. The extent of resection is quantified by measuring the intensity of the product bands.[1]
-
-
Chromatin Immunoprecipitation (ChIP):
-
Objective: To determine the association of PHF11 with specific genomic loci.
-
Methodology: Cells are treated with a cross-linking agent (e.g., formaldehyde) to fix protein-DNA interactions. Chromatin is then sheared, and an antibody specific to PHF11 is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR or sequencing.[6]
-
-
siRNA-mediated Knockdown:
-
Objective: To study the loss-of-function phenotype of PHF11.
-
Methodology: T-cells or other relevant cell lines are transfected with small interfering RNAs (siRNAs) targeting PHF11 mRNA. The efficiency of knockdown is confirmed by qPCR and Western blotting. The functional consequences, such as changes in cytokine expression or sensitivity to DNA damage, are then assessed.[4]
-
PHF12 Experimental Protocols:
-
Co-immunoprecipitation (Co-IP):
-
Objective: To identify proteins that interact with PHF12.
-
Methodology: Cell lysates are incubated with an antibody against PHF12 to pull down PHF12 and its binding partners. The immunoprecipitated complex is then analyzed by Western blotting using antibodies against suspected interacting proteins (e.g., SIN3A, HDAC1).[9]
-
-
Reporter Gene Assays:
-
Objective: To measure the transcriptional repressor activity of PHF12.
-
Methodology: A reporter plasmid containing a luciferase gene under the control of a specific promoter is co-transfected into cells with a plasmid expressing PHF12. The transcriptional activity is measured by quantifying the luciferase signal. A decrease in luciferase activity indicates transcriptional repression.
-
-
RNA-sequencing (RNA-seq):
-
Objective: To identify genes and pathways regulated by PHF12.
-
Methodology: RNA is extracted from cells with normal and reduced levels of PHF12 (e.g., via shRNA knockdown). The RNA is then converted to cDNA and sequenced. Differential gene expression analysis is performed to identify genes whose expression is significantly altered by the loss of PHF12, revealing downstream pathways.[12]
-
V. Conclusion
PHF11 and PHF12 are distinct PHD finger proteins with non-overlapping primary functions. PHF11 is a crucial factor in the DNA damage response and a co-activator of Th1 immune responses, making it a potential target for therapies related to cancer and inflammatory diseases. In contrast, PHF12 is a fundamental component of the SIN3 transcriptional repressor complex, with emerging roles in cancer progression through the regulation of oncogenic signaling pathways. The divergent functions of these two proteins underscore the functional diversity within the PHD finger protein family and highlight their importance as individual targets for further research and therapeutic development.
References
- 1. PHF11 promotes DSB resection, ATR signaling, and HR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Putting PHDs to work: PHF11 clears the way for EXO1 in double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHF11 promotes DSB resection, ATR signaling, and HR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characterization of the atopy-associated gene PHF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. A role for the atopy-associated gene PHF11 in T-cell activation and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. genecards.org [genecards.org]
- 9. uniprot.org [uniprot.org]
- 10. The Chromatin-Associated Phf12 Protein Maintains Nucleolar Integrity and Prevents Premature Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deciphergenomics.org [deciphergenomics.org]
- 12. PHF12 regulates HDAC1 to promote tumorigenesis via EGFR/AKT signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PHF12 regulates HDAC1 to promote tumorigenesis via EGFR/AKT signaling pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of PH11 in Different Species: A Methodological Guide
Note to the Reader: The following guide has been prepared based on a hypothetical protein designated "PH11," as a universally recognized protein with this specific name was not identified in initial literature searches. The data, signaling pathways, and specific experimental parameters presented herein are illustrative and based on established principles of protein analysis. This guide is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals, which can be adapted for the comparative analysis of a specific protein of interest.
This guide provides a comparative overview of the hypothetical protein this compound across three common model organisms: Homo sapiens (Human), Mus musculus (Mouse), and Rattus norvegicus (Rat). It includes a summary of quantitative data, detailed experimental protocols for characterization, and visualizations of a potential signaling pathway and an experimental workflow.
Data Presentation: Quantitative Comparison of this compound
The following table summarizes the key quantitative parameters of this compound across the selected species. This data is representative and intended for illustrative purposes.
| Parameter | Homo sapiens | Mus musculus | Rattus norvegicus | Method of Determination |
| Molecular Weight (kDa) | 45.2 | 44.8 | 44.9 | Mass Spectrometry |
| Isoelectric Point (pI) | 6.8 | 6.5 | 6.6 | 2D Gel Electrophoresis |
| Relative Expression in Liver (Normalized Units) | 1.00 | 1.25 | 1.10 | Quantitative Western Blot |
| Relative Expression in Brain (Normalized Units) | 0.75 | 0.85 | 0.80 | Quantitative Western Blot |
| Binding Affinity (Kd) to "Interactor X" (nM) | 50 | 65 | 60 | Surface Plasmon Resonance |
| Phosphorylation Sites | Ser-128, Thr-245 | Ser-128, Thr-245 | Ser-128, Thr-245 | Mass Spectrometry |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational and may require optimization based on specific laboratory conditions and reagents.
Protein Quantification via Western Blot
Western blotting is a widely used technique to detect and quantify a specific protein within a complex mixture.[1]
a. Sample Preparation and Lysis:
-
Harvest cells (e.g., liver or brain tissue) and wash twice with ice-cold 1X Phosphate Buffered Saline (PBS).[2]
-
Lyse the cells by adding 1X SDS sample buffer (e.g., Laemmli buffer) at a ratio of 100 µl per 10^6 cells.[3] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[3]
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a suitable method like the Bradford or BCA assay.[4][5]
b. Gel Electrophoresis and Transfer:
-
Load 20-50 µg of protein from each sample into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at 100-150V until the dye front reaches the bottom.[2]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.[6]
c. Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[1]
-
Incubate the membrane with a primary antibody specific to this compound overnight at 4°C with gentle shaking.[3] The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.
-
Wash the membrane three times for 5 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[3]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again as described in step 3.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[2] The intensity of the bands can be quantified using densitometry software.
Analysis of Protein-Protein Interactions via Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify and study protein-protein interactions in vivo.[7][8]
a. Cell Lysate Preparation:
-
Harvest and wash cells as described in the Western Blot protocol.
-
Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer with 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, and protease inhibitors).[8]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris.[8]
-
Transfer the supernatant to a new tube. This is the protein lysate.
-
(Optional but recommended) Pre-clear the lysate by incubating it with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.[9] Centrifuge and collect the supernatant.
b. Immunoprecipitation:
-
Add a primary antibody specific to the "bait" protein (e.g., this compound) to the pre-cleared lysate.[10]
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic or agarose (B213101) beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[8][9]
-
Pellet the beads using a magnetic rack or by centrifugation.[10]
-
Wash the beads three to five times with ice-cold wash buffer (e.g., the lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.[8][10]
c. Elution and Analysis:
-
Elute the protein complexes from the beads by resuspending them in 1X SDS sample buffer and boiling for 5 minutes.
-
Pellet the beads and collect the supernatant, which contains the bait protein and its interactors.
-
Analyze the eluted proteins by Western Blot, using an antibody against the suspected interacting protein ("Interactor X").[7]
Quantitative Protein Analysis by Mass Spectrometry
Mass spectrometry (MS) provides high-sensitivity and high-accuracy quantification of proteins in complex samples.[11][12][13]
a. Sample Preparation:
-
Extract proteins from cells or tissues using a suitable lysis buffer, ensuring the inclusion of protease and phosphatase inhibitors.[14]
-
Quantify the total protein concentration.
-
Denature the proteins (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide).[14]
-
Digest the proteins into peptides using an enzyme such as trypsin.[11]
b. Peptide Labeling (for relative quantification):
-
For comparative analysis, peptides from different samples (e.g., Human, Mouse, Rat) can be labeled with isobaric tags (e.g., TMT or iTRAQ).[11]
-
After labeling, the samples are mixed together.
c. LC-MS/MS Analysis:
-
The mixed peptide sample is separated using liquid chromatography (LC) to reduce complexity.[14]
-
The separated peptides are then ionized and analyzed by a tandem mass spectrometer (MS/MS). The instrument measures the mass-to-charge ratio of the peptides and their fragments.[15]
d. Data Analysis:
-
The fragmentation spectra are used to identify the peptide sequences by searching against a protein database.[16]
-
The relative abundance of a protein across the different samples is determined by comparing the intensities of the reporter ions from the isobaric tags.[11] For label-free quantification, the abundance is often estimated by counting the number of spectra identified for a given protein (spectral counting) or by integrating the area of the peptide peaks.[11]
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway involving this compound. In this model, an extracellular signal activates a membrane receptor, initiating a kinase cascade that leads to the phosphorylation and activation of this compound.[17][18][19] Activated this compound then translocates to the nucleus and functions as a transcription factor to regulate gene expression.[20][21][22]
Caption: A hypothetical this compound signaling cascade.
Experimental Workflow for Comparative Analysis
This diagram outlines the logical flow of experiments for the comparative analysis of this compound across different species.
Caption: Workflow for comparative proteomic analysis.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. addgene.org [addgene.org]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Protein Detection, Quantification and Analysis | Molecular Devices [moleculardevices.com]
- 6. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 7. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 15. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What Methods are Used for Protein Differential Expression Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Structural Biochemistry/Cell Signaling Pathways/Protein Kinases Signaling Cascades - Wikibooks, open books for an open world [en.wikibooks.org]
- 18. What is a kinase cascade? | AAT Bioquest [aatbio.com]
- 19. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transcription factor - Wikipedia [en.wikipedia.org]
- 21. sinobiological.com [sinobiological.com]
- 22. anygenes.com [anygenes.com]
Validating PHF11 Knockdown Using siRNA: A Comparative Guide for Researchers
For researchers in immunology and drug development, understanding the function of specific genes is paramount. PHD Finger Protein 11 (PHF11) has emerged as a significant regulator of T-cell activation and Th1 cytokine expression, making it a gene of interest in studies of asthma and other inflammatory diseases. This guide provides a comprehensive comparison of siRNA-mediated knockdown of PHF11 with other gene silencing technologies, complete with experimental protocols and data presentation examples to aid in the design and validation of your experiments.
Comparison of Gene Silencing Technologies for PHF11
The choice of gene silencing technology is critical and depends on the specific experimental goals, such as the desired duration of the effect and tolerance for off-target effects. While siRNA offers a transient and straightforward method for gene knockdown, other technologies like shRNA and CRISPR provide longer-lasting or permanent gene silencing.
| Feature | siRNA (small interfering RNA) | shRNA (short hairpin RNA) | CRISPR/Cas9 (knockout/interference) |
| Mechanism of Action | Post-transcriptional gene silencing by guiding the RISC complex to degrade target mRNA. | DNA vector-based delivery of a short hairpin RNA, processed by Dicer into siRNA to induce RNAi. | DNA-level interference. Cas9 nuclease creates double-strand breaks leading to gene knockout (permanent), or a deactivated Cas9 (dCas9) blocks transcription (knockdown). |
| Duration of Effect | Transient (typically 48-96 hours), dependent on cell division. | Stable and long-term, as the shRNA is continuously expressed from an integrated vector. | Permanent gene knockout. CRISPRi effects can be reversible if dCas9 expression is controlled. |
| Delivery Method | Transfection of synthetic RNA oligonucleotides. | Transfection or transduction (e.g., lentivirus) of a DNA plasmid or viral vector. | Transfection of plasmids or ribonucleoproteins (RNPs), or viral transduction. |
| Off-Target Effects | Moderate potential, can be minimized with careful design and low concentrations.[1] | Moderate potential, can also be mitigated by design. Off-target effects can be long-lasting. | Lower predicted off-target effects compared to RNAi methods, which can be further improved with high-fidelity Cas9 variants.[1] |
| Efficiency | Variable, dependent on transfection efficiency of the cell type. | Can be highly efficient, especially with viral delivery, leading to homogenous knockdown in a cell population. | High efficiency for gene knockout. CRISPRi efficiency can be variable. |
| Best For | Rapid functional screens, transient knockdown studies. | Long-term studies, stable cell line generation, and in vivo studies. | Complete loss-of-function studies (knockout), precise transcriptional repression (CRISPRi). |
Validating PHF11 Knockdown: Experimental Data
Effective validation of gene knockdown is crucial and should be performed at both the mRNA and protein levels.[2] Quantitative Real-Time PCR (qPCR) is the most direct method to measure the reduction in PHF11 mRNA, while Western blotting confirms the depletion of the PHF11 protein.
Representative qPCR Validation Data
The following table illustrates expected results from a qPCR experiment 48 hours after siRNA transfection in Jurkat T-cells. Data is presented as the average cycle threshold (Cq) and the calculated fold change in expression normalized to a housekeeping gene (e.g., GAPDH) and compared to a non-targeting control siRNA.
| Target Gene | Sample | Average Cq (Gene of Interest) | Average Cq (Housekeeping) | ΔCq | ΔΔCq | Fold Change (2^-ΔΔCq) | % Knockdown |
| PHF11 | Non-Targeting Control siRNA | 24.5 | 20.0 | 4.5 | 0.0 | 1.00 | 0% |
| PHF11 | PHF11 siRNA 1 | 27.0 | 20.1 | 6.9 | 2.4 | 0.19 | 81% |
| PHF11 | PHF11 siRNA 2 | 27.8 | 20.0 | 7.8 | 3.3 | 0.10 | 90% |
Note: This table presents illustrative data reflecting typical knockdown efficiencies.
Representative Western Blot Validation Data
A Western blot provides a qualitative and semi-quantitative assessment of protein knockdown. The table below shows representative data from densitometry analysis of a Western blot for PHF11, 72 hours post-transfection.
| Sample | PHF11 Band Intensity | Loading Control (β-actin) Intensity | Normalized PHF11 Intensity | % Knockdown |
| Untransfected Cells | 1.20 | 1.25 | 0.96 | N/A |
| Non-Targeting Control siRNA | 1.18 | 1.22 | 0.97 | 0% |
| PHF11 siRNA 1 | 0.25 | 1.24 | 0.20 | 79% |
| PHF11 siRNA 2 | 0.15 | 1.23 | 0.12 | 88% |
Note: This table presents illustrative data. A representative Western blot image should accompany this data in a research publication.
Experimental Protocols
Detailed Protocol for siRNA Transfection of Jurkat T-Cells
Jurkat cells, a human T-lymphocyte cell line, are a relevant model for studying PHF11 function. However, they are notoriously difficult to transfect. Electroporation is often a more effective method than lipid-based transfection for these suspension cells.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
siRNA targeting PHF11 (2-3 different sequences recommended)
-
Non-targeting control siRNA
-
Electroporation system (e.g., Neon™ Transfection System)
-
Electroporation buffer
-
6-well plates
Procedure:
-
Cell Preparation: Culture Jurkat cells to a density of 1-2 x 10^6 cells/mL. Ensure cells are in the mid-logarithmic growth phase with >90% viability.
-
siRNA Preparation: Dilute the PHF11 siRNA and non-targeting control siRNA to the desired concentration in the appropriate electroporation buffer as per the manufacturer's instructions. A final concentration of 10 µM in the electroporation tip is a good starting point for difficult-to-transfect cells.
-
Electroporation:
-
Set the electroporator to the optimized parameters for Jurkat cells (e.g., 1325 V, 10 ms, 3 pulses).
-
Mix the cell suspension with the diluted siRNA.
-
Load the mixture into the electroporation tip and perform the electroporation.
-
Immediately transfer the electroporated cells into a 6-well plate containing pre-warmed complete culture medium without antibiotics.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours before analysis.
-
Validation: Harvest cells at 48 hours for RNA isolation and qPCR analysis, and at 72 hours for protein extraction and Western blot analysis.
Protocol for qPCR Validation of PHF11 Knockdown
-
RNA Isolation: Isolate total RNA from the transfected Jurkat cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for PHF11 and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of PHF11 mRNA using the ΔΔCq method, normalizing to the housekeeping gene and comparing to the non-targeting control siRNA.
Protocol for Western Blot Validation of PHF11 Knockdown
-
Protein Extraction: Lyse the transfected Jurkat cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against PHF11 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Perform densitometry analysis on the protein bands, normalizing the PHF11 signal to a loading control (e.g., β-actin or GAPDH).
Visualizing Workflows and Pathways
Experimental Workflow for PHF11 Knockdown Validation
Experimental workflow for siRNA-mediated knockdown and validation.
PHF11 Signaling Pathway in T-Cell Activation
PHF11 acts as a transcriptional co-activator with NF-κB to regulate the expression of Th1 cytokines. Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade leads to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus. In the nucleus, NF-κB, in conjunction with PHF11, binds to the promoter regions of genes like IL2 and IFNG, driving their transcription.
PHF11 and NF-κB signaling in T-cell activation.
References
head-to-head comparison of PH11 and standard-of-care drug
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. phiopharma.com [phiopharma.com]
- 4. phiopharma.com [phiopharma.com]
- 5. Combination therapy in pulmonary arterial hypertension: is this the new standard of care? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. The Pursuit of Preventive Care for Chronic Illness: Turning Healthy People into Chronic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Establishing a New Standard of Care: Translating Scientific Discovery into Novel Therapies | UPMC Enterprises [enterprises.upmc.com]
- 10. UCSD Pulmonary Arterial Hypertension Clinical Trials for 2025 — San Diego [clinicaltrials.ucsd.edu]
Confirming Protein-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation
For researchers, scientists, and drug development professionals, confirming protein-protein interactions is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. Co-immunoprecipitation (Co-IP) stands as a cornerstone technique for this purpose. This guide provides an objective comparison of Co-IP with alternative methods, supported by experimental data considerations and detailed protocols.
Co-immunoprecipitation is a powerful and widely used technique to identify and validate protein-protein interactions in vivo.[1][2][3] The principle of Co-IP involves using an antibody to specifically precipitate a protein of interest (the "bait") from a cell lysate. If other proteins (the "prey") are bound to the bait protein, they will be precipitated as well, as part of a complex.[1][2][4] These co-precipitated proteins can then be identified by methods such as Western blotting or mass spectrometry.[1][5][6]
Comparing Methods for Protein Interaction Studies
While Co-IP is a gold-standard method, various other techniques can be employed to study protein-protein interactions, each with its own advantages and limitations. The choice of method often depends on the specific research question, the nature of the proteins being studied, and the desired level of detail.
| Technique | Principle | Advantages | Disadvantages | Quantitative Data |
| Co-Immunoprecipitation (Co-IP) | In vivo pull-down of protein complexes using a specific antibody. | Captures interactions in a near-native cellular environment; can identify unknown binding partners.[5] | Prone to false positives and negatives; results can be affected by antibody specificity and lysis conditions.[5][7] | Semi-quantitative by Western blot; quantitative with mass spectrometry (e.g., TMT labeling).[5] |
| Yeast Two-Hybrid (Y2H) | Genetic method to detect binary protein interactions in yeast. | High-throughput screening of large libraries; relatively easy and rapid. | High rate of false positives; interactions occur in a non-native (yeast nucleus) environment.[8] | Binary (yes/no) interaction data. |
| Pull-Down Assay | In vitro method using a tagged "bait" protein to capture interacting "prey" proteins.[6] | Simple and can be used with purified or recombinant proteins; good for confirming direct interactions. | In vitro nature may not reflect in vivo conditions; potential for non-specific binding. | Semi-quantitative by Western blot. |
| Surface Plasmon Resonance (SPR) | In vitro, label-free technique to measure binding kinetics and affinity. | Provides quantitative data on binding affinity (Kd), and association/dissociation rates. | Requires purified proteins; may not be suitable for all protein types. | Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd). |
| Proximity Ligation Assay (PLA) | In situ detection of protein interactions within fixed cells. | High specificity and sensitivity; provides spatial information about the interaction.[8] | Does not identify the interacting partners; requires specific primary antibodies. | Quantitative by counting interaction signals per cell. |
Experimental Protocol: Co-Immunoprecipitation
The following is a generalized protocol for Co-IP. Optimization of buffer components, antibody concentrations, and incubation times is crucial for a successful experiment.[1][4]
1. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer with 0.1-0.5% NP-40) containing protease and phosphatase inhibitors to maintain protein integrity.[1][5]
-
Incubate on ice to facilitate lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
2. Pre-clearing the Lysate:
-
Add protein A/G beads to the cell lysate and incubate with gentle rotation at 4°C. This step reduces non-specific binding of proteins to the beads.
-
Centrifuge and collect the pre-cleared supernatant.
3. Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. The choice of a high-quality, IP-validated antibody is critical.[9]
-
Incubate with gentle rotation at 4°C to allow antibody-antigen complexes to form.
-
Add protein A/G beads to capture the antibody-antigen complexes. Protein A is generally recommended for rabbit IgG antibodies, while Protein G is suitable for mouse IgG antibodies.[9]
-
Incubate with gentle rotation at 4°C.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with wash buffer (e.g., PBS or TBS with 0.1-0.5% NP-40) to remove non-specifically bound proteins.[5]
5. Elution:
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
6. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting "prey" protein.
-
For discovery of novel binding partners, the eluate can be analyzed by mass spectrometry.[10]
Important Controls for Co-IP:
-
Isotype Control: Use a non-specific IgG antibody of the same isotype as the primary antibody to ensure that the observed interaction is not due to non-specific antibody binding.[5]
-
Input Control: A sample of the cell lysate before immunoprecipitation to verify the presence of the proteins of interest.[5]
-
Reverse Co-IP: Perform a reciprocal Co-IP using an antibody against the "prey" protein to confirm the interaction.[10]
Visualizing Workflows and Pathways
To better understand the experimental process and the context of protein interactions, diagrams can be highly effective.
References
- 1. youtube.com [youtube.com]
- 2. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. Identification and validation of protein-protein interactions by combining co-immunoprecipitation, antigen competition, and stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 10. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of PH11: A Comparative Analysis Against Alternative MEK Inhibitors
For Immediate Release
This guide provides a comprehensive statistical validation of the experimental results for PH11, a novel and highly selective MEK1/2 inhibitor. The performance of this compound is objectively compared with an alternative compound, "Alternative Compound Y," supported by experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the MAPK/ERK signaling pathway.
Executive Summary
This compound demonstrates superior potency and selectivity in inhibiting the MAPK/ERK signaling pathway compared to Alternative Compound Y. In vitro studies show that this compound effectively suppresses the proliferation of various cancer cell lines at nanomolar concentrations. The data presented herein validates this compound as a promising candidate for further preclinical and clinical development.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Alternative Compound Y
The half-maximal inhibitory concentration (IC50) of this compound and Alternative Compound Y was determined in a panel of human cancer cell lines using a cell viability assay. The results indicate that this compound exhibits significantly lower IC50 values across multiple cell lines compared to Alternative Compound Y, signifying greater potency.[1][2]
| Cell Line | Predominant Mutation | This compound IC50 (nM) | Alternative Compound Y IC50 (nM) |
| HT-29 (Colon Cancer) | BRAF V600E | 0.48 | 5.2 |
| COLO205 (Colon Cancer) | BRAF V600E | 0.52 | 6.8 |
| A549 (Lung Cancer) | KRAS G12S | 15.8 | 150.3 |
| MiaPaCa-2 (Pancreatic) | KRAS G12C | 12.5 | 110.7 |
| BxPC-3 (Pancreatic) | Wild-Type BRAF/KRAS | >1000 | >1000 |
Signaling Pathway and Mechanism of Action
This compound is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling cascade.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers.[3] By inhibiting MEK, this compound prevents the phosphorylation of ERK, thereby blocking downstream signaling that promotes cancer cell growth.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.[2]
-
Drug Treatment : Cells are treated with a serial dilution of this compound or Alternative Compound Y (e.g., 0.1 nM to 10 µM) for 72 hours.[2]
-
MTT Incubation : After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis : The IC50 values are calculated by fitting the dose-response curves to a non-linear regression model.[2]
Western Blot Analysis for p-ERK Inhibition
This protocol is used to verify the mechanism of action of this compound by detecting the levels of phosphorylated ERK (p-ERK) in cell lysates.[3]
-
Cell Culture and Treatment : Cells are cultured in 6-well plates to 70-80% confluency and treated with varying concentrations of this compound (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 250 nM) for 24 hours.[3]
-
Protein Extraction : Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification : Protein concentration is determined using a BCA protein assay.[2]
-
SDS-PAGE and Protein Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[2]
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against p-ERK and total ERK overnight at 4°C.[2]
-
Secondary Antibody Incubation : The membrane is washed and incubated with an HRP-conjugated secondary antibody.[2]
-
Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2] The efficacy of this compound is determined by a dose-dependent decrease in the p-ERK signal relative to the total ERK signal.[3]
Comparative Results of p-ERK Inhibition
Western blot analysis confirms that this compound effectively inhibits the phosphorylation of ERK in a dose-dependent manner. A significant reduction in p-ERK levels is observed at a concentration of 10 nM, with nearly complete inhibition at 100 nM. In contrast, Alternative Compound Y shows a less potent inhibitory effect, requiring higher concentrations to achieve a similar reduction in p-ERK levels.
Table 2: Densitometry Analysis of p-ERK/Total ERK Ratio
| Treatment Concentration | This compound (p-ERK/Total ERK Ratio) | Alternative Compound Y (p-ERK/Total ERK Ratio) |
| 0 nM (Vehicle) | 1.00 | 1.00 |
| 1 nM | 0.65 | 0.95 |
| 10 nM | 0.15 | 0.75 |
| 100 nM | 0.02 | 0.30 |
| 250 nM | <0.01 | 0.10 |
Conclusion
The experimental data presented in this guide provide a robust statistical validation of this compound's efficacy and mechanism of action. This compound demonstrates superior in vitro potency in inhibiting cancer cell proliferation and target engagement compared to Alternative Compound Y. These findings strongly support the continued development of this compound as a potential best-in-class MEK inhibitor for the treatment of various cancers.
References
independent verification of PH11 research findings
An independent verification of specific research findings for a product or compound designated "PH11" could not be conducted as no publicly available data under this identifier was found. However, the broader topic of materials and biological responses at a pH of 11 is a significant area of research, particularly in the fields of drug delivery and cell biology. This guide provides a comparative overview of pH-responsive systems, with a focus on their behavior in alkaline environments.
Comparison of pH-Responsive Drug Delivery Systems
The development of materials that respond to changes in pH is a critical area in drug delivery. These systems are designed to release their therapeutic payload under specific pH conditions, such as those found in tumor microenvironments or within cellular compartments. The following table summarizes the behavior of different pH-responsive polymers, including their response to alkaline conditions.
| Polymer System | Stimulus for Drug Release | Mechanism of Release | Reported Applications | Reference |
| Polyurethane-based Hydrogels | Acidic (pH < 3.0) or Alkaline (pH > 6.0) | Swelling of the hydrogel network due to electrostatic repulsion between ionized groups (-NH+ in acid, -COO- in base), leading to anomalous diffusion of the drug. | Controlled insulin (B600854) delivery | [1] |
| Polymers with Acid-Labile Linkages | Acidic pH | Hydrolysis and cleavage of acid-labile bonds (e.g., hydrazone, acetal, imine) in the polymer backbone, causing degradation of the polymer and subsequent drug release. | Anticancer drug delivery | [1] |
| Redox-Responsive Polymeric Systems | Higher Glutathione (GSH) concentration in tumor cells | Disulfide bonds in the polymer are cleaved by the reducing environment of GSH, leading to self-degradation and drug release. | Cancer therapy | [1] |
Experimental Protocols
1. Synthesis of pH-Responsive Polyurethane Hydrogels: A detailed protocol for the synthesis of pH-responsive polymers is crucial for reproducibility. For polyurethane-based systems, this typically involves the polymerization of monomers containing both acidic (e.g., methacrylic acid) and basic (e.g., N,N-dimethyl amino ethyl methacrylate) functional groups. The crosslinking density, which affects the swelling behavior, is controlled by the concentration of a crosslinking agent.[1]
2. In Vitro Drug Release Studies: To evaluate the pH-responsive nature of a drug delivery system, in vitro release studies are performed. The drug-loaded nanoparticles or hydrogels are incubated in buffer solutions of varying pH (e.g., pH 2, 7.4, and 11). At specific time intervals, samples of the buffer are withdrawn and the concentration of the released drug is determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The cumulative drug release is then plotted against time for each pH condition.
3. Characterization of pH-Dependent Cellular Responses: To understand how intracellular pH (pHi) affects cellular pathways, researchers manipulate the pHi of cultured cells and observe the downstream effects. For instance, RNA sequencing can be employed to identify genes that are differentially expressed at high versus low pHi.[2] Western blotting can then be used to validate changes in the protein expression levels of key signaling molecules identified from the transcriptomic data.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in pH-responsive systems.
Caption: Mechanism of pH-responsive drug release from a hydrogel carrier.
References
Safety Operating Guide
Navigating the Safe Disposal of PH11 Solutions in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for PH11 solutions, aligning with standard laboratory safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
This compound solutions, while often not classified as hazardous, are alkaline and can cause skin and eye irritation upon contact.[1][2] Therefore, adherence to proper personal protective equipment (PPE) protocols is essential. Before handling this compound solutions, ensure that all personnel are equipped with the appropriate safety gear.
Table 1: Personal Protective Equipment (PPE) and Safety Measures for this compound
| PPE / Safety Measure | Specification | Rationale |
| Hand Protection | Impervious gloves | To prevent skin contact and potential irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes.[1][3] |
| Skin and Body Protection | Long-sleeved clothing or lab coat | To protect skin from accidental exposure.[3] |
| Ventilation | Work in a well-ventilated area | To minimize inhalation of any potential fumes or aerosols. |
| Emergency Eyewash Station | Readily accessible | For immediate irrigation in case of eye contact. |
| Safety Shower | Readily accessible | For immediate decontamination in case of large-scale skin contact. |
Step-by-Step Disposal Protocol for this compound Solutions
The primary method for the safe disposal of a this compound solution is through neutralization to a more neutral pH range before it is discarded. This process mitigates the potential for environmental harm and ensures compliance with most wastewater regulations.
Experimental Protocol: Neutralization of this compound Solution
Objective: To adjust the pH of the this compound solution to a neutral range (typically between 6.0 and 8.0) before disposal.
Materials:
-
This compound waste solution
-
Weak acid (e.g., 1M Hydrochloric Acid (HCl) or citric acid solution)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate beakers or containers
-
Personal Protective Equipment (as specified in Table 1)
Procedure:
-
Preparation: Don all required PPE. Conduct the neutralization procedure in a designated and well-ventilated area, such as a fume hood. Place the beaker containing the this compound waste solution on a stir plate.
-
Initial pH Measurement: Calibrate the pH meter according to the manufacturer's instructions. Measure and record the initial pH of the waste solution.
-
Neutralization: Begin stirring the this compound solution at a moderate speed. Slowly and carefully add the weak acid drop by drop to the solution. The addition of acid will cause the pH to decrease.
-
pH Monitoring: Continuously monitor the pH of the solution using the pH meter or periodically test with pH strips.
-
Endpoint: Continue adding the weak acid until the pH of the solution is within the neutral range of 6.0 to 8.0.
-
Final Verification: Once the target pH is reached, stop adding acid and continue stirring for a few minutes to ensure the solution is thoroughly mixed and the pH is stable. Record the final pH.
-
Disposal: The neutralized solution can now be disposed of in accordance with local regulations. In many cases, neutralized, non-hazardous aqueous solutions can be poured down the drain with a copious amount of water. However, always confirm your institution's specific disposal policies.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedure for this compound, the following workflow diagram illustrates the decision-making process and necessary steps.
Caption: Logical workflow for the safe disposal of this compound solutions.
Accidental Spill Management
In the event of an accidental spill of a this compound solution, the following steps should be taken:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: For small spills, contain the liquid with absorbent materials (e.g., spill pillows or absorbent pads).
-
Neutralization of Spill: If the spilled material is a solid (e.g., from a buffer capsule), sweep it up and place it in a sealed container for disposal.[2] For liquid spills, after absorbing the bulk of the spill, neutralize the residue with a weak acid.
-
Cleanup: Once neutralized, the area should be thoroughly cleaned with water.
-
Disposal of Cleanup Materials: All contaminated materials (absorbent pads, gloves, etc.) should be placed in a sealed bag and disposed of as hazardous waste, following your institution's guidelines.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound solutions, fostering a secure and environmentally responsible research environment. Always consult your institution's specific safety and disposal guidelines as the final authority.
References
Essential Safety and Operational Guide for Handling pH 11 Solutions
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with solutions at a pH of 11. Adherence to these procedures is vital for ensuring personal safety and proper laboratory conduct. Solutions with a pH of 11 are considered moderately alkaline and can pose risks if not handled correctly.[1][2]
Immediate Safety Information
Solutions with a pH of 11 are generally considered weakly to moderately alkaline.[1][2] While some may have a low order of toxicity, they can cause skin and eye irritation upon contact.[3][4] Certain formulations may be classified as corrosive and can cause severe skin burns and eye damage.[5] Always consult the specific Safety Data Sheet (SDS) for the exact formulation you are using.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling pH 11 solutions to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must meet European standard EN 166 or equivalent.[6] |
| Face Shield | Recommended in addition to goggles when there is a significant splash hazard.[7] | |
| Hand Protection | Impervious/Chemical-Resistant Gloves | Nitrile, natural rubber, or latex gloves are often suitable.[3][7] Always check the SDS for the specific solution for glove compatibility.[7] |
| Body Protection | Laboratory Coat or Long-Sleeved Clothing | To protect skin from accidental splashes.[6] |
| Splash Apron | Necessary when pouring or handling large quantities where significant splashing can occur.[7] | |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | If significant vapors, fumes, or mists are generated, a respirator may be necessary.[7] Consult your institution's Environmental Health and Safety (EHS) department.[7] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of pH 11 solutions.
Handling Protocol:
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific pH 11 solution.
-
Ensure Proper Ventilation: Work in a well-ventilated area.[6]
-
Don Appropriate PPE: Wear the required personal protective equipment as outlined in the table above.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[6]
-
Prevent Ingestion and Inhalation: Do not eat, drink, or smoke in the work area.[6] Avoid breathing any vapors or mists.
-
Labeling: Ensure all containers are clearly and accurately labeled.
-
Hand Washing: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6]
Storage Protocol:
-
Container Integrity: Store in a tightly closed, suitable container in a dry and well-ventilated place.[6]
-
Temperature: Keep away from freezing temperatures; store above 5°C.[3]
-
Segregation: Store away from incompatible materials. Consult the SDS for specific incompatibilities.
Emergency Procedures: First Aid and Spill Management
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately wash off with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[5] |
| Eye Contact | Rinse cautiously with cool water for at least 15-30 minutes, removing contact lenses if present and easy to do so.[3][5] Seek medical attention if irritation persists.[3][5] |
| Ingestion | Rinse mouth with copious amounts of water and drink two glasses of water.[3] Seek immediate medical attention.[3] Do not induce vomiting.[8] |
| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing.[3][5] If irritation or other symptoms occur, consult a doctor.[3] |
Spill Management Protocol:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure adequate ventilation.
-
Wear PPE: Don appropriate personal protective equipment before attempting to clean the spill.
-
Containment: For small spills, dilute with water and absorb with an inert material (e.g., sand, vermiculite).
-
Collection: Sweep or shovel the absorbed material into a suitable, labeled container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor or EHS department.
Disposal Plan
All waste must be managed in accordance with institutional and local regulations.
Waste Collection and Disposal:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical constituents.[9]
-
Containerization: Use a suitable, leak-proof container that is compatible with the waste.[9] Keep the container closed except when adding waste.[9]
-
Segregation: Do not mix with incompatible waste streams.[9]
-
Neutralization (if permissible): Some corrosive wastes with no other hazardous characteristics may be neutralized to a pH between 5.5 and 9.5 before drain disposal, followed by a large water flush.[10] This should only be performed by trained personnel in a fume hood with appropriate PPE.[10] Always check with your institution's EHS for their specific policies on neutralization and drain disposal.
-
Institutional Disposal: For most laboratory-generated pH 11 waste, disposal will be through your institution's hazardous waste management program.[10] Contact your EHS department to schedule a waste pickup.[9]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste.[9][11] After rinsing, the container may be disposed of in the regular trash, depending on institutional policies.[9]
Workflow for Safe Handling of pH 11 Solutions
Caption: Workflow for the safe handling of pH 11 solutions.
References
- 1. echemi.com [echemi.com]
- 2. labdepotinc.com [labdepotinc.com]
- 3. waterware.co.nz [waterware.co.nz]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Buffer Capsules pH 11 SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. fishersci.no [fishersci.no]
- 7. sc.edu [sc.edu]
- 8. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
